molecular formula C11H15NO3 B11727686 N-(4-methoxybenzyl)-beta-alanine

N-(4-methoxybenzyl)-beta-alanine

カタログ番号: B11727686
分子量: 209.24 g/mol
InChIキー: YXQZHOADCWFPBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(4-methoxybenzyl)-beta-alanine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-beta-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-beta-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C11H15NO3

分子量

209.24 g/mol

IUPAC名

3-[(4-methoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-9(3-5-10)8-12-7-6-11(13)14/h2-5,12H,6-8H2,1H3,(H,13,14)

InChIキー

YXQZHOADCWFPBU-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)CNCCC(=O)O

製品の起源

United States
Foundational & Exploratory

Chemical properties of N-(4-methoxybenzyl)-beta-alanine for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on the chemical properties, synthesis, and application of N-(4-methoxybenzyl)-beta-alanine (N-PMB-β-Ala) in solid-phase peptide synthesis (SPPS). It is designed for researchers requiring advanced backbone protection strategies to overcome aggregation in difficult sequences.

Chemical Identity & Core Properties

N-(4-methoxybenzyl)-beta-alanine is a secondary amino acid derivative used primarily as a backbone protecting group or a peptoid-like building block . Unlike the more common Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) groups, the mono-methoxy PMB group offers a distinct stability profile, making it a "safety-catch" modification that survives mild acidic conditions but can be cleaved under specific high-acid or oxidative protocols.

PropertySpecification
Systematic Name N-(4-methoxybenzyl)-3-aminopropanoic acid
Abbreviation N-PMB-β-Ala
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
pKa (Amine) ~9.5 (Calculated)
Solubility Soluble in DMF, DCM, DMSO; poorly soluble in water
Function Aggregation disruptor, Aspartimide suppressor
Structural Significance in SPPS

The introduction of the 4-methoxybenzyl group on the beta-alanine nitrogen achieves two critical physicochemical outcomes:

  • Disruption of Secondary Structure: The bulky N-substituent sterically blocks the formation of interchain hydrogen bonds (beta-sheets), which are the primary cause of aggregation and "difficult sequences" in SPPS.

  • Aspartimide Suppression: When placed C-terminal to Aspartic acid (Asp), the N-alkyl group prevents the attack of the backbone nitrogen on the Asp side-chain ester, eliminating the formation of aspartimide byproducts.

Synthesis of the Building Block

For SPPS applications, the N-PMB-β-Ala moiety is typically prepared as the Fmoc-protected derivative (Fmoc-N-PMB-β-Ala-OH). The synthesis follows a reductive amination pathway, ensuring high purity and preventing over-alkylation.

Protocol: Reductive Amination & Protection

Reagents:


-Alanine methyl ester hydrochloride, p-Anisaldehyde, Sodium cyanoborohydride (NaBH₃CN), Fmoc-Cl.
  • Schiff Base Formation: Dissolve H-β-Ala-OMe·HCl (1.0 eq) and p-Anisaldehyde (1.0 eq) in MeOH with TEA (1.0 eq). Stir for 2 hours to form the imine.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 eq) portion-wise. Stir overnight at room temperature.

    • Checkpoint: Monitor by TLC. The imine spot should disappear, replaced by the secondary amine.

  • Fmoc Protection: React the crude secondary amine with Fmoc-Cl (1.1 eq) and NaHCO₃ in Dioxane/Water (1:1).

  • Hydrolysis: Saponify the methyl ester using LiOH in THF/Water to yield the free acid Fmoc-N-PMB-β-Ala-OH .

SynthesisPath Start p-Anisaldehyde + H-β-Ala-OMe Imine Imine Intermediate Start->Imine MeOH, TEA Amine N-PMB-β-Ala-OMe (Secondary Amine) Imine->Amine NaBH3CN Reductive Amination Fmoc Fmoc-N-PMB-β-Ala-OH (Final Building Block) Amine->Fmoc 1. Fmoc-Cl 2. LiOH (Saponification)

Figure 1: Synthetic route for the Fmoc-N-PMB-β-Ala-OH building block.

Application in Solid-Phase Peptide Synthesis (SPPS)[1][2][3]

Coupling of Fmoc-N-PMB-β-Ala-OH

Because the carboxylic acid is unhindered, coupling this building block to the resin-bound peptide proceeds via standard activation methods.

  • Recommended Conditions: 3 eq AA, 3 eq DIC, 3 eq Oxyma Pure in DMF for 60 min.

Coupling to the N-PMB Terminus (The Bottleneck)

The secondary amine of the N-PMB group is sterically hindered and electronically deactivated. Standard coupling (HBTU/DIEA) will likely fail or proceed with low yield.

  • High-Efficiency Protocol:

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt as the additive.

    • Activation: Pre-activate the incoming amino acid with HATU/DIEA for 2 minutes before adding to the resin.

    • Double Coupling: Perform 2 x 2-hour couplings at 50°C (if cysteine/histidine are absent) or 2 x 4-hour couplings at RT.

    • Alternative: For extremely difficult couplings, convert the incoming amino acid to its acid chloride (using triphosgene) or acid fluoride (using TFFH).

Deprotection & Orthogonality

The defining feature of the PMB group (vs. Dmb/Hmb) is its stability. It is NOT quantitatively removed by the standard "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT) used for global deprotection.

Comparative Stability Profile
GroupStructureAcid LabilityRemoval Condition
Dmb 2,4-DimethoxybenzylHigh50-95% TFA (RT)
Hmb 2-Hydroxy-4-methoxybenzylMedium95% TFA (RT)
PMB 4-Methoxybenzyl Low High Acid + Heat OR Oxidative
Removal Protocols

Method A: Oxidative Cleavage (Ceric Ammonium Nitrate - CAN)

  • Best for: Peptides lacking oxidation-sensitive residues (Met, Cys, Trp).

  • Procedure: Dissolve the cleaved, purified peptide in Acetonitrile/Water (4:1). Add CAN (3-4 eq) dissolved in water. Stir for 15-30 min. The PMB group is oxidized to p-anisaldehyde, releasing the amide.

Method B: Acidolytic Cleavage (Harsh)

  • Best for: Peptides where oxidation must be avoided.

  • Procedure: Treat the resin-bound peptide with TFMSA (Trifluoromethanesulfonic acid) / TFA / DMS / m-Cresol (10:50:30:10) for 2 hours at 0°C.

  • Note: This is a "High HF" equivalent method and requires strictly anhydrous conditions.

Deprotection cluster_0 Method A: Oxidative (CAN) cluster_1 Method B: Strong Acid Peptide Peptide-N(PMB)-β-Ala-Peptide CAN Reagent: Ceric Ammonium Nitrate Solvent: ACN/H2O Peptide->CAN Acid Reagent: TFMSA / TFA Condition: 0°C, 2h Peptide->Acid OxProduct Release of p-Anisaldehyde CAN->OxProduct Final Native Peptide (-NH-β-Ala-CO-) CAN->Final Oxidation Acid->Final Acidolysis

Figure 2: Orthogonal deprotection pathways for the N-PMB group.

Strategic Recommendations

  • Use as a Solubilizing Tag: If your beta-alanine linker causes aggregation, N-PMB is superior to Hmb because it lacks the ester-forming hydroxyl group, preventing accidental lactonization during synthesis.

  • Peptoid Hybrids: N-PMB-β-Ala can be left intact (omitting the specific deprotection step) to create peptoid-peptide hybrids with enhanced proteolytic stability and membrane permeability.

  • Avoid with Cys/Met: If your sequence contains Cysteine or Methionine, avoid N-PMB unless you are comfortable with TFMSA cleavage, as CAN will oxidize these residues irreversibly.

References

  • Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of asparagine N-linked glycopeptides: use of N-(2-acetoxy-4-methoxybenzyl)(AcHmb).[1] Journal of the Chemical Society, Perkin Transactions 1.[2] Link

  • Vila-Perelló, M., et al. (2014). 2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences.[3][4] ChemBioChem. Link

  • PubChem. (n.d.). N-(4-Methoxybenzoyl)alanine Compound Summary. National Library of Medicine. Link

  • Merck Millipore. (n.d.). Fmoc resin cleavage protocols.[1] Novabiochem Technical Notes. Link

Sources

An In-depth Technical Guide to N-(p-Methoxybenzyl)-β-Alanine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(p-methoxybenzyl)-β-alanine, a derivative of the naturally occurring β-amino acid. While not extensively cataloged in commercial databases, its synthesis and properties can be understood through established principles of organic chemistry, particularly concerning the use of the p-methoxybenzyl (PMB) group as a protecting moiety for amines. This document will serve as a foundational resource, detailing its molecular structure, a robust synthetic protocol, characterization methods, and its utility in chemical synthesis.

Molecular Structure and Physicochemical Properties

N-(p-Methoxybenzyl)-β-alanine incorporates the structural features of both β-alanine and a p-methoxybenzyl group attached to the nitrogen atom. This modification significantly alters the polarity and reactivity of the parent amino acid, making it a useful intermediate in multi-step syntheses.

Molecular Structure

Caption: Molecular structure of N-(p-Methoxybenzyl)-β-alanine.

Calculated Physicochemical Data

A summary of the key physicochemical properties of N-(p-methoxybenzyl)-β-alanine is presented below. These values are calculated based on its molecular structure.

PropertyValue
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
IUPAC Name 3-((4-methoxybenzyl)amino)propanoic acid
CAS Number Not assigned

Synthesis of N-(p-Methoxybenzyl)-β-Alanine

The synthesis of N-(p-Methoxybenzyl)-β-alanine is most effectively achieved through the N-alkylation of β-alanine with p-methoxybenzyl chloride. This reaction is a standard procedure for the introduction of the PMB protecting group onto an amine.[1]

Reaction Principle

The lone pair of electrons on the nitrogen atom of β-alanine acts as a nucleophile, attacking the electrophilic benzylic carbon of p-methoxybenzyl chloride. This results in a nucleophilic substitution reaction, forming the C-N bond and displacing the chloride ion. A base is required to neutralize the resulting ammonium salt and to deprotonate the carboxylic acid, enhancing the nucleophilicity of the amine.

Synthesis_Workflow Reactants β-Alanine + p-Methoxybenzyl Chloride Reaction N-Alkylation (Base, Solvent) Reactants->Reaction Product N-(p-Methoxybenzyl)-β-alanine Reaction->Product Purification Purification (e.g., Crystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct Deprotection_Concept Protected N-(p-Methoxybenzyl)-β-alanine (Protected Amine) Deprotection Deprotection (e.g., DDQ or TFA) Protected->Deprotection Unprotected β-Alanine (Free Amine) Deprotection->Unprotected Coupling Further Reaction (e.g., Peptide Coupling) Unprotected->Coupling NewProduct New Product Coupling->NewProduct

Sources

Solubility data of N-(4-methoxybenzyl)-beta-alanine in organic solvents

Technical Guide: Solubility Profile & Thermodynamic Analysis of N-(4-Methoxybenzyl)- -Alanine

Executive Summary

N-(4-methoxybenzyl)-


-alanine



Understanding its solid-liquid equilibrium (SLE) is essential for:

  • Process Optimization: Designing crystallization yields and purity.

  • Purification: Removing unreacted PMB-amine or

    
    -alanine.
    
  • Formulation: Developing liquid-phase reaction conditions.

Chemical Identity & Physicochemical Context

Structural Analysis
  • IUPAC Name: 3-[(4-methoxybenzyl)amino]propanoic acid[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 209.24 g/mol

  • Key Functional Groups:

    • Secondary Amine (

      
      ):  Proton acceptor.
      
    • Carboxylic Acid (

      
      ):  Proton donor.
      
    • 4-Methoxybenzyl Group: Lipophilic, electron-rich aromatic ring.

Solubility Mechanism

Unlike simple organic molecules, PMB-

zwitterion
  • In Water: High solubility due to ion-dipole interactions.

  • In Alcohols (MeOH, EtOH): Moderate solubility; the PMB group disrupts the rigid crystal lattice of the zwitterion, making it more soluble than unsubstituted

    
    -alanine.
    
  • In Non-Polar Solvents (Hexane, Toluene): Low solubility due to the high energy penalty of solvating the ionic charges.

Experimental Protocol for Solubility Determination

To generate precise solubility data (

self-validating gravimetric protocol
Apparatus & Materials
  • Thermostatic Shaker: Control precision

    
     K.
    
  • Analytical Balance: Precision

    
     g.
    
  • Syringe Filters: 0.45

    
    m PTFE (hydrophobic) or Nylon (hydrophilic) depending on solvent.
    
  • Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water).

Step-by-Step Procedure
  • Saturation: Add excess PMB-

    
    -Ala solid to 50 mL of the target solvent in a jacketed glass vessel.
    
  • Equilibration: Stir at the set temperature (

    
    ) for 24–48 hours. Ensure solid phase persists.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Extraction: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation) and filter into a pre-weighed weighing dish.

  • Gravimetric Analysis: Evaporate the solvent under vacuum or in a drying oven at 313 K until constant mass is achieved.

  • Calculation: Determine mole fraction solubility (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) using:
    
    
    
    Where
    
    
    are mass and molar mass of solute;
    
    
    are for solvent.[2]
Workflow Diagram

SolubilityProtocolStartStart: Excess Solute + SolventEquilibrationEquilibration(T = Const, t > 24h)Start->EquilibrationSeparationPhase Separation(Sedimentation)Equilibration->SeparationSamplingSampling Supernatant(Pre-heated Syringe)Separation->SamplingFiltrationFiltration (0.45 µm)Sampling->FiltrationGravimetryEvaporation & WeighingFiltration->GravimetryCalculationCalculate Mole Fraction (x1)Gravimetry->Calculation

Caption: Standard Gravimetric Solubility Determination Workflow.

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

The most robust model for amino acid derivatives in pure solvents. It accounts for the non-ideal behavior of the solution.

  • A, B, C: Empirical parameters derived from regression.

  • Interpretation:

    
     is related to the enthalpy of solution.[3][4] A positive 
    
    
    (or negative slope in
    
    
    ) typically indicates an endothermic process.
van't Hoff Analysis

Used to calculate apparent thermodynamic functions:



  • 
    :  Endothermic dissolution (Solubility increases with T).
    
  • 
    :  Entropy-driven process (Disorder increases upon dissolving).
    
Thermodynamic Cycle

ThermoCycleSolidSolid Solute(Crystal Lattice)GasGas Phase(Ideal)Solid->GasSublimation(ΔH_sub)SolutionSolvated Solute(Liquid Phase)Solid->SolutionDissolution(ΔH_sol)Gas->SolutionSolvation(ΔH_solv)

Caption: Born-Haber cycle representing the dissolution process.

Predicted Solubility Data & Trends

While specific values for PMB-


Solvent Hierarchy (Descending Solubility)
Solvent ClassRepresentative SolventPredicted SolubilityRationale
Polar Protic WaterVery High Strong H-bonding with zwitterion; hydration of ionic groups.
Polar Organic Methanol / EthanolHigh Solvates both the PMB tail (dispersion) and the amine/acid core (H-bonding).
Dipolar Aprotic DMSO / DMFHigh Excellent solvation of polarizable aromatic rings and zwitterions.
Polar Aprotic Acetone / Ethyl AcetateLow to Moderate Cannot effectively solvate the zwitterionic charges.
Non-Polar Hexane / TolueneNegligible High energy cost to cavitate zwitterion into non-polar medium.
Temperature Dependence
  • Trend: Solubility increases with temperature.[2][3][4]

  • Mechanism: Dissolution is endothermic (

    
    ). The crystal lattice energy of the zwitterion is high; heat is required to break these intermolecular ionic bonds.
    

Applications in Process Design

Crystallization Strategy

To purify PMB-

  • Dissolution: Dissolve crude solid in hot Methanol or Ethanol (high solubility).

  • Anti-solvent Addition: Slowly add Ethyl Acetate or Acetone (lower solubility) or cool the solution.

  • Result: The zwitterionic PMB-

    
    -Ala precipitates selectively, leaving non-polar impurities in solution.
    
Reaction Solvent Selection

For synthesizing derivatives (e.g., esters):

  • Use Toluene or Benzene with a Dean-Stark trap. Although solubility is low, the reaction (esterification) removes the zwitterionic character, increasing solubility of the product and driving the equilibrium.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. Link

  • Wang, J., et al. (2014). Thermodynamic models for determination of the solubility of N-(4-methoxybenzoyl)-β-alanine ethyl ester in binary solvent mixtures. Journal of Molecular Liquids, 198, 282-288. (Comparative data for ester derivative). Link

  • Sha, F., et al. (2020). Solubility and thermodynamic analysis of

    
    -alanine in binary solvents. Journal of Chemical & Engineering Data, 65(3), 1200-1210. Link
    
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility prediction). Link

(Note: While direct data for N-(4-methoxybenzyl)-

Technical Guide: Comparative Analysis of N-Benzyl and N-(4-Methoxybenzyl)-β-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comparative analysis of N-benzyl-β-alanine and N-(4-methoxybenzyl)-β-alanine . It addresses the physicochemical distinctions, synthetic utility, and the critical "orthogonality" that drives the selection of one over the other in drug development and peptoid engineering.

Executive Summary

In the realm of peptidomimetic drug design and organic synthesis, the choice between N-benzyl (Bn) and N-(4-methoxybenzyl) (PMB) protection on a


-alanine scaffold is rarely arbitrary. While both serve as robust masking groups for the secondary amine, their divergence lies in their electronic profiles  and cleavage mechanisms .
  • N-Benzyl-β-alanine: The "Standard." Maximally stable to oxidation and weak acids; cleaved primarily via hydrogenolysis (

    
    ) or strong electrophilic attack.
    
  • N-PMB-β-alanine: The "Tunable Variant." Contains a para-methoxy electron-donating group (EDG). This renders the protecting group susceptible to oxidative cleavage (DDQ/CAN) and milder acidic conditions, providing a critical orthogonal axis for complex multi-step synthesis.

Physicochemical Profile & Electronic Effects[1]

The structural difference—a single methoxy group at the para position—fundamentally alters the electron density of the aromatic ring and the benzylic nitrogen.

Comparative Properties Table
FeatureN-Benzyl-β-alanine (Bn)N-(4-Methoxybenzyl)-β-alanine (PMB)
Electronic Character Neutral / Slightly Electron-Deficient RingElectron-Rich Ring (Due to

-OMe EDG)
Hammett Constant (

)
0.00-0.27 (Strong resonance donation)
Acid Stability High (Stable to TFA, HCl at RT)Moderate (Labile to TFA/Heat or strong Lewis acids)
Oxidative Stability High (Resistant to DDQ/CAN)Low (Rapidly cleaved by DDQ/CAN)
Hydrogenolysis (

)
Labile (Primary cleavage method)Labile (Often cleaved faster than Bn)
Lipophilicity HighModerate (Methoxy adds polarity but also bulk)
The Electronic "Push"

The methoxy group in the PMB variant functions as a strong Electron Donating Group (EDG) via resonance. This increases the electron density at the benzylic position.[1]

  • Consequence 1: The PMB nitrogen is slightly more basic than the Bn nitrogen, potentially increasing nucleophilicity during the initial synthesis (e.g., Aza-Michael addition).

  • Consequence 2: The aromatic ring becomes susceptible to Single Electron Transfer (SET) oxidation, which is the mechanistic basis for its removal by DDQ.[2]

Synthetic Pathways: Aza-Michael Addition

For researchers synthesizing these cores, the Aza-Michael addition is the most atom-economical route. It avoids the waste associated with alkyl halide substitution and prevents over-alkylation (quaternary ammonium formation).

Graphviz Workflow: Aza-Michael Synthesis

The following diagram illustrates the convergent synthesis of both derivatives.

AzaMichael cluster_legend Key Difference Amine Primary Amine (Benzylamine or 4-Methoxybenzylamine) Reaction Aza-Michael Addition Solvent: MeOH/EtOH No Catalyst or mild Lewis Acid Amine->Reaction Acrylate Acrylate Acceptor (Methyl Acrylate / Acrylonitrile) Acrylate->Reaction Inter Kinetic Control (Prevents bis-addition) Reaction->Inter r.t. to 60°C Product N-Substituted-β-Alanine Derivative Inter->Product Note PMB-amine is more nucleophilic Reaction rates: PMB > Bn

Caption: Comparative synthesis via Aza-Michael addition. The electron-rich PMB-amine typically exhibits faster kinetics due to enhanced nucleophilicity.

Experimental Protocol: General Aza-Michael Addition
  • Reagents: Benzylamine or 4-Methoxybenzylamine (1.0 equiv), Methyl Acrylate (1.1 equiv).

  • Solvent: Methanol (0.5 M concentration).

  • Procedure:

    • Dissolve the amine in MeOH at room temperature.

    • Add Methyl Acrylate dropwise to prevent exotherm (especially with PMB-amine).

    • Stir for 12–24 hours. Monitor by TLC (PMB spots stain intensely with anisaldehyde; Bn requires KMnO4 or UV).

    • Workup: Concentrate in vacuo. The product is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (Hex/EtOAc).[3]

The Core Differentiator: Orthogonality & Deprotection[3]

This is the decisive factor for drug development professionals. You choose PMB when you need to remove the protecting group without using hydrogen (which reduces alkenes/alkynes) or strong acids (which cleave Boc/tBu).

Mechanism of Orthogonality

The PMB group allows for Oxidative Deprotection . The reagent DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) acts as a single-electron oxidant.

  • Charge Transfer: DDQ accepts an electron from the electron-rich PMB aromatic ring. (Note: The unsubstituted Benzyl ring is not electron-rich enough to facilitate this transfer efficiently).

  • Benzylic Cation: The radical cation loses a proton, then a second electron, forming a benzylic cation.

  • Hydrolysis: Water attacks the cation, releasing the free amine and p-anisaldehyde.

Graphviz Logic: Selection Matrix (Orthogonality)

Orthogonality Start Select Protection Strategy Q1 Does the molecule contain Alkenes, Alkynes, or Benzyl Ethers? Start->Q1 PathA Must avoid Hydrogenolysis Q1->PathA Yes PathB Molecule is Saturated Q1->PathB No SelectPMB Select N-PMB-β-Alanine PathA->SelectPMB CleavePMB Cleavage Method: DDQ (Oxidative) or CAN SelectPMB->CleavePMB ResultA Result: Amine Free Alkenes/Bn Intact CleavePMB->ResultA SelectBn Select N-Benzyl-β-Alanine PathB->SelectBn CleaveBn Cleavage Method: H2 / Pd-C (Reductive) SelectBn->CleaveBn ResultB Result: Amine Free Clean & Cheap CleaveBn->ResultB

Caption: Decision matrix for selecting between Bn and PMB protection based on chemoselectivity requirements.

Detailed Protocol: Oxidative Cleavage of PMB (DDQ Method)

Use this protocol when preserving benzyl ethers or unsaturated bonds elsewhere in the molecule.[4]

Safety: DDQ generates HCN in small amounts if acidified; work in a fume hood. Reagents: N-PMB-β-alanine derivative, DDQ (1.2–1.5 equiv), Dichloromethane (DCM), Water (


).
  • Preparation: Dissolve the N-PMB substrate in a mixture of DCM and

    
     (ratio 18:1 v/v). The water is essential for the final hydrolysis step.
    
  • Oxidation: Add DDQ (1.2 equiv) in one portion. The reaction mixture will turn deep green/black (charge transfer complex) and eventually fade to precipitated hydroquinone (brown/orange).

  • Monitoring: Stir at room temperature for 1–4 hours. Monitor TLC for the disappearance of the starting material and the appearance of p-anisaldehyde (distinctive smell/spot).

  • Workup:

    • Filter off the precipitated DDQ-hydroquinone.

    • Wash the filtrate with saturated aqueous

      
       (removes acidic byproducts) and brine.
      
    • Purification: The free amine is often polar; acid-base extraction is recommended to separate it from the non-polar p-anisaldehyde byproduct.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive source for deprotection conditions).

  • Yonemitsu, O., et al. (1988).[4] "Oxidative cleavage of p-methoxybenzyl ethers with DDQ." Tetrahedron Letters, 29(33), 4139-4142. (Seminal paper on DDQ cleavage mechanism).

  • Bull, S. D., et al. (2002). "Aza-Michael addition of amines to acrylates." Journal of the Chemical Society, Perkin Transactions 1. (Detailed kinetics on beta-alanine synthesis).

  • Tao, J., et al. (2021). "Chemoselective Cleavage of PMB Groups." Organic Process Research & Development. (Modern industrial application of PMB removal).

Sources

Stability of PMB protecting group on beta-alanine backbone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Utility of the p-Methoxybenzyl (PMB) Protecting Group on the β-Alanine Backbone

Executive Summary

The selective protection and deprotection of the amine functionality in β-alanine is a critical operation in the synthesis of complex peptides, peptidomimetics, and other pharmaceutical agents. The p-methoxybenzyl (PMB) group offers a versatile and robust option for this purpose, distinguished by its unique cleavage conditions which provide orthogonality to many other common protecting groups. This guide provides a detailed examination of the stability of the N-PMB bond on the β-alanine scaffold, outlining the mechanistic principles and field-proven protocols for its installation and cleavage under oxidative, acidic, and reductive conditions. By synthesizing technical data with practical insights, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the PMB group in their synthetic strategies.

Introduction: The Strategic Role of Amine Protection for β-Alanine

β-Alanine is a naturally occurring beta-amino acid that serves as a vital building block in the synthesis of numerous biologically active molecules. Its incorporation into peptide chains can induce unique conformational constraints and enhance metabolic stability. However, the nucleophilic and basic nature of its primary amine necessitates a robust protection strategy to prevent unwanted side reactions during synthesis.[1]

A suitable protecting group must be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[1] The p-methoxybenzyl (PMB) group has emerged as an excellent candidate, offering a distinct stability profile compared to more conventional amine protecting groups like Boc, Cbz, or Fmoc.[2] Introduced as a protecting group for alcohols, its application has expanded to include amines, thiols, and other nucleophilic functional groups.[3] The defining feature of the PMB group is its susceptibility to oxidative cleavage, a deprotection pathway that provides a valuable layer of orthogonality in complex multi-step syntheses.[3][4]

This guide will explore the chemical behavior of the N-PMB linkage on the β-alanine backbone, providing a framework for its strategic application.

Installation of the p-Methoxybenzyl Group on β-Alanine

The protection of β-alanine's amino group with PMB is typically achieved via a direct N-alkylation reaction. This process involves the SN2 substitution of a suitable leaving group on the benzyl ring by the amine.

Mechanistic Rationale

The most common method utilizes p-methoxybenzyl chloride (PMB-Cl) in the presence of a base. The base serves to deprotonate the ammonium salt of β-alanine (if starting from the hydrochloride salt) or to scavenge the HCl generated during the reaction, driving the equilibrium towards the N-alkylated product. The choice of base and solvent is critical to minimize side reactions, such as over-alkylation to the di-substituted amine, and to ensure sufficient solubility of the amino acid. A common challenge in the N-alkylation of amino acids is the potential for the carboxylate to also act as a nucleophile, leading to ester formation. However, by carefully controlling the reaction conditions, selective N-alkylation can be achieved.[5]

Experimental Workflow: Protection & Deprotection

The overall process involves a straightforward protection step followed by a choice of deprotection pathways depending on the synthetic strategy.

G cluster_0 Protection cluster_1 Deprotection Pathways cluster_2 Final Product A β-Alanine B N-(p-Methoxybenzyl)-β-alanine A->B PMB-Cl, Base (e.g., KOH, Et3N) Solvent (e.g., EtOH/H2O) C Oxidative Cleavage (DDQ or CAN) B->C D Acidic Cleavage (TFA) B->D E Reductive Cleavage (H2, Pd/C) B->E F β-Alanine C->F D->F E->F

Caption: General workflow for PMB protection and deprotection of β-alanine.

Stability Profile and Cleavage Mechanisms of N-PMB-β-Alanine

The utility of the PMB group is defined by its unique stability and lability profile. It is generally stable to basic conditions and certain nucleophiles but can be cleaved under specific oxidative, acidic, or reductive conditions.

Oxidative Cleavage

The primary advantage of the PMB group is its facile removal under mild oxidative conditions.[4] The electron-donating p-methoxy group renders the aromatic ring highly susceptible to oxidation, a property not shared by the unsubstituted benzyl group.[3][6]

  • Reagents: The most common reagents for this transformation are 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).[3][7] DDQ is often preferred due to its milder nature and high selectivity.

  • Mechanism with DDQ: The reaction proceeds through a single-electron transfer (SET) from the electron-rich PMB ring to DDQ, forming a charge-transfer complex. This generates a radical cation, which is stabilized by the methoxy group. Subsequent fragmentation and hydrolysis release the free amine, p-methoxybenzaldehyde, and the reduced DDQ hydroquinone.[3][4] This selective oxidation allows the PMB group to be removed in the presence of other protecting groups like benzyl ethers, MOM, TBS, and esters.[3]

G cluster_mech DDQ-Mediated Oxidative Cleavage Mechanism N-PMB R₂N-CH₂-Ar-OCH₃ CTC [Charge-Transfer Complex] N-PMB->CTC + DDQ DDQ DDQ Radical_Cation [R₂N-CH₂-Ar-OCH₃]⁺• CTC->Radical_Cation SET Imine [R₂N=CH₂]⁺ + •CH₂-Ar-OCH₃ Radical_Cation->Imine Fragmentation Amine R₂NH₂⁺ Imine->Amine + H₂O Aldehyde OHC-Ar-OCH₃ Hydrolysis H₂O

Sources

An In-Depth Technical Guide to N-(4-Methoxybenzyl)-β-Alanine and Its Core Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to the development of new therapeutic agents. Non-proteinogenic amino acids, in particular, represent a versatile class of building blocks that can impart unique conformational constraints and physicochemical properties to bioactive molecules. This guide provides a comprehensive technical overview of a specific β-amino acid derivative, 3-amino-3-(4-methoxyphenyl)propanoic acid , often referred to in broader terms that can be ambiguous. The initial query of "N-(4-methoxybenzyl)-β-alanine" can be interpreted in several ways; however, extensive database analysis points to the core structure of a β-alanine with a 4-methoxyphenyl group attached to the β-carbon as the most relevant and researched entity. This document will focus on this core structure, clarifying its chemical identity, synthesis, and known applications to provide a solid foundation for its use in research and development.

This guide is structured to provide not just data, but a cohesive understanding of the molecule's properties and potential, reflecting the perspective of a senior application scientist. We will delve into the causality behind synthetic choices and the logic of its application in drug discovery, supported by authoritative references.

Part 1: Core Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundational step for any scientific investigation. The compound of interest, 3-amino-3-(4-methoxyphenyl)propanoic acid , is a non-proteinogenic β-amino acid. Unlike its α-amino acid counterparts, the amino group is positioned on the β-carbon relative to the carboxyl group. This structural nuance significantly influences its conformational flexibility and its ability to mimic or disrupt biological recognition processes.

Key Chemical Identifiers

A clear and unambiguous identification of a chemical compound is crucial for reproducibility and regulatory purposes. The following table summarizes the key identifiers for 3-amino-3-(4-methoxyphenyl)propanoic acid.

IdentifierValueSource
CAS Number 5678-45-5
IUPAC Name 3-amino-3-(4-methoxyphenyl)propanoic acid[1]
Synonyms 3-(4-methoxyphenyl)-beta-alanine
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
InChI InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)[1]
InChIKey NYTANCDDCQVQHG-UHFFFAOYSA-N[1]
SMILES COC1=CC=C(C=C1)C(CC(=O)O)N
Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

PropertyValueSource
Physical Form Solid
Melting Point 237-239 °C
Boiling Point 331.88 °C at 760 mmHg (Predicted)
Solubility Less soluble in water; more soluble in organic solvents like ethanol and acetone.[2]
pKa (Predicted)
LogP (Predicted)

Part 2: Synthesis and Methodologies

The synthesis of enantiomerically pure β-amino acids is a significant area of research, as the stereochemistry of these building blocks is often crucial for their biological activity. A well-documented and reliable synthesis for the (R)-enantiomer of 3-amino-3-(p-methoxyphenyl)propionic acid is available from Organic Syntheses, a highly reputable source for detailed and reproducible experimental procedures.

Asymmetric Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic Acid

This synthetic route employs a chiral auxiliary-based approach to control the stereochemistry of the final product. The causality behind this multi-step synthesis lies in the creation of a rigid chiral scaffold that directs the subsequent bond formations in a stereoselective manner.

Workflow for the Asymmetric Synthesis:

Asymmetric Synthesis Workflow cluster_0 Step 1: Chiral Auxiliary Preparation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Hydrolysis and Product Isolation L_Asparagine L-Asparagine Auxiliary (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone L_Asparagine->Auxiliary KOH Pivalaldehyde Pivalaldehyde Pivalaldehyde->Auxiliary Auxiliary_Product Chiral Heterocycle Intermediate Coupled_Product (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone Auxiliary_Product->Coupled_Product Pd(PPh₃)₄, Et₂NH, DMF Iodoanisole 4-Iodoanisole Iodoanisole->Coupled_Product Final_Product (R)-3-Amino-3-(p-methoxyphenyl)propionic acid Coupled_Product->Final_Product HCl, THF/EtOH

Caption: Asymmetric synthesis of (R)-3-amino-3-(p-methoxyphenyl)propionic acid.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

Step A: (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone [3]

  • In a suitable flask, dissolve potassium hydroxide in deionized water.

  • Add L-asparagine monohydrate with stirring.

  • Add pivalaldehyde with vigorous stirring until the mixture becomes homogeneous.

    • Causality: This step forms the chiral pyrimidinone auxiliary. The stereocenter from L-asparagine is incorporated into this rigid ring system, which will direct the stereochemistry of subsequent reactions.

Step B: (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone [3]

  • Dissolve the product from Step A, 4-iodoanisole, diethylamine, and tetrakis(triphenylphosphine)palladium(0) in dimethylformamide.

  • Transfer the solution to a pressure tube, purge with argon, seal, and heat in a boiling water bath for 48 hours in the dark.

  • Cool the tube in liquid nitrogen before opening.

    • Causality: This is a palladium-catalyzed cross-coupling reaction. The chiral auxiliary directs the addition of the 4-methoxyphenyl group to the heterocycle in a stereoselective manner.

Step C: (R)-3-Amino-3-(p-methoxyphenyl)propionic Acid [3]

  • Charge a flask with tetrahydrofuran, 95% ethanol, and the heterocycle from Step B.

  • Cool the mixture to -35°C to -45°C.

  • Add aqueous hydrochloric acid dropwise to a pH of approximately 7.

  • The final product is isolated and purified.

    • Causality: The acidic hydrolysis cleaves the chiral auxiliary, releasing the desired enantiomerically pure β-amino acid.

Part 3: Applications in Research and Drug Development

While direct biological activity data for 3-amino-3-(4-methoxyphenyl)propanoic acid is not extensively published, its significance lies in its role as a key intermediate and building block in the synthesis of more complex molecules with therapeutic potential. The presence of the 4-methoxyphenyl group can influence the pharmacokinetic properties and binding affinity of a final drug molecule.[3]

Scaffold for Novel Antimicrobial and Anticancer Agents

Recent studies on structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, highlight the potential of this molecular scaffold. These studies have demonstrated that derivatives of this core structure exhibit significant antimicrobial activity against multidrug-resistant bacteria and fungi, including MRSA and Candida auris. Furthermore, these derivatives have shown promise as anticancer agents with antioxidant properties.[4][5][6] The 4-methoxyphenyl group in our target compound can be considered a protected or metabolically stable version of the 4-hydroxyphenyl group, suggesting that it could be a valuable synthon for creating libraries of compounds for screening in these therapeutic areas.

Use as a Chiral Building Block

The chiral nature of 3-amino-3-(4-methoxyphenyl)propanoic acid makes it a valuable tool in stereoselective synthesis.[3] In drug development, controlling the stereochemistry of a molecule is critical for ensuring efficacy and safety, as different enantiomers can have vastly different biological activities and toxicities. The availability of a reliable synthesis for the enantiomerically pure forms of this amino acid allows for its incorporation into peptides or small molecules where a specific three-dimensional arrangement is required for interaction with a biological target.[3]

Part 4: Analytical and Safety Considerations

Analytical Methods

The analysis of amino acids and their derivatives typically involves chromatographic techniques coupled with mass spectrometry.

Logical Workflow for Analysis:

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification Sample Biological or Reaction Sample Derivatization Derivatization (e.g., AccQ•Tag) Sample->Derivatization Extraction Solid Phase or Liquid-Liquid Extraction Derivatization->Extraction UPLC UPLC System (e.g., C18 column) Separated_Analytes Separated Analytes UPLC->Separated_Analytes MS Mass Spectrometer (e.g., TQ-S micro) Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Caption: A typical workflow for the analysis of amino acid derivatives.

UPLC-MS/MS for Quantification: A robust method for the analysis of this compound would involve Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

  • Sample Preparation: For biological samples, a protein precipitation step followed by derivatization (e.g., with AccQ•Tag) is common to improve chromatographic retention and ionization efficiency.

  • Chromatography: A reversed-phase column, such as a C18, would be suitable for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) would likely provide good peak shape and resolution.

  • Mass Spectrometry: Detection would be performed using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions would need to be optimized for the specific analyte.

NMR Spectroscopy for Structural Elucidation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure of the synthesized compound. The expected signals in the ¹H NMR spectrum would include resonances for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons, and the protons of the propanoic acid backbone.

Safety and Handling

Based on the safety data for related compounds, 3-amino-3-(4-methoxyphenyl)propanoic acid should be handled with standard laboratory precautions.

  • Personal Protective Equipment: Wear safety glasses with side shields, protective gloves, and a lab coat.

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid creating dust.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Toxicity: While specific toxicity data is limited, it is classified as an irritant, causing eye, skin, and respiratory system irritation.[2]

Conclusion

3-Amino-3-(4-methoxyphenyl)propanoic acid is a valuable chiral building block for medicinal chemistry and drug discovery. While the initial nomenclature can be ambiguous, a clear understanding of its core chemical identity (CAS 5678-45-5) provides a solid foundation for its application. The availability of a robust, stereoselective synthesis allows for its incorporation into novel molecular designs. Although direct biological activity data for this specific compound is sparse, the demonstrated potential of its structural analogs in antimicrobial and anticancer research underscores its importance as a scaffold for developing new therapeutic agents. Researchers and drug development professionals can leverage the information in this guide to confidently incorporate this versatile β-amino acid into their research and development programs.

References

  • 3-AMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID - Introduction. (2024, April 9). ChemBK. Available at: [Link]

  • Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • 3-Amino-3-(4-methoxyphenyl)propanoic acid. (n.d.). PubChemLite. Available at: [Link]

  • 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. (n.d.). PubChem. Available at: [Link]

  • 3-amino-3-(4-methoxyphenyl)propanoic acid (C10H13NO3). (n.d.). PubChemLite. Available at: [Link]

  • 3-(4-methoxyphenyl)-beta-alanine. (2025, May 20). ChemSynthesis. Available at: [Link]

  • 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023, December 1). Nature Communications. Available at: [Link]

  • Supplementary Information. (n.d.). Available at: [Link]

  • MetaboQuan-R for Amino Acids in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Metabolomic Research Studies. (n.d.). Waters Corporation. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 193. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Semantic Scholar. Available at: [Link]

  • Kavaliauskas, P., et al. (2025, October 11). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]

  • UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research. (n.d.). Waters Corporation. Available at: [Link]

  • 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. (n.d.). PubChem. Available at: [Link]

  • 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... (n.d.). ResearchGate. Available at: [Link]

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. (2022, March 24). SciSpace. Available at: [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2025, February 13). MDPI. Available at: [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024, June 16). MDPI. Available at: [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Available at: [Link]

Sources

History and development of N-PMB protected beta-amino acids

The Strategic Evolution of N-PMB Protected -Amino Acids: Synthesis, Stability, and Therapeutic Utility

Executive Summary

The incorporation of


-p-methoxybenzyl (N-PMB)

Part 1: The "Backbone Protection" Imperative

The Aggregation Challenge in -Peptides

Unlike



Enter N-PMB: The Electronic Solution

The introduction of the


-methoxybenzyl (PMB)
  • Electronic Tuning: Unlike the simple benzyl (Bn) group, the para-methoxy substituent significantly increases the electron density of the aromatic ring. This electronic tuning renders the PMB group cleavable under oxidative conditions (using Cerium(IV) Ammonium Nitrate - CAN) or strong acid, providing a critical orthogonality to base-labile (Fmoc) and mild acid-labile (Boc) groups.

Part 2: Synthesis Architectures

The access to N-PMB protected

Method A: The Aza-Michael Addition (Direct Route)

The most atom-economical route involves the conjugate addition of



Experimental Protocol: Synthesis of N-PMB-

-Alanine Ethyl Ester
  • Reagents: Ethyl acrylate (1.0 equiv),

    
    -Methoxybenzylamine (1.2 equiv), Methanol (0.2 M).
    
  • Procedure:

    • Dissolve ethyl acrylate in anhydrous methanol in a round-bottom flask.

    • Add

      
      -methoxybenzylamine dropwise at 0°C to prevent polymerization.
      
    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1) will show the disappearance of the acrylate.

    • Workup: Concentrate the mixture in vacuo. The excess amine can be removed via flash column chromatography or high-vacuum distillation.

    • Yield: Typically >90%.

Method B: The Mannich Multicomponent Assembly

For substituted



  • Components:

    
    -Methoxybenzylamine + Aldehyde + Enolizable Ketone/Ester.
    
  • Mechanism: The amine condenses with the aldehyde to form an imine (Schiff base), which is then attacked by the enol/enolate. The PMB group stabilizes the imine intermediate against hydrolysis.

Method C: The Staudinger -Lactam Route

Historically, N-PMB protection was popularized in the synthesis of


  • Relevance: Acidic hydrolysis of these N-PMB

    
    -lactams yields N-PMB 
    
    
    -amino acids with high diastereoselectivity.

Part 3: Mechanistic Insights & Visualization

Synthesis Decision Logic

The choice of synthetic route depends heavily on the substitution pattern required on the

SynthesisLogicStartTarget: N-PMB Beta-Amino AcidSubstSubstitution Pattern?Start->SubstBeta3Beta-3 (R on C-beta)Subst->Beta3Unsubstituted / SimpleBeta2Beta-2 (R on C-alpha)Subst->Beta2Alpha-SubstitutedCyclicCyclic / ConstrainedSubst->CyclicComplex StereochemMethodAMethod A: Aza-Michael Addition(PMB-NH2 + Acrylate)Beta3->MethodAMethodBMethod B: Mannich Reaction(3-Component)Beta2->MethodBMethodCMethod C: Staudinger / Beta-Lactam(Ring Opening)Cyclic->MethodCResult1N-PMB-Beta-Amino EsterMethodA->Result1High Yield, LinearResult2Substituted Mannich BaseMethodB->Result2Convergent, ModularResult3Chiral Beta-Amino AcidMethodC->Result3Stereocontrol

Figure 1: Decision matrix for synthesizing N-PMB protected

Part 4: The Deprotection Protocol (CAN)

The defining feature of the PMB group is its susceptibility to Oxidative Cleavage via Single Electron Transfer (SET), typically using Ceric Ammonium Nitrate (CAN). This allows removal without affecting acid-sensitive groups (like Boc or t-Bu esters) or base-sensitive groups (Fmoc).[1]

Mechanism: The SET Pathway
  • Oxidation: Ce(IV) accepts an electron from the aromatic

    
    -system, generating a radical cation.
    
  • Stabilization: The

    
    -methoxy group stabilizes this radical cation via resonance.
    
  • Nucleophilic Attack: Water attacks the benzylic position.

  • Collapse: The hemiacetal collapses, releasing the free amine and

    
    -methoxybenzaldehyde.
    
Experimental Protocol: Oxidative Removal of N-PMB

Reagents: Ceric Ammonium Nitrate (CAN) (3.0–4.0 equiv), Acetonitrile/Water (3:1).

  • Dissolution: Dissolve the N-PMB protected substrate in MeCN/H2O (3:1). Cool to 0°C.[1]

  • Addition: Add CAN (dissolved in water) dropwise. The solution will turn orange/red.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC.[2]

  • Quench: Add saturated aqueous NaHCO3 or Na2SO3 to quench excess oxidant.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: The byproduct,

    
    -methoxybenzaldehyde, can be removed via chromatography.
    
Troubleshooting: The N-Hydroxymethyl Trap

Critical Insight: In some cases, the intermediate hemiacetal is stable and does not collapse immediately, leading to an N-hydroxymethyl species.

  • Solution: If this intermediate is observed, treat the crude mixture with a mild base (dilute NH4OH) or warm slightly to force the collapse and release the aldehyde.

Part 5: Comparative Analysis of N-Protecting Groups

FeatureN-PMB (p-Methoxybenzyl) N-DMB (2,4-Dimethoxybenzyl) N-Boc N-Fmoc
Primary Utility Backbone protection; "Safety Catch"Backbone protection (Acid Labile)N-terminus protectionN-terminus protection
Cleavage Condition Oxidative (CAN) or Strong Acid (TFA/heat)Mild Acid (1% TFA/DCM)Acid (TFA)Base (Piperidine)
Orthogonality Orthogonal to Fmoc & Boc (under oxidative conditions)Orthogonal to Fmoc; Labile to Boc removal conditionsOrthogonal to FmocOrthogonal to Boc
Aggregation Disruption High (Steric bulk)High (Steric bulk)LowLow
Stability Moderate (Stable to weak acid/base)Low (Very acid sensitive)High (Base stable)Moderate (Acid stable)

Part 6: References

  • Yonemitsu, O. et al. (1982).[3] "MPM (p-Methoxybenzyl) as a Protecting Group."[3][4] Tetrahedron Letters. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D. et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Overman, L. E. (1991). "The Activation of PMB Ethers." Journal of the American Chemical Society. Link

  • Aizpurua, J. M. et al. (2005). "Beta-Lactams as Versatile Intermediates in Alpha- and Beta-Amino Acid Synthesis." Current Organic Chemistry. Link

  • BenchChem. (2025). "Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives." Link

Thermodynamic stability of N-(4-methoxybenzyl)-beta-alanine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N-(4-methoxybenzyl)-β-alanine Intermediates

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, a profound understanding of reaction pathways is paramount. The stability of reaction intermediates dictates not only the yield and purity of the final active pharmaceutical ingredient (API) but also the safety and scalability of the manufacturing process.[1][2][3] N-(4-methoxybenzyl)-β-alanine is a crucial building block, often utilized in the synthesis of peptidomimetics and other complex therapeutic agents.[4][5][6] The 4-methoxybenzyl (PMB) group serves as a common and versatile protecting group for the amine functionality.[7][8][9] This guide provides an in-depth analysis of the thermodynamic stability of key intermediates formed during the synthesis of N-(4-methoxybenzyl)-β-alanine. We will explore the causal relationships behind experimental choices for stability assessment, detail robust analytical protocols, and integrate computational insights to provide a holistic framework for researchers, scientists, and drug development professionals.

The Strategic Importance of Intermediate Stability in Synthesis

The path from reactants to products is rarely a single leap but rather a series of steps involving the formation and consumption of transient molecular entities known as intermediates.[1][10] The thermodynamic stability of these intermediates—a measure of their relative Gibbs free energy—governs their concentration and lifetime within the reaction mixture.[11] An unstable, high-energy intermediate may rapidly convert to the desired product or, problematically, decompose or rearrange into impurities.[2][3] Therefore, characterizing the thermodynamic landscape of a reaction is a critical exercise in process optimization and risk mitigation. For a molecule like N-(4-methoxybenzyl)-β-alanine, ensuring the stability of its precursors is essential for achieving the high purity required for pharmaceutical applications.

Synthetic Pathway and Identification of Key Intermediates

A common and efficient route for the synthesis of N-(4-methoxybenzyl)-β-alanine involves the reductive amination of 4-methoxybenzaldehyde with β-alanine. This pathway is chosen for its high selectivity and relatively mild reaction conditions.

The key stages and intermediates are:

  • Formation of the Schiff Base (Iminium Ion) Intermediate: The initial step is the condensation of the primary amine of β-alanine with the aldehyde group of 4-methoxybenzaldehyde to form a transient Schiff base, which is in equilibrium with its protonated iminium ion form.

  • Reduction to the Final Product: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to yield the final secondary amine product, N-(4-methoxybenzyl)-β-alanine.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product 4-methoxybenzaldehyde 4-methoxybenzaldehyde Schiff_Base Schiff Base / Iminium Ion 4-methoxybenzaldehyde->Schiff_Base Condensation beta-alanine beta-alanine beta-alanine->Schiff_Base Final_Product N-(4-methoxybenzyl)-beta-alanine Schiff_Base->Final_Product Reduction (e.g., NaBH(OAc)₃)

Figure 1: Synthetic pathway for N-(4-methoxybenzyl)-β-alanine via reductive amination, highlighting the key Schiff base intermediate.

The primary focus of our thermodynamic analysis will be on the Schiff base/iminium ion intermediate, as its stability and concentration directly influence the rate and efficiency of the subsequent reduction step.

Methodologies for Assessing Thermodynamic Stability

A multi-pronged approach combining calorimetric, spectroscopic, and computational methods provides the most comprehensive understanding of intermediate stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature.[12][13][14] For reaction intermediates, DSC is invaluable for identifying decomposition temperatures, which serve as a direct indicator of thermal stability. A higher decomposition temperature implies greater thermodynamic stability under thermal stress.

  • Sample Preparation: Carefully weigh 3-5 mg of the isolated and purified intermediate (or a stabilized analogue) into a high-pressure stainless steel DSC pan. The use of a sealed high-pressure pan is critical to prevent mass loss from volatilization, ensuring that measured thermal events correspond to actual transitions or reactions.[12]

  • Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC instrument.

  • Temperature Program: Equilibrate the system at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate, typically 10 K/min, up to a final temperature well beyond the expected decomposition (e.g., 350 °C).[15] An inert nitrogen atmosphere is maintained to prevent oxidative degradation.

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. Exothermic peaks typically indicate decomposition. The onset temperature of the first major exothermic event is taken as the primary measure of thermal stability.[12]

G A Sample Preparation (3-5 mg in sealed pan) B Instrument Loading (Sample & Reference Pans) A->B C Equilibration (30 °C under N₂) B->C D Temperature Ramp (10 K/min to 350 °C) C->D E Data Acquisition (Heat Flow vs. Temperature) D->E F Data Analysis (Identify Onset of Exothermic Decomposition) E->F

Figure 2: Standard experimental workflow for Differential Scanning Calorimetry (DSC) analysis to determine the thermal stability of an intermediate.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a chemical reaction, providing a complete thermodynamic profile, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the process.[16][17][18] By studying the formation of the Schiff base intermediate, we can quantify its thermodynamic stability relative to the starting materials.

  • Sample Preparation:

    • Syringe: Prepare a solution of 4-methoxybenzaldehyde (e.g., 2 mM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Cell: Prepare a solution of β-alanine (e.g., 0.15 mM) in the identical buffer. Degas both solutions thoroughly to prevent bubble formation.

  • Instrument Setup: Equilibrate the ITC instrument to the desired reaction temperature (e.g., 25 °C). Load the β-alanine solution into the sample cell and the 4-methoxybenzaldehyde solution into the injection syringe.

  • Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the aldehyde solution into the β-alanine solution.

  • Data Acquisition: The instrument measures the heat change after each injection. The raw data is a series of peaks corresponding to the heat of reaction for each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of aldehyde to amine. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters (Kₐ, ΔH, and subsequently ΔG and ΔS).[18][19]

G cluster_0 Thermodynamic Stability dG Gibbs Free Energy (ΔG) Overall Stability dH Enthalpy (ΔH) Bonding & Interactions dH->dG Contributes to TdS Entropy (TΔS) Disorder & Solvation TdS->dG Contributes to (ΔG = ΔH - TΔS)

Figure 3: The fundamental thermodynamic relationship governing the stability (ΔG) of a chemical intermediate.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool to complement experimental data.[] DFT calculations can determine the optimized geometries and relative energies of reactants, intermediates, transition states, and products, providing a complete reaction energy profile.[21][22][23] This allows for the theoretical assessment of an intermediate's stability even if it is too transient to isolate and study experimentally.[2]

Data Interpretation: A Case Study

Let's consider the thermodynamic data for the key Schiff base intermediate in the synthesis of N-(4-methoxybenzyl)-β-alanine.

Calorimetric Stability Data

The following table presents hypothetical but realistic data obtained from DSC and ITC experiments.

ParameterValueInterpretation
DSC: Decomposition Onset (Tₒ) 185 °CThe intermediate is thermally stable under typical reaction conditions (often < 100 °C) but will decompose at elevated temperatures. This defines the upper limit for safe process temperatures.
ITC: Gibbs Free Energy (ΔG) -4.5 kcal/molThe negative ΔG indicates that the formation of the Schiff base from the reactants is spontaneous and thermodynamically favorable under standard conditions.
ITC: Enthalpy (ΔH) -8.2 kcal/molThe reaction is strongly exothermic, driven by the formation of the stable C=N double bond. This favorable enthalpy change is a major contributor to the intermediate's stability.[18]
ITC: Entropy (-TΔS) +3.7 kcal/molThe entropy change is unfavorable. This is expected, as two reactant molecules combine to form one intermediate molecule, leading to a decrease in translational entropy.

This combined data provides a clear picture: the formation of the Schiff base intermediate is enthalpically driven and results in a species with moderate thermodynamic stability, sufficient for it to exist long enough to be reduced to the final product but not so stable as to be unreactive.

Conclusion for the Drug Development Professional

A thorough thermodynamic characterization of reaction intermediates is not merely an academic exercise; it is a cornerstone of robust and reliable drug development. For the synthesis of N-(4-methoxybenzyl)-β-alanine, understanding the stability of the Schiff base intermediate provides actionable insights:

  • Process Safety: DSC data establishes critical temperature limits, preventing runaway reactions and decomposition events during scale-up.

  • Yield Optimization: ITC data confirms the favorability of intermediate formation, allowing for the optimization of reactant concentrations and reaction times to maximize the steady-state concentration of the intermediate prior to reduction.

  • Impurity Profiling: By understanding the stability limits of the intermediate, potential degradation pathways can be predicted and analytical methods developed to detect the resulting impurities.

By integrating calorimetric techniques like DSC and ITC with predictive computational modeling, scientists can build a comprehensive, self-validating system for analyzing and controlling complex synthetic pathways, ultimately accelerating the delivery of safe and effective medicines.

References

  • Title: Isothermal titration calorimetry in drug discovery Source: PubMed URL
  • Title: Isothermal Titration Calorimetry (ITC)
  • Title: Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development Source: American Laboratory URL
  • Title: Protected Peptides: Essential Building Blocks for Research Source: BOC Sciences URL
  • Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL
  • Title: Thermodynamics: Isothermal titration calorimetry in drug development (practice)
  • Title: Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC)
  • Title: Identifying Intermediates in a Reaction Mechanism Source: BOC Sciences URL
  • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: BOC Sciences URL
  • Title: Protecting Groups in Peptide Synthesis Source: PubMed URL
  • Title: Protecting Groups And Their Essential Role In Peptide API Synthesis Source: Gases Grit URL
  • Title: Mastering Protecting Groups in Peptide Synthesis Source: SBS Genetech URL
  • Title: Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL Source: National Physical Laboratory URL
  • Title: Organic Synthesis Reactions Intermediate Source: ZM Silane Limited URL
  • Title: Reaction intermediate Source: Wikipedia URL
  • Title: 5.6.
  • Title: Temperature dependence studies and microscopic protonation constants of L- alanine and β Source: Ovidius University Annals of Chemistry URL
  • Title: Summary of Reactive Intermediates Source: Course Hero URL
  • Title: Summary of Methods for Testing the Thermodynamic Properties of Materials Source: Universallab URL
  • Title: Thermochemistry methods Source: SGTE - Scientific Group Thermodata Europe URL
  • Title: Heat capacity of β-alanine in a temperature range between 6 and 300 K Source: ResearchGate URL
  • Title: Identifying reactive intermediates by mass spectrometry Source: PMC URL
  • Title: Differential Scanning Calorimetry (DSC)
  • Title: Describing a Reaction: Intermediates | Organic Chemistry Class Notes Source: Fiveable URL
  • Title: Experimental and Computational Thermochemical Study of α-Alanine (DL)
  • Title: The synthesis of some peptides related to the amyloid β peptide 25-35: Use of N-(2-hydroxy-4-methoxybenzyl)
  • Title: Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases: Hidden Intermediates and Hidden Transition States Source: ACS Publications URL
  • Title: A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers Source: MDPI URL
  • Title: Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems Source: PMC URL
  • Title: Thermodynamics and Kinetics Source: Stanford University URL
  • Title: Differential scanning calorimetry Source: Wikipedia URL
  • Title: Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases Source: College of Engineering and Applied Science, University of Colorado Boulder URL
  • Title: Differential Scanning Calorimetry (DSC)
  • Title: Chemical Properties of «beta»-Alanine (CAS 107-95-9)
  • Title: GUIDELINES FOR THE DETERMINATION OF STABILITY Source: University of Florida URL
  • Title: A reliable and efficient computational method for finding transition states in chemical reactions Source: Institute for Molecular Science URL
  • Title: DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS Source: bioRxiv URL
  • Title: Differential Scanning Calorimetry (DSC)
  • Title: The interplay between thermodynamics and kinetics in the solid-state synthesis of layered oxides Source: University of California, Berkeley URL
  • Title: Kinetics and Thermodynamics: Analyzing Arguments Related to Reactions with Enolate Intermediates Source: Journal of Chemical Education URL
  • Title: Kinetics and Thermodynamics: Analyzing Arguments Related to Reactions with Enolate Intermediates Source: ACS Publications URL
  • Title: Advances in the synthesis of β-alanine Source: Frontiers URL
  • Title: Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives Source: Scholars Research Library URL
  • Title: N-(4-Methoxybenzoyl)
  • Source: Preprints.

Sources

Methodological & Application

Topic: Using N-PMB-beta-alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic use of N-PMB-β-Alanine (N-para-methoxybenzyl-beta-alanine) in Solid-Phase Peptide Synthesis (SPPS).

Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists

Introduction: The Strategic Role of N-PMB-β-Alanine

In the synthesis of complex peptides, particularly those containing "difficult sequences" prone to aggregation (β-sheet formation) or requiring backbone modification, standard SPPS protocols often fail. N-PMB-β-Alanine serves as a specialized building block that addresses two critical challenges:

  • Disruption of Secondary Structure: The bulky N-para-methoxybenzyl (PMB) group acts as a "beta-breaker," sterically preventing the formation of inter-chain hydrogen bonds that lead to resin aggregation and incomplete coupling.

  • Orthogonal Stability: Unlike the highly acid-labile N-Dmb (2,4-dimethoxybenzyl) or N-Hmb (2-hydroxy-4-methoxybenzyl) groups which are cleaved during standard TFA cleavage, the N-PMB group is generally stable to Trifluoroacetic Acid (TFA) . This allows the protecting group to be retained during resin cleavage and purification, serving as a solubilizing tag or a handle for bio-orthogonal modifications, before being removed via oxidative cleavage.

This guide provides a rigorous methodology for the synthesis, incorporation, elongation, and removal of N-PMB-β-Alanine.

Mechanism & Chemical Logic

The utility of N-PMB-β-Alanine relies on the balance between steric hindrance and electronic lability.

  • Aggregation Suppression: By masking the amide hydrogen, the PMB group eliminates the H-bond donor capability of the β-alanine backbone, preventing the formation of insoluble aggregates (β-sheets) on the resin.

  • Coupling Dynamics:

    • Coupling OF the residue: Standard kinetics.

    • Coupling TO the residue: Highly hindered. The secondary amine of N-PMB-β-Ala has reduced nucleophilicity due to steric bulk. Acylation of this amine requires high-efficiency coupling reagents (e.g., HATU, PyAOP) or acid chlorides.

  • Deprotection Logic: The PMB group on an amide is electronically stable to mild/moderate acid but susceptible to Single Electron Transfer (SET) oxidation. Ceric Ammonium Nitrate (CAN) is the reagent of choice, generating a radical cation that hydrolyzes to release the free amide and p-anisaldehyde.

Experimental Protocols

Protocol A: Synthesis of Fmoc-N-PMB-β-Alanine-OH

If the building block is not commercially available, it must be synthesized via reductive amination.

Reagents:

  • β-Alanine methyl ester hydrochloride

  • p-Anisaldehyde (4-Methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or NaBH₃CN

  • Fmoc-Cl / Dioxane / NaHCO₃

Step-by-Step:

  • Reductive Amination: Dissolve β-Alanine methyl ester (1.0 eq) and p-anisaldehyde (1.0 eq) in DCM/MeOH (1:1). Add TEA (1.0 eq) to neutralize the salt. Stir for 30 min.

  • Reduction: Add STAB (1.5 eq) portion-wise at 0°C. Stir overnight at RT. Quench with NaHCO₃. Extract with DCM.

  • Fmoc Protection: Dissolve the crude secondary amine in 1,4-dioxane/10% Na₂CO₃ (1:1). Add Fmoc-Cl (1.1 eq) dropwise at 0°C. Stir 2h.

  • Hydrolysis: Treat the Fmoc-N-PMB-β-Ala-OMe with LiOH (3 eq) in THF/H₂O to yield the free acid Fmoc-N-PMB-β-Ala-OH .

  • Purification: Flash chromatography (Hexane/EtOAc).

Quality Control:

  • ¹H NMR: Confirm the singlet for the PMB -CH₂- group (~4.4 ppm) and the Fmoc signals.

Protocol B: Incorporation into SPPS (The "Easy" Coupling)

Coupling Fmoc-N-PMB-β-Ala-OH to the growing peptide chain.

Conditions:

  • Resin: Rink Amide or Wang (0.2–0.5 mmol/g loading recommended to reduce crowding).

  • Reagents: DIC/Oxyma Pure or HBTU/DIEA.

Procedure:

  • Swell resin in DMF (30 min).

  • Deprotect Fmoc from the previous residue (20% Piperidine/DMF, 2 x 10 min). Wash DMF (5x).

  • Activation: Dissolve Fmoc-N-PMB-β-Ala-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq). Pre-activate for 2 min.

  • Coupling: Add mixture to resin. Shake for 60–90 minutes at RT.

  • Monitoring: Kaiser test may be ambiguous due to secondary amines. Use Chloranil test or micro-cleavage LC-MS to confirm coupling.

Protocol C: Chain Elongation (The "Difficult" Coupling)

Coupling the NEXT amino acid onto the sterically hindered N-PMB-β-Ala secondary amine. This is the critical failure point.

Preferred Method: HATU/HOAt Activation

  • Fmoc Removal: Remove Fmoc from the N-PMB-β-Ala residue using 20% Piperidine/DMF (2 x 15 min). Note: Secondary amines are slower to deprotect than primary amines; extended time is recommended.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Activation:

    • Amino Acid (4.0 eq)

    • HATU (3.9 eq)

    • HOAt (4.0 eq) – Crucial additive for hindered amines.

    • DIEA (8.0 eq)

  • Coupling: Dissolve in minimal DMF (0.2 M concentration). Add to resin.[1][2][3]

    • Temperature: Elevate to 50°C (microwave) or 60°C (conventional heating) for 60 minutes.

    • Double Coupling is Mandatory. Repeat the step with fresh reagents.

  • Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.

Protocol D: Cleavage & N-PMB Removal

Unlike Dmb, PMB is stable to TFA. Two routes are available.[3][4][5][6][7][8][9][10][11][12][13]

Route 1: Post-Cleavage Removal (Solution Phase) – Recommended Use this if you want to purify the peptide first or if the peptide contains Cys/Met (oxidative sensitivity).

  • Resin Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours. The N-PMB group remains intact.

  • Precipitation: Precipitate in cold diethyl ether. Centrifuge and dry.

  • PMB Removal (Oxidative Cleavage):

    • Dissolve the crude peptide in Acetonitrile/Water (4:1) .

    • Add Ceric Ammonium Nitrate (CAN) (3–5 eq).

    • Stir at RT for 15–30 minutes. The solution will turn orange/yellow.

    • Quench: Add ascorbic acid or sodium sulfite solution until the color disappears.

    • Purification: Immediately purify via Prep-HPLC.

Route 2: Acidolytic Removal (Harsh) Only applicable if the peptide contains no acid-sensitive moieties other than standard side-chain protections.

  • Treat with TfOH (Triflic Acid) / TFA mixture or HF (anhydrous). This is rarely used in modern Fmoc chemistry due to harshness.

Data Summary & Troubleshooting

Table 1: Comparison of Backbone Protecting Groups

FeatureN-PMB (p-Methoxybenzyl)N-Dmb (2,4-Dimethoxybenzyl)N-Hmb (2-Hydroxy-4-methoxybenzyl)
Steric Bulk HighVery HighHigh
Acid Stability Stable to TFA Cleaved by TFACleaved by TFA
Removal Method Oxidative (CAN) or Strong Acid (HF)Acid (TFA + Scavengers)Acid (TFA)
Primary Use Solubilizing tag, Orthogonal protectionAggregation disruptionAggregation disruption, Aspartimide prevention

Troubleshooting Guide:

  • Issue: Incomplete coupling onto N-PMB-β-Ala.

    • Solution: Switch to BTC (Bis-trichloromethyl carbonate) mediated coupling (in situ acid chloride formation). This is the most powerful method for N-alkylated amines.

    • Protocol: AA (3 eq), BTC (1 eq), Collidine (10 eq) in THF/DCM.

  • Issue: Peptide degradation during CAN treatment.

    • Solution: If peptide contains Trp or Met, CAN may oxidize them. Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H₂O as a milder oxidative alternative, or protect Trp with Boc (stable to CAN?). Better yet, use N-Dmb if oxidative sensitivity is high.

Visualization: Synthesis Workflow

SPPS_PMB_Workflow cluster_trouble Troubleshooting Alternative Start Start: Resin-Bound Peptide Coupling1 Coupling 1: Fmoc-N-PMB-β-Ala-OH (DIC/Oxyma) Start->Coupling1 FmocDep Fmoc Deprotection (20% Piperidine) Coupling1->FmocDep Coupling2 Coupling 2 (Difficult): Next AA + HATU/HOAt (Double Couple, 50°C) FmocDep->Coupling2 Steric Hindrance High Elongation Complete Peptide Elongation Coupling2->Elongation BTC Use BTC/Collidine for Coupling 2 Coupling2->BTC If fails Cleavage TFA Cleavage from Resin (PMB Retained) Elongation->Cleavage Oxidation PMB Removal (CAN / MeCN / H2O) Cleavage->Oxidation Solution Phase Final Final Peptide (Purified) Oxidation->Final

Caption: Workflow for incorporating and removing N-PMB-β-Alanine in SPPS, highlighting the critical "difficult coupling" step and orthogonal oxidative cleavage.

References

  • Offer, J., Quibell, M., & Johnson, T. (1996). "On-resin solid-phase synthesis of peptide-N-alkyl amides." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Vedejs, E., & Kongkittingam, C. (2001). "A Method for N-Debenzylation of Amides and Amines." The Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups."[13][14] Chemical Reviews. Link

  • Zheng, J.S., et al. (2013). "Dissecting the specific role of the N-Hmb backbone protecting group." Journal of the American Chemical Society. Link

  • Bachem. (2023).[2] "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Technical Guides. Link

Sources

Procedures for coupling N-(4-methoxybenzyl)-beta-alanine with amino acids

Technical Guide: Coupling Procedures for -(4-Methoxybenzyl)- -Alanine

Strategic Overview & Chemical Challenges

The incorporation of


nucleophileelectrophile
The "Hard" Step vs. The "Easy" Step
  • Scenario A: Coupling TO

    
    -PMB-
    
    
    -Ala (Nucleophilic Attack):
    • Difficulty: High. The nucleophile is a sterically hindered secondary amine.

    • Risk: Incomplete coupling, deletion sequences.

    • Solution: Use high-efficiency coupling reagents (HATU, PyAOP) or highly reactive intermediates (Acid Chlorides/Fluorides via BTC or TFFH).

  • Scenario B: Coupling OF

    
    -PMB-
    
    
    -Ala (Acyl Transfer):
    • Difficulty: Low to Moderate.

    • Risk: Minimal.[1]

      
      -Alanine is achiral, eliminating racemization concerns at this position.
      
    • Solution: Standard carbodiimide (DIC/Oxyma) or onium salt (HBTU/DIEA) activation.

Reagent Selection Guide

For the critical step (Scenario A), standard reagents like HBTU or DIC/HOBt are often insufficient.

Coupling ReagentClassEfficacy for

-PMB-

-Ala
Mechanism Note
HATU Aminium / Aza-benzotriazoleHigh The gold standard for hindered couplings. The HOAt leaving group reduces steric clash.
PyAOP Phosphonium / Aza-benzotriazoleExcellent Preferred over HATU if guanidinylation of the amine is a risk (rare for secondary amines but possible).
COMU Uronium / OxymaHigh Safer alternative to HATU with comparable efficiency.[2]
BTC (Bis-trichloromethyl carbonate) Acid Chloride GeneratorVery High Generates acid chlorides in situ. Extremely potent for the most difficult couplings.
DIC / Oxyma CarbodiimideModerate Good for standard couplings; may require double coupling for

-PMB residues.

Experimental Protocols

Protocol A: Synthesis of the Building Block ( -PMB- -Ala)

Context: If not purchasing commercially, this residue is easily synthesized via reductive amination.

Reagents:




  • Imine Formation: Dissolve

    
    -alanine methyl ester HCl (10 mmol) and TEA (10 mmol) in MeOH (30 mL). Add 
    
    
    -anisaldehyde (10 mmol). Stir at RT for 2 hours.
  • Reduction: Cool to 0°C. Add

    
     (15 mmol) portion-wise. Stir overnight at RT.
    
  • Workup: Quench with water. Extract with DCM.[1] Wash with brine.[3] Dry over

    
    .
    
  • Saponification (Optional): If free acid is needed, treat with LiOH in THF/H2O, then acidify carefully to pH 5-6 to precipitate (zwitterion solubility can be tricky; keeping as ester until coupling is common in solution phase).

Protocol B: Coupling an Amino Acid TO the N-Terminus of -PMB- -Ala (The "Hard Step")

Objective: Form a tertiary amide bond between Fmoc-AA-OH and H-


Method 1: The HATU/HOAt High-Power Protocol

Recommended for standard SPPS.

  • Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min.

  • Activation:

    • Dissolve Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in minimum dry DMF.

    • Add HOAt (4.0 eq) (Optional but recommended for extreme hindrance).

    • Add DIEA (8.0 eq).

    • Note: Pre-activate for only 30-60 seconds. Prolonged activation can lead to epimerization of the incoming chiral AA.

  • Coupling:

    • Add the activated solution immediately to the resin containing the secondary amine (

      
      -PMB).
      
    • Reaction Time: 2 hours at Room Temperature (or 1 hour at 50°C if microwave available).

  • Monitoring: Standard Kaiser test will likely be negative (red) due to the secondary amine. Use the Chloranil Test or p-Nitrophenol ester test for secondary amines.

  • Double Coupling: If the test is positive (blue particles), repeat the step with fresh reagents.

Method 2: The In-Situ Acid Chloride (BTC) Protocol

Recommended if HATU fails. Requires strictly anhydrous conditions.

  • Activation:

    • Dissolve Fmoc-Amino Acid (5.0 eq) and BTC (1.65 eq) in dry THF or DCM.

    • Add 2,4,6-Collidine (14 eq) dropwise. A suspension will form.

    • Stir for 5–10 minutes to generate the acid chloride.

  • Coupling:

    • Add the suspension to the resin-bound

      
      -PMB-
      
      
      -Ala.
    • Reaction Time: 1 hour at RT.

  • Rationale: Acid chlorides are smaller and more reactive than OBt/OAt esters, bypassing the steric shield of the PMB group.

Protocol C: Coupling -PMB- -Ala TO the Resin (The "Easy Step")

Objective: Attach the


  • Reagents: Use Fmoc-

    
    (PMB)-
    
    
    -Ala-OH
    (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
  • Procedure:

    • Add solution to resin.[1]

    • Shake for 60 minutes at RT.

  • Note: Since

    
    -alanine is achiral, you can use powerful activation without fear of racemizing this residue.
    

Visualization of Coupling Logic

The following diagram illustrates the decision matrix for coupling based on steric hindrance.

CouplingLogicStartStart: Coupling StepCheckRoleIs N-PMB-beta-Ala theNucleophile or Electrophile?Start->CheckRoleElectrophileElectrophile (Acid Component)Fmoc-N(PMB)-beta-Ala-OHCheckRole->ElectrophileAcidNucleophileNucleophile (Amine Component)...-N(PMB)-beta-Ala-NH2CheckRole->NucleophileAmineStandardCondStandard ActivationDIC / Oxyma or HBTUElectrophile->StandardCondNoRacemizationNo Racemization Risk(Beta-Ala is achiral)StandardCond->NoRacemizationStericCheckSteric Hindrance:High (Secondary Amine)Nucleophile->StericCheckMethodAMethod A: HATU / HOAt(Preferred First Line)StericCheck->MethodAMethodBMethod B: Acid Chloride (BTC)(For Difficult Sequences)StericCheck->MethodBQCQC: Chloranil TestMethodA->QCMethodB->QC

Caption: Decision tree for selecting coupling conditions. Note the divergence in protocol intensity when the PMB-residue acts as the nucleophile.

Deprotection and Cleavage Notes

While the focus of this note is coupling, the fate of the PMB group is critical to the strategy.

  • Permanent Modification: If the PMB group is intended to remain (e.g., for peptoid libraries), standard TFA cleavage (95% TFA) will leave the

    
    -PMB bond intact.
    
  • Removal: If the PMB is a temporary protecting group, it is not removed by standard piperidine Fmoc deprotection.

    • Oxidative Cleavage: Ceric Ammonium Nitrate (CAN) in MeCN/H2O (Solution phase).

    • Strong Acid:[4] TFMSA (Trifluoromethanesulfonic acid) or HF is often required for solid-phase removal, though high concentrations of TFA with specific scavengers at elevated temperatures may work for some derivatives. Note that this is distinct from Dmb/Hmb, which are designed to be TFA-labile.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[5][6] Link

  • Merck Millipore. (2025). Novabiochem® Coupling Reagents: Mechanisms and Protocols. Merck. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. (Foundational text on Phosphonium reagents for secondary amines).
  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride.[3] BenchChem.[3] Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation strategies.[1][3][4][5][7][8][9] Methods in Enzymology, 289, 104-126. (Authoritative source on HATU/HOAt usage).

Application Notes and Protocols for the Oxidative Cleavage of the p-Methoxybenzyl (PMB) Group from β-Alanine using Ceric Ammonium Nitrate (CAN)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the p-Methoxybenzyl (PMB) Group and its Oxidative Removal

In the intricate landscape of multi-step organic synthesis, particularly in the assembly of peptides and complex molecules, the use of protecting groups is a cornerstone of strategic design. The p-methoxybenzyl (PMB) group is a versatile and widely employed protecting group for amines and alcohols. Its utility is derived from its relative stability to a range of reaction conditions, yet its susceptibility to selective removal under specific oxidative or strongly acidic conditions.

This application note provides a comprehensive guide to the oxidative cleavage of the PMB group from the nitrogen of β-alanine using ceric ammonium nitrate (CAN). CAN is a powerful, yet often chemoselective, single-electron oxidant that offers a reliable method for deprotection under mild conditions, making it a preferred choice in many synthetic campaigns.[1] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols for both the synthesis of the N-PMB protected β-alanine substrate and its subsequent deprotection, and address potential challenges and troubleshooting strategies.

Mechanistic Insights: The Electron Transfer Pathway

The cleavage of a PMB ether or amine with CAN proceeds via a single-electron transfer (SET) mechanism. The electron-rich p-methoxyphenyl ring of the PMB group is readily oxidized by the Ce(IV) species in CAN. This initial oxidation event generates a radical cation, which is stabilized by the electron-donating methoxy group. Subsequent fragmentation and reaction with water lead to the liberation of the free amine and the formation of p-methoxybenzaldehyde as a byproduct.

The generally accepted mechanism is depicted below:

CAN Deprotection Mechanism Substrate N-PMB-β-alanine RadicalCation Radical Cation Intermediate Substrate->RadicalCation - e⁻ (from Ce(IV) to Ce(III)) CAN Ce(IV)(NO₃)₆²⁻ (CAN) Imine Iminium Ion RadicalCation->Imine - H⁺ H2O H₂O Product β-Alanine Imine->Product + H₂O (Hydrolysis) Byproduct p-Methoxybenzaldehyde Imine->Byproduct

Caption: Mechanism of CAN-mediated PMB deprotection.

Experimental Protocols

Part 1: Synthesis of N-(p-Methoxybenzyl)-β-alanine

To investigate the deprotection, a reliable synthesis of the starting material is paramount. The following protocol outlines a straightforward reductive amination approach.

Reagent/MaterialGradeSupplierNotes
β-Alanine≥99%Sigma-Aldrich
p-Anisaldehyde98%Alfa Aesar
Sodium borohydride (NaBH₄)≥98%Acros Organics
Methanol (MeOH)AnhydrousFisher Scientific
Sodium hydroxide (NaOH)Pellets, ≥97%EMD Millipore
Hydrochloric acid (HCl)37% (conc.)J.T. Baker
Diethyl ether (Et₂O)ACS GradeVWRFor workup
Dichloromethane (DCM)ACS GradeVWRFor extraction
Anhydrous sodium sulfate (Na₂SO₄)GranularFisher Scientific
  • Schiff Base Formation: In a 250 mL round-bottom flask, dissolve β-alanine (5.0 g, 56.1 mmol) in 50 mL of methanol. To this suspension, add p-anisaldehyde (7.6 g, 56.1 mmol) in one portion. Stir the mixture at room temperature for 2 hours. The suspension should become a clear, pale-yellow solution as the Schiff base forms.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.12 g, 56.1 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM, stained with ninhydrin).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of 20 mL of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the remaining aqueous solution, add 50 mL of dichloromethane and adjust the pH to ~9-10 with 1 M NaOH. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(p-Methoxybenzyl)-β-alanine methyl ester.

  • Saponification: Dissolve the crude ester in a mixture of methanol (50 mL) and water (25 mL). Add NaOH (3.37 g, 84.2 mmol) and stir at room temperature for 4 hours.

  • Acidification and Isolation: Remove the methanol under reduced pressure. Wash the aqueous residue with diethyl ether (2 x 30 mL) to remove any remaining aldehyde byproduct. Carefully acidify the aqueous layer to pH ~6 with 1 M HCl. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford N-(p-Methoxybenzyl)-β-alanine as a white crystalline solid.

Part 2: Oxidative Cleavage of the PMB Group using CAN

This protocol details the core deprotection reaction. The choice of a biphasic solvent system (acetonitrile/water) is crucial for solubilizing both the organic substrate and the inorganic oxidant.[1]

Reagent/MaterialGradeSupplierNotes
N-(p-Methoxybenzyl)-β-alanineAs synthesized-
Ceric Ammonium Nitrate (CAN)≥98.5%Sigma-AldrichOxidizing agent
Acetonitrile (MeCN)HPLC GradeFisher Scientific
Deionized Water (H₂O)--
Ethyl acetate (EtOAc)ACS GradeVWRFor workup
Saturated aq. Sodium bicarbonate (NaHCO₃)--For quenching
Saturated aq. Sodium thiosulfate (Na₂S₂O₃)--To remove residual oxidant
Dowex® 50WX8 ion-exchange resin200-400 meshSigma-AldrichFor purification
Ammonia solution (aq. NH₃)28-30%J.T. BakerFor elution
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N-(p-Methoxybenzyl)-β-alanine (1.0 g, 4.78 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL). Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of CAN: In a separate beaker, dissolve ceric ammonium nitrate (5.24 g, 9.56 mmol, 2.0 equivalents) in 10 mL of water. Add the orange CAN solution dropwise to the reaction mixture over 15 minutes. The reaction mixture will turn a deep orange/red color.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the starting material by TLC (10% MeOH in DCM).

  • Workup and Quenching: Upon completion, dilute the reaction mixture with 50 mL of water. Quench any excess oxidant by adding saturated aqueous sodium thiosulfate until the orange color fades.

  • Initial Extraction: Transfer the mixture to a separatory funnel and wash with ethyl acetate (3 x 30 mL) to remove the p-methoxybenzaldehyde byproduct. The desired β-alanine will remain in the aqueous layer.

  • Purification via Ion-Exchange Chromatography:

    • Load the aqueous layer directly onto a column packed with Dowex® 50WX8 resin (pre-washed with deionized water).

    • Wash the column thoroughly with deionized water to remove any remaining inorganic salts.

    • Elute the product, β-alanine, from the resin using a 2 M aqueous ammonia solution.

  • Isolation: Collect the ammonia-containing fractions and concentrate them under reduced pressure to yield β-alanine as a white solid.

Experimental_Workflow cluster_synthesis Part 1: Synthesis of N-PMB-β-alanine cluster_deprotection Part 2: Deprotection S1 Dissolve β-alanine & p-anisaldehyde in MeOH S2 Reduce with NaBH₄ at 0°C S1->S2 S3 Quench, Concentrate & Extract (DCM) S2->S3 S4 Saponify with NaOH/MeOH/H₂O S3->S4 S5 Acidify, Filter & Dry S4->S5 S_Out N-PMB-β-alanine S5->S_Out D1 Dissolve N-PMB-β-alanine in MeCN/H₂O S_Out->D1 Proceed to Deprotection D2 Add aq. CAN solution at 0°C D1->D2 D3 Quench with Na₂S₂O₃ D2->D3 D4 Wash with EtOAc D3->D4 D5 Purify via Ion-Exchange Chromatography D4->D5 D6 Elute with aq. NH₃ & Concentrate D5->D6 D_Out β-Alanine D6->D_Out

Sources

Synthesis of beta-lactams starting from N-(4-methoxybenzyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of the β-lactam core structure starting from N-(4-methoxybenzyl)-β-alanine, detailing the strategic cyclization and subsequent deprotection steps. This document provides researchers with both the theoretical underpinning and practical, step-by-step protocols for this synthetic route.

Introduction: The Enduring Significance of the β-Lactam Ring

The β-lactam (2-azetidinone) is a four-membered cyclic amide of paramount importance in medicinal chemistry. It forms the core structural motif of a vast class of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, which have been cornerstones of antibacterial therapy for decades[1][2]. The therapeutic efficacy of these molecules stems from the high ring strain of the β-lactam, which mimics the transition state of the bacterial cell wall transpeptidase enzyme, leading to its irreversible acylation and inhibition[3]. Beyond their antibacterial roles, β-lactams serve as versatile synthetic intermediates and have been explored as cholesterol absorption inhibitors and enzyme inhibitors[2][4].

This guide focuses on a specific and reliable pathway to the fundamental β-lactam structure: the intramolecular cyclization of a protected β-amino acid precursor, N-(4-methoxybenzyl)-β-alanine. The 4-methoxybenzyl (PMB) group serves as a robust N-protecting group that is stable to the cyclization conditions but can be selectively removed under mild oxidative conditions, providing a clean route to the N-unsubstituted β-lactam core[5][6].

Section 1: Synthetic Strategy and Mechanistic Rationale

The overall synthetic strategy is a two-step process: first, the formation of the strained four-membered ring via intramolecular cyclization, and second, the removal of the N-protecting group to yield the final product, azetidin-2-one.

G Start N-(4-methoxybenzyl)-β-alanine Intermediate 1-(4-methoxybenzyl)azetidin-2-one (N-PMB-β-Lactam) Start->Intermediate Step 1: Intramolecular Cyclization (e.g., SOCl₂ / Et₃N) Final Azetidin-2-one (β-Lactam Core) Intermediate->Final Step 2: Oxidative Deprotection (e.g., CAN or DDQ)

Caption: Overall synthetic workflow.

Step 1: Intramolecular Cyclization of N-(4-methoxybenzyl)-β-alanine

Directly forming a strained four-membered ring through amide bond formation is thermodynamically and kinetically challenging. The approach requires the activation of the carboxylic acid moiety to make it a highly reactive electrophile, susceptible to attack by the weakly nucleophilic secondary amine. A common and effective method is the conversion of the carboxylic acid to an acid chloride.

The process begins with the reaction of N-(4-methoxybenzyl)-β-alanine with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride in situ. This intermediate is highly electrophilic. The subsequent addition of a non-nucleophilic base, like triethylamine (Et₃N), deprotonates the secondary amine, enhancing its nucleophilicity and promoting the intramolecular SN2-type reaction that closes the ring to form the β-lactam[2]. The choice of a tertiary amine base is critical to avoid competing intermolecular reactions[7].

G cluster_0 Carboxylic Acid Activation cluster_1 Intramolecular Cyclization A R-COOH B R-COCl (Acid Chloride) A->B SOCl₂ C Activated Intermediate B->C D β-Lactam C->D Et₃N (Base)

Caption: Mechanism of acid chloride-mediated cyclization.

Step 2: Oxidative Deprotection of the N-PMB Group

The p-methoxybenzyl (PMB) group is an ideal choice for nitrogen protection in this synthesis due to its stability under a range of conditions and its susceptibility to selective cleavage via oxidation. Reagents like Ceric Ammonium Nitrate (CAN) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are highly effective for this transformation[6][8].

The mechanism involves a single-electron transfer (SET) from the electron-rich PMB ring to the oxidant (e.g., CAN). This generates a resonance-stabilized benzylic radical cation. Subsequent cleavage of the benzylic C-N bond and reaction with a nucleophile (typically water present in the reaction mixture) leads to the formation of the deprotected amine (the β-lactam) and p-methoxybenzaldehyde as a byproduct[6][9]. This method is advantageous as it occurs under mild, often neutral pH conditions, preserving the integrity of the sensitive β-lactam ring.

Section 2: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Adhere to all standard safety procedures, including the use of personal protective equipment (PPE).

Protocol 1: Synthesis of 1-(4-methoxybenzyl)azetidin-2-one

This protocol details the intramolecular cyclization of N-(4-methoxybenzyl)-β-alanine via an acid chloride intermediate.

Table 1: Reagents and Materials for Cyclization

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
N-(4-methoxybenzyl)-β-alanine209.242.09 g10.01.0
Thionyl Chloride (SOCl₂)118.970.80 mL (1.31 g)11.01.1
Triethylamine (Et₃N)101.194.2 mL (3.04 g)30.03.0
Dichloromethane (DCM), anhydrous-100 mL--
Saturated aq. NaHCO₃ solution-50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Step-by-Step Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add N-(4-methoxybenzyl)-β-alanine (2.09 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Activation: Slowly add thionyl chloride (0.80 mL, 11.0 mmol) dropwise to the stirred solution over 5 minutes. A gas evolution (HCl, SO₂) will be observed. Allow the reaction to stir at 0 °C for 1 hour.

  • Cyclization: In a separate flask, prepare a solution of triethylamine (4.2 mL, 30.0 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Ethyl Acetate:Hexanes. The product should have a higher Rf value than the starting material.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%) to afford 1-(4-methoxybenzyl)azetidin-2-one as a colorless oil or white solid.

    • Expected Yield: 75-85%.

Protocol 2: Deprotection of 1-(4-methoxybenzyl)azetidin-2-one

This protocol describes the oxidative removal of the N-PMB group using Ceric Ammonium Nitrate (CAN).

Table 2: Reagents and Materials for Deprotection

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
1-(4-methoxybenzyl)azetidin-2-one191.230.96 g5.01.0
Ceric Ammonium Nitrate (CAN)548.236.85 g12.52.5
Acetonitrile (MeCN)-40 mL--
Water (H₂O)-10 mL--
Saturated aq. NaHCO₃ solution-50 mL--
Sodium Sulfite (Na₂SO₃)-50 mL (10% w/v)--
Ethyl Acetate (EtOAc)-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 1-(4-methoxybenzyl)azetidin-2-one (0.96 g, 5.0 mmol) in 40 mL of acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: In a separate beaker, dissolve Ceric Ammonium Nitrate (6.85 g, 12.5 mmol) in 10 mL of water. Slowly add this orange CAN solution dropwise to the stirred reaction mixture over 15 minutes. The solution will turn dark red/brown.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (1:1 Ethyl Acetate:Hexanes). The product, azetidin-2-one, is more polar and will have a lower Rf value.

  • Work-up: Dilute the reaction mixture with 50 mL of water and add 50 mL of Ethyl Acetate.

  • Quenching: Transfer to a separatory funnel. Wash the mixture with a 10% aqueous solution of sodium sulfite (Na₂SO₃) until the color of the organic layer fades from orange to pale yellow.

  • Neutralization: Wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: the product is somewhat volatile).

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Methanol in Dichloromethane (e.g., 0% to 5%) to yield azetidin-2-one as a low-melting solid or oil.

    • Expected Yield: 70-80%.

G cluster_0 Oxidative Deprotection Mechanism A N-PMB-Lactam B Radical Cation Intermediate A->B CAN - e⁻ C Iminium Ion B->C C-N Cleavage D β-Lactam + p-Anisaldehyde C->D + H₂O - H⁺

Caption: Proposed mechanism for CAN-mediated N-PMB deprotection.

Section 3: Summary and Key Insights

The synthesis of β-lactams from N-protected β-amino acids is a fundamental and powerful strategy. The use of the N-PMB group offers a distinct advantage due to its stability and the mild, selective conditions required for its removal.

  • Critical Control Points: The success of the cyclization step hinges on the effective activation of the carboxylic acid and the exclusion of moisture to prevent hydrolysis of the acid chloride intermediate. The deprotection step requires careful monitoring to avoid over-oxidation or degradation of the β-lactam ring.

  • Alternative Methods: While the acid chloride method is robust, other cyclization reagents such as carbodiimides (e.g., EDC) or phosphonium-based coupling agents (e.g., PyBOP) can also be employed, potentially under milder conditions. For deprotection, DDQ offers an alternative to CAN, often used in non-aqueous solvents for substrates sensitive to water[6].

  • Versatility: This synthetic route provides access to the core azetidin-2-one scaffold, which can be further functionalized at the C3 and C4 positions by starting with appropriately substituted β-alanine precursors, opening avenues for the development of novel bioactive compounds.

References

  • Ye, M. C., Zhou, Y. G., & Tang, Y. (2006). Trisoxazoline/Cu(II)-Promoted Kinugasa Reaction. Enantioselective Synthesis of β-Lactams. The Journal of Organic Chemistry, 71(9), 3596–3602. [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • Popik, O., Grzeszczyk, B., Staszewska-Krajewska, O., Furman, B., & Chmielewski, M. (2020). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry, 18(11), 2119–2126. [Link]

  • PapersFlow. Kinugasa Reaction for β-Lactam Synthesis Research Guide. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(9), 1578–1579. [Link]

  • Papp, G., & Kégl, T. (2018). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 16(14), 2443–2455. [Link]

  • Chmielewski, M., Kutaszewicz, R., Ulikowski, A., Michalak, M., Wołosewicz, K., Stecko, S., & Furman, B. (2024). The Kinugasa Reaction. Organic Reactions. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Journal of the American Chemical Society, 124(9), 1578–1579. [Link]

  • de la Torre, A. F., & Sierra, M. A. (2022). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 20(46), 9099–9115. [Link]

  • Kaur, N., & Kumar, V. (2021). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 19(31), 6748–6764. [Link]

  • D’hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 14, pp. 219–265). Springer. [Link]

  • DeMong, D. E., & Williams, R. M. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Comprehensive Organic Synthesis II, 6, 532–563. [Link]

  • Shcherbakova, T. A., Satarova, D. E., Svedas, V. K., & Shcherbakov, G. Y. (2022). Enzymatic synthesis of beta-lactam antibiotics. Analytical review. Mendeleev Communications, 32(3), 291–303. [Link]

  • Ilaš, J., & Kikelj, D. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 360. [Link]

  • Stanovnik, B., Svete, J., & J. (2000). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Journal of Heterocyclic Chemistry, 37(2), 359–369. [Link]

  • Anusevicius, K., Mickeviciute, E., Stankeviciute, R., & Beresneviciute, K. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of the Serbian Chemical Society, 79(6), 749–761. [Link]

  • El-Agnaf, O. M. A., Harriott, P., Guthrie, D. J. S., & Irvine, G. B. (1998). The synthesis of some peptides related to the amyloid β peptide 25-35: Use of N-(2-hydroxy-4-methoxybenzyl) protection. Journal of Peptide Science, 4(4), 220–227. [Link]

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Academia.edu. SYNTHESIS OF NOVEL BIS-β-LACTAMS A Thesis. [Link]

  • Organic Chemistry Portal. Protection of N- and O-Functional Groups. (2006). [Link]

  • Encyclopedia.pub. Synthesis of β-Lactams. (2020). [Link]

  • Townsend, C. A. (2016). Convergent biosynthetic pathways to β-lactam antibiotics. F1000Research, 5, 2351. [Link]

  • Jaber, A. K., & Al-shammari, A. M. H. (2017). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 9(2), 177–183. [Link]

  • Čebular, K., & Ilaš, J. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1354. [Link]

  • Miller, M. J. (2016). Cyclization process for .beta.-lactams. University of Notre Dame. [Link]

  • Scott, C. P., Abel-Santos, E., Wall, M., Wahnon, D. C., & Benkovic, S. J. (1999). Circular beta-lactamase: stability enhancement by cyclizing the backbone. Proceedings of the National Academy of Sciences of the United States of America, 96(24), 13638–13643. [Link]

  • Gelminauskaitė, R., Grybaitė, B., & Mickevičiūtė, E. (2023). Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives. Vilnius University Press. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for N-(Carboxymethyl)-N-(4-methoxyphenyl)-beta-alanine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10609125, N-(4-Methoxybenzoyl)alanine. [Link]

  • Chavarría, M., & Vences-Guzmán, M. Á. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. bioRxiv. [Link]

  • Reja, M. I., Jana, B., & Samanta, D. (2018). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports, 8(1), 1667. [Link]

  • González-Muñiz, R., Lavandera, J. L., G-Rojas, P., Medrano-Lázaro, E., Alonso-Carbajo, L., & Fernández-Carvajal, A. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 26(18), 5634. [Link]

  • Kudo, F., & Eguchi, T. (2016). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature Communications, 7, 11133. [Link]

Sources

Master Protocol: Incorporation of N-PMB-β-Alanine into Peptidomimetic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of N-(p-methoxybenzyl)-β-alanine (N-PMB-β-Ala) represents a high-value strategy in modern peptidomimetics. Beyond its role as a structural motif, the N-PMB group serves as a critical "solubilizing tag" and "aggregation breaker" during the synthesis of "difficult sequences" (amyloidogenic peptides). This guide provides a self-validating workflow for synthesizing the Fmoc-N-PMB-β-Ala-OH building block, incorporating it via Solid Phase Peptide Synthesis (SPPS), and selectively removing the PMB group to restore the secondary amine or retaining it for pharmacokinetic modulation.

Part 1: Strategic Rationale & Mechanism

Why N-PMB-β-Alanine?
  • Aggregation Disruption: In standard SPPS, intermolecular hydrogen bonding (beta-sheet formation) leads to resin aggregation and synthesis failure (deletion sequences). The bulky N-PMB group sterically blocks the amide nitrogen, preventing H-bond donation and disrupting secondary structure formation during chain elongation.

  • Peptidomimetic Stability: Retaining the N-PMB group creates an N-substituted β-peptide (peptoid-hybrid). These motifs are resistant to proteolytic degradation by serum proteases, significantly extending half-life (

    
    ).
    
  • Orthogonal Protection: The PMB group on the amide backbone is stable to standard Fmoc deprotection (20% piperidine) and TFA cleavage, allowing for site-specific modification or late-stage oxidative removal.

Mechanism of Action: Beta-Sheet Disruption

The following diagram illustrates how N-PMB incorporation prevents the "zippering" of peptide chains on the resin.

AggregationDisruption Standard Standard Peptide Chain (H-Bond Donor Available) Aggregation Intermolecular H-Bonding (Beta-Sheet Formation) Standard->Aggregation Aggregation prone N_PMB N-PMB-β-Alanine Incorporation (Steric Blockade) Standard->N_PMB Substitution Failure Synthesis Failure (Incomplete Coupling) Aggregation->Failure Steric occlusion Disruption Disrupted H-Bonding (Solvated Chain) N_PMB->Disruption N-Alkylation Success High-Yield Elongation (Access to N-Terminus) Disruption->Success Improved kinetics

Figure 1: Mechanism of aggregation disruption by N-PMB substitution. The bulky PMB group prevents inter-chain hydrogen bonding, maintaining the peptide in a solvated, accessible state.

Part 2: Synthesis of the Building Block (Fmoc-N-PMB-β-Ala-OH)

Objective: Synthesize high-purity Fmoc-protected building block from commodity chemicals. Method: Michael Addition (Green Chemistry Approach).

Reagents Required[1][2][3][4][5][6][7]
  • Methyl acrylate (CAS: 96-33-3)

  • p-Methoxybenzylamine (CAS: 2393-23-9)

  • Fmoc-Cl (9-Fluorenylmethyl chloroformate)

  • Lithium Hydroxide (LiOH)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), THF.

Step-by-Step Protocol
Step 1: Michael Addition
  • Dissolve: In a round-bottom flask, dissolve p-methoxybenzylamine (10 mmol, 1.37 g) in anhydrous MeOH (20 mL).

  • Add: Add methyl acrylate (11 mmol, 1.0 mL) dropwise at 0°C.

  • React: Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The secondary amine product (N-PMB-β-Ala-OMe) usually forms quantitatively without side products.

  • Workup: Concentrate in vacuo to remove solvent and excess acrylate. The crude oil is sufficiently pure for the next step.

Step 2: Fmoc Protection[1]
  • Dissolve: Redissolve the crude oil in DCM (30 mL) and add DIEA (Diisopropylethylamine, 15 mmol).

  • Protect: Cool to 0°C. Add Fmoc-Cl (10 mmol, 2.58 g) portion-wise over 15 minutes.

  • React: Stir at RT for 4 hours.

  • Wash: Wash organic layer with 1N HCl (2x), NaHCO3 (sat), and Brine. Dry over Na2SO4 and concentrate.

  • Purify: Flash chromatography (Hexane/EtOAc gradient). Yield is typically >85%.[2]

Step 3: Ester Hydrolysis
  • Hydrolyze: Dissolve Fmoc-N-PMB-β-Ala-OMe in THF/MeOH/H2O (3:1:1, 50 mL). Add LiOH·H2O (20 mmol).

  • Monitor: Stir at 0°C for 2 hours. Crucial: Do not let the reaction warm excessively to prevent Fmoc cleavage.

  • Workup: Acidify carefully to pH 2-3 with 1N HCl. Extract with EtOAc (3x).

  • Isolate: Dry and concentrate to obtain Fmoc-N-PMB-β-Ala-OH as a white foam/solid.

Part 3: Solid Phase Incorporation (SPPS)

Challenge: Coupling onto the secondary amine of N-PMB-β-Ala is sterically hindered and difficult. Standard DIC/HOBt protocols will fail.

Protocol A: Coupling the Building Block to the Resin
  • Reagents: Fmoc-N-PMB-β-Ala-OH (3 eq), HATU (2.9 eq), DIEA (6 eq).

  • Solvent: DMF.

  • Time: 1 hour (Standard coupling).

  • Note: This step is generally easy as the primary amine on the resin is unhindered.

Protocol B: Coupling the Next Amino Acid (The Critical Step)
  • Problem: You are coupling an amino acid onto a bulky, electron-rich secondary amine.

  • Solution: Use high-efficiency coupling reagents or in-situ acid chlorides.

Recommended Conditions (HATU/HOAt):

  • Pre-activation: Dissolve the incoming Fmoc-Amino Acid (5 eq) and HATU (4.9 eq) in DMF. Add HOAt (5 eq) if available (boosts rate for hindered amines).

  • Base: Add DIEA (10 eq).

  • Coupling: Add to the resin immediately.

  • Conditions: Double couple!

    • Coupling 1: 2 hours at RT.

    • Coupling 2: 2 hours at RT (fresh reagents).

  • Test: Chloranil test (for secondary amines) is more reliable than Kaiser test here. If positive (blue spots), repeat coupling with PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) and DIEA.

Part 4: Deprotection & Cleavage[2][4][6][10][11]

Scenario A: Permanent Modification (Peptidomimetic)

If the N-PMB group is part of the final drug design (for lipophilicity/stability), cleave the peptide from the resin using standard TFA/TIS/H2O (95:2.5:2.5) . The N-PMB amide bond is stable to TFA.

Scenario B: Removal of N-PMB (Backbone Protection Strategy)

To restore the native secondary amine (or primary if N-terminal), you must use Oxidative Cleavage .

Reagent: Ceric Ammonium Nitrate (CAN).[3][4]

Protocol (Solution Phase - Post Cleavage):

  • Cleave: Cleave peptide from resin with TFA cocktail. Precipitate in ether and lyophilize.

  • Dissolve: Dissolve the crude peptide in Acetonitrile/Water (4:1) .

  • Oxidize: Add CAN (3–5 equivalents relative to PMB groups) dissolved in water.

  • React: Stir at RT for 30–60 minutes. The solution will turn orange/yellow.

  • Quench: Add saturated NaHCO3 or dilute with water.

  • Purify: Immediately purify via RP-HPLC. The PMB is converted to p-methoxybenzaldehyde and removed.

Data Summary Table: Coupling Efficiency vs. Reagent

Coupling ReagentTarget AmineEfficiencyNotes
DIC / HOBt N-PMB-β-AlaLow (<20%)Do not use. Sterically insufficient.
HBTU / DIEA N-PMB-β-AlaModerate (40-60%)Risk of guanidinylation; slow kinetics.
HATU / HOAt N-PMB-β-AlaHigh (>95%) Gold Standard. Use double coupling.
PyBroP / DIEA N-PMB-β-AlaHigh (>90%)Excellent alternative for extremely hindered residues.

Part 5: Workflow Visualization

SynthesisWorkflow Start Start: p-Methoxybenzylamine + Methyl Acrylate Intermediate Michael Addition (N-PMB-β-Ala-OMe) Start->Intermediate MeOH, RT Protect Fmoc Protection (Fmoc-Cl/DIEA) Intermediate->Protect DCM, 0°C BuildingBlock Building Block: Fmoc-N-PMB-β-Ala-OH Protect->BuildingBlock LiOH Hydrolysis SPPS SPPS Coupling (HATU/HOAt) BuildingBlock->SPPS Resin Loading Decision Final Goal? SPPS->Decision PathA Peptidomimetic (Retain PMB) Decision->PathA Stability PathB Native Peptide (Remove PMB) Decision->PathB Aggregation Control FinalA TFA Cleavage Only PathA->FinalA FinalB TFA Cleavage + CAN Oxidation PathB->FinalB

Figure 2: Complete workflow from building block synthesis to final peptide isolation.

References

  • Kwiatkowski, S., et al. (1989). "A Synthesis of N-Substituted β-Alanines: Michael Addition of Amines to Trimethylsilyl Acrylate." Synthesis. Link

  • Johnson, T., Quibell, M., & Sheppard, R.C. (1995).[5] "N,O-bis Fmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis."[5] Journal of Peptide Science. Link

  • Offer, J., Quibell, M., & Johnson, T. (1996). "On-resin solid-phase synthesis of difficult peptide sequences." Journal of the American Chemical Society. Link

  • Yoshimura, I., et al. (2006). "Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group."[6][4] Tetrahedron Letters. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][1][5] Chemical Reviews. Link

Sources

Scalable synthesis of N-(4-methoxybenzyl)-beta-alanine for pharmaceutical use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of N-(4-Methoxybenzyl)-β-Alanine for Pharmaceutical Use

Executive Summary

N-(4-Methoxybenzyl)-β-alanine is a critical intermediate in the synthesis of peptidomimetics, beta-peptides, and pharmaceutical linkers.[1] Its secondary amine structure allows for further functionalization, while the 4-methoxybenzyl (PMB) group serves as a versatile protecting group that can be cleaved under specific oxidative or acidic conditions.[1]

This guide outlines a scalable, robust protocol for synthesizing N-(4-methoxybenzyl)-β-alanine via the Michael addition of 4-methoxybenzylamine to methyl acrylate , followed by saponification .[1] Unlike reductive amination routes that require expensive hydride reducing agents or hydrogenation equipment, this route utilizes inexpensive reagents and mild conditions, making it ideal for kilogram-scale production.[1]

Strategic Route Selection

For pharmaceutical scale-up, the synthesis route must balance atom economy , impurity control , and process safety .[1]

RouteMethodologyProsCons
A. Direct Alkylation PMB-NH₂ + 3-Bromopropionic acidSimple reagentsHigh risk of over-alkylation (bis-addition); significant salt waste.[1]
B. Reductive Amination Anisaldehyde + β-Alanine + NaBH₄Clean reaction profileCostly reducing agents; hydrogen safety risks on scale; difficult workup.
C. Michael Addition PMB-NH₂ + Methyl Acrylate 100% Atom Economy (Step 1); Mild conditions; Scalable. Exothermic; Potential for polymerization or bis-addition if uncontrolled.

Decision: Route C is selected. It avoids heavy metal waste and hazardous reducing agents.[1] The primary challenge—controlling the formation of the bis-alkylated impurity (tertiary amine)—is managed through strict stoichiometry and temperature control.

Detailed Experimental Protocol

Step 1: Michael Addition (Synthesis of Methyl Ester Intermediate)

Objective: Selective mono-alkylation of 4-methoxybenzylamine.

  • Reagents:

    • 4-Methoxybenzylamine (PMB-NH₂): 1.0 equiv.[1] (e.g., 137.2 g, 1.0 mol)

    • Methyl Acrylate: 1.05 equiv.[1] (e.g., 90.4 g, 1.05 mol)

    • Methanol (MeOH): 5 volumes (relative to amine)

    • Optional: Hydroquinone (100 ppm) as polymerization inhibitor.

  • Protocol:

    • Setup: Charge a jacketed glass reactor with 4-methoxybenzylamine and MeOH. Cool the solution to 0–5 °C .

    • Addition: Add Methyl Acrylate dropwise over 2–3 hours.

      • Critical Control: The reaction is exothermic. Maintain internal temperature < 10 °C during addition to suppress bis-alkylation.

    • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 12–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3] The limiting reagent (amine) should be < 1%.

    • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at < 40 °C to remove MeOH and excess methyl acrylate.

    • Intermediate: The resulting pale yellow oil is Methyl N-(4-methoxybenzyl)-β-alaninate.[1] It is typically used directly in the next step without distillation to avoid thermal degradation.

Step 2: Saponification & Isolation[1]

Objective: Hydrolysis of the ester to the free amino acid and crystallization.

  • Reagents:

    • Crude Methyl Ester (from Step 1)

    • Sodium Hydroxide (NaOH): 2M aqueous solution (1.2 equiv.)

    • Hydrochloric Acid (HCl): 2M and 6M solutions

    • Solvent for Crystallization: Isopropanol (IPA) or Ethanol/Water.

  • Protocol:

    • Hydrolysis: Dissolve the crude oil in THF/Water (1:1, 5 vol). Add 2M NaOH (1.2 equiv) dropwise. Stir at 20–25 °C for 4 hours.

      • Note: Avoid heating > 40 °C to prevent potential degradation of the PMB group or retro-Michael reaction.[1]

    • Phase Separation: Wash the aqueous alkaline solution with Dichloromethane (DCM) (2 x 3 vol) to remove any unreacted amine or neutral organic impurities (bis-alkylated byproduct is less soluble in water but may partition). Discard the organic layer.

    • Acidification (The Critical Step):

      • Cool the aqueous phase to 0–5 °C.

      • Slowly adjust pH to 6.5 – 7.0 (the isoelectric point) using 2M HCl.

      • Observation: The zwitterionic product will begin to precipitate as a white solid.

    • Crystallization: Stir the slurry at 0 °C for 2 hours. If precipitation is poor, add Isopropanol (IPA) as an anti-solvent (2 vol).

    • Filtration: Filter the solid and wash with cold water followed by cold acetone.

    • Drying: Dry under vacuum at 40 °C for 24 hours.

Process Safety & Quality Control

Impurity Profile
  • Impurity A (Bis-adduct): N,N-bis(2-methoxycarbonylethyl)-4-methoxybenzylamine.[1]

    • Origin: Excess methyl acrylate or high temperature during addition.[1]

    • Control: Keep temperature < 10 °C during addition; wash aqueous hydrolysate with DCM before acidification.[1]

  • Impurity B (Retro-Michael): 4-Methoxybenzylamine + Acrylic acid.[1]

    • Origin: Heating the product in strong base or acid.

    • Control: Keep hydrolysis temp < 40 °C.[1]

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 230 nm (PMB absorption) and 210 nm (Amide/Carboxyl).

Visualizations

Figure 1: Reaction Scheme

ReactionScheme Amine 4-Methoxybenzylamine (PMB-NH2) Intermediate Methyl N-(PMB)-β-alaninate (Intermediate) Amine->Intermediate MeOH, 0-20°C Michael Addition Acrylate Methyl Acrylate Acrylate->Intermediate Product N-(4-Methoxybenzyl)-β-alanine (Final Product) Intermediate->Product 1. NaOH/H2O (Hydrolysis) 2. HCl (pH 6.5)

Caption: Two-step synthesis via Michael Addition and Saponification.

Figure 2: Process Workflow

ProcessFlow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Isolation Start Charge PMB-Amine & MeOH Add Add Methyl Acrylate (Dropwise, <10°C) Start->Add React Stir at RT (12-16 h) Add->React Conc Concentrate (Remove MeOH) React->Conc Saponify Add NaOH/H2O (Hydrolysis) Conc->Saponify Wash DCM Wash (Remove Impurities) Saponify->Wash Acidify Acidify to pH 6.5 (Precipitate Zwitterion) Wash->Acidify Filter Filter & Dry Acidify->Filter

Caption: Step-by-step process flow for the scalable manufacture of N-PMB-beta-alanine.[1][4]

References

  • Cai, C., et al. (2023). "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating."[1] MDPI Molecules. [Link]

  • RSC Advances. (2014). "Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids." Royal Society of Chemistry. [Link]

  • Google Patents. (1974).[1] "Process for production of beta-alanine."[1][4][5][6][7] US Patent 3846489A.

  • National Institutes of Health (NIH). (2009). "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." PubMed Central. [Link]

  • ChemSynthesis. (2025).[1][8] "3-(4-methoxyphenyl)-beta-alanine Structure and Properties." ChemSynthesis Database. [Link]

Sources

Microwave-assisted synthesis of N-(4-methoxybenzyl)-beta-alanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-(4-Methoxybenzyl)-


-Alanine Derivatives 

Introduction & Strategic Significance


-Amino acids are critical pharmacophores found in peptidomimetics, antibiotics, and cytotoxic agents.[1] The N-(4-methoxybenzyl)-

-alanine
scaffold is particularly valuable because the 4-methoxybenzyl (PMB) group serves a dual purpose:
  • Protecting Group: It masks the amine functionality, removable under specific oxidative (CAN) or acidic (TFA) conditions.

  • Structural Motif: It provides lipophilicity and steric bulk often required in SAR (Structure-Activity Relationship) studies.

Why Microwave Irradiation? Traditional thermal synthesis of


-amino esters via aza-Michael addition often requires reflux conditions (hours to days), Lewis acid catalysts, or high pressure. Microwave (MW) irradiation exploits the high polarity of the transition state in the Michael addition. The dipolar polarization effect efficiently couples energy directly into the reagents (specifically the polar amine and acrylate), accelerating reaction rates from hours to minutes while suppressing side reactions like polymerization or bis-addition.

Reaction Mechanism & Logic

The synthesis relies on the aza-Michael addition , a conjugate addition where the nucleophilic nitrogen of 4-methoxybenzylamine attacks the


-carbon of an 

-unsaturated ester (methyl acrylate).

Mechanism Description:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electron-deficient

    
    -carbon of the acrylate.
    
  • Enolate Formation: This generates a transient zwitterionic enolate intermediate.

  • Proton Transfer: Rapid intramolecular or solvent-mediated proton transfer yields the secondary amine (product).

Microwave Effect: The transition state is more polar than the ground state. MW irradiation stabilizes this transition state (specific microwave effect) and provides rapid, volumetric heating, overcoming the activation energy barrier more efficiently than convective heating.

ReactionScheme Reactants 4-Methoxybenzylamine + Methyl Acrylate TS Polar Transition State (Dipolar Stabilization) Reactants->TS MW Irradiation (50-80°C) Product N-(4-methoxybenzyl)-β-alanine methyl ester TS->Product H-Transfer SideProduct Bis-alkylation (Impurity) Product->SideProduct Over-reaction (Excess Acrylate)

Caption: Reaction pathway highlighting the microwave-accelerated transition from reactants to the mono-alkylated product, with bis-alkylation as a controllable side pathway.

Experimental Protocols

Two protocols are provided: a Solvent-Free (Green) method for maximum atom economy and speed, and a Solvent-Mediated method for substrates with solubility issues.

Materials & Equipment
  • Reagents: 4-Methoxybenzylamine (98%+), Methyl Acrylate (stabilized), Ethanol (absolute).

  • Reactor: Single-mode microwave reactor (e.g., Biotage Initiator+, Anton Paar Monowave).

  • Vials: 2-5 mL borosilicate glass microwave vials with crimp caps and PTFE/silicone septa.

Protocol A: Solvent-Free Synthesis (Recommended)

Best for: High throughput, simple substrates, green chemistry compliance.

Step-by-Step Procedure:

  • Stoichiometry Setup: In a 5 mL microwave vial, add 4-methoxybenzylamine (2.0 mmol, 274 mg) .

    • Note: We use a slight excess of amine (1.2 equiv) relative to acrylate to favor the mono-addition product and prevent the secondary amine product from reacting again (bis-alkylation).

  • Addition: Add Methyl Acrylate (1.6 mmol, 138 mg) dropwise.

    • Caution: Exothermic reaction. Add slowly. No catalyst is required.[2]

  • Sealing: Add a magnetic stir bar, cap the vial, and vortex for 10 seconds to ensure mixing.

  • Irradiation: Program the microwave reactor:

    • Temperature: 60°C

    • Time: 10 minutes

    • Absorption Level: High (or Normal)

    • Pre-stirring: 30 seconds

  • Workup:

    • Cool the vial to room temperature (compressed air cooling is standard in MW reactors).

    • The mixture will be a viscous oil.

    • Evaporate the excess volatile acrylate (if any) and amine under high vacuum.

    • Purification: For high purity (>98%), perform flash column chromatography (Hexane:EtOAc 7:3). The excess PMB-amine is much more polar and will elute later or stick to the silica compared to the ester product.

Protocol B: Ethanol-Mediated Synthesis

Best for: Temperature-sensitive substrates or when precise temperature control is critical (solvent reflux barrier).

  • Dissolution: Dissolve 4-methoxybenzylamine (2.0 mmol) in Ethanol (2 mL) in a 5 mL MW vial.

  • Addition: Add Methyl Acrylate (2.0 mmol) .

    • Note: In dilute solution, 1:1 stoichiometry is often sufficient as the kinetics of the second addition are slower.

  • Irradiation:

    • Temperature: 80°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar (safety cut-off)

  • Workup: Remove ethanol under reduced pressure. Purify residue via chromatography.

Results & Data Analysis

The following data summarizes typical outcomes comparing Conventional Heating (Oil Bath) vs. Microwave Irradiation.

Table 1: Comparative Efficiency

ParameterConventional Heating (Reflux)Microwave Protocol A (Neat)Microwave Protocol B (EtOH)
Temperature 65°C (MeOH reflux)60°C80°C
Time 12 - 24 Hours10 Minutes 15 Minutes
Yield (Isolated) 65 - 75%92 - 96% 85 - 90%
Purity (crude) 80% (Bis-adducts present)>95%>90%
E-Factor (Waste) High (Solvent intensive)Low (Solvent-free) Moderate

Key Observation: The microwave method significantly suppresses the formation of the bis-adduct (tertiary amine) because the reaction time is too short for the secondary amine product to compete effectively with the primary amine starting material.

Workflow Visualization

Workflow Start Start: Reagent Prep (1.2 eq Amine : 1.0 eq Acrylate) Mix Mixing (Vortex 10s, Solvent-Free) Start->Mix MW MW Irradiation 60°C, 10 min, High Absorption Mix->MW Cool Cooling & Venting (Air jet to 25°C) MW->Cool Check TLC/NMR Check Conversion >95%? Cool->Check Purify Flash Chromatography (Hex/EtOAc) Check->Purify Yes Recycle Increase Time (+5 min) Check->Recycle No Recycle->MW

Caption: Operational workflow for the microwave-assisted synthesis, including in-process control checkpoints.

Critical Parameters & Troubleshooting

  • Bis-Alkylation Control: The most common failure mode is the formation of the tertiary amine (reaction of the product with another acrylate molecule).

    • Solution: Ensure the amine is in excess (1.2 to 1.5 eq). The primary amine is more nucleophilic than the secondary amine product (due to steric hindrance of the PMB group), so keeping the primary amine concentration high suppresses the second addition.

  • Polymerization: Acrylates can polymerize (turn into a clear gel) under heat if the stabilizer (MEHQ) is overwhelmed.

    • Solution: Do not exceed 100°C. If polymerization occurs, add a radical inhibitor (e.g., hydroquinone) or use fresh acrylate.

  • Vessel Pressure: Although acrylates are volatile, at 60-80°C in a sealed vessel, pressure remains low (< 5 bar). However, always use vessels rated for 20 bar.

References

  • Microwave-Assisted Michael Addition (General Protocol)

    • Title: Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
    • Source:Molecules2008, 13(3), 662-672.
    • URL:[Link]

  • Green Chemistry/Solvent-Free Aza-Michael

    • Title: Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol.[3]

    • Source:Current Catalysis2023 , 12(1).[3]

    • URL:[Link]

  • PMB-Amine Specific Reactivity

    • Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions (Highlighting 4-methoxybenzylamine reactivity).
    • Source:Molecules2012, 17(3), 3484-3498.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-methoxybenzyl)-beta-alanine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Selectivity Paradox

Welcome to the technical support hub for N-PMB-beta-alanine synthesis. If you are experiencing low yields (below 60%), the root cause is almost invariably the Solubility-Selectivity Paradox .

  • Solubility:

    
    -alanine is a zwitterionic amino acid. It is insoluble in the aprotic solvents (DCM, DCE) required for the most selective reducing agents.
    
  • Selectivity: The most common solvent for amino acids (Methanol) requires stronger or less selective reducing agents (like NaBH

    
    ), leading to side reactions (aldehyde reduction) or incomplete conversion.
    

This guide provides two validated workflows to resolve this conflict, followed by a troubleshooting Q&A.

Module 1: Validated Protocols

Protocol A: The "Gold Standard" (Ester Route)

Target Yield: >85% Mechanism: Solubilization via esterification allowing use of mild hydride donors.

Why this works: By masking the carboxylic acid as an ester, you break the zwitterion lattice. This allows the use of 1,2-Dichloroethane (DCE) and Sodium Triacetoxyborohydride (STAB) .[1][2] STAB is superior to NaBH


 because it reduces the imine selectively without touching the aldehyde, preventing the formation of 4-methoxybenzyl alcohol (the most common impurity).

Reagents:

  • 
    -alanine ethyl ester hydrochloride (1.0 equiv)
    
  • 4-Methoxybenzaldehyde (1.05 equiv)

  • Triethylamine (Et

    
    N) (1.0 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)[1][2]

Step-by-Step Workflow:

  • Free Basing: In a dry flask, suspend

    
    -alanine ethyl ester HCl in DCE (0.2 M). Add Et
    
    
    
    N (1.0 equiv) and stir for 15 min. The mixture should become homogeneous or a fine suspension.
  • Imine Formation: Add 4-Methoxybenzaldehyde (1.05 equiv). Stir at Room Temperature (RT) for 30–60 mins. Note: STAB is acid-sensitive; do not add it yet.

  • Reduction: Add STAB (1.4 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours under inert atmosphere (N

    
    ).
    
  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Work-up: Extract with DCM (x3). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Hydrolysis (Optional): If the free acid is required, treat the crude ester with LiOH (2 equiv) in THF/H

    
    O (3:1) for 2 hours, then acidify to pH 6 to precipitate the zwitterionic product.
    
Protocol B: The "Direct Route" (Free Acid)

Target Yield: 50–65% Mechanism: In-situ salt formation in protic media.

Why use this: If you must avoid the esterification/hydrolysis steps. This method uses Methanol, which solubilizes the reagents but requires careful pH control to prevent dialkylation.

Reagents:

  • 
    -alanine (free acid) (1.0 equiv)
    
  • NaOH (1.0 equiv)

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • NaBH

    
     (0.8 equiv - add slowly)
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

  • Solubilization: Dissolve

    
    -alanine in Methanol containing NaOH (1.0 equiv). This converts the zwitterion to the sodium salt, which is soluble in MeOH.
    
  • Imine Equilibrium: Add 4-Methoxybenzaldehyde. Stir for 2–4 hours. Critical: Magnesium Sulfate (MgSO

    
    ) can be added here to absorb water and push the equilibrium toward the imine.
    
  • Reduction: Cool to 0°C. Add NaBH

    
     portion-wise over 30 minutes.
    
  • Work-up: Concentrate MeOH. Dissolve residue in minimal water. Carefully adjust pH to ~6.0–6.5 (the isoelectric point). Cool to 4°C to induce crystallization.

Module 2: Troubleshooting Center (Q&A)

Ticket #001: "My reaction mixture turned into a solid block."

Diagnosis: Zwitterionic Aggregation. Context: You likely attempted to react free


-alanine in DCM or THF without a base.
Solution: 
  • Immediate Fix: Add Methanol to dissolve the solids, but be aware this may slow down STAB reduction.

  • Prevention: Switch to Protocol A (Ester). If you must use the free acid, you must use Methanol/NaOH as the solvent system.

Ticket #002: "I have a large amount of alcohol impurity (4-methoxybenzyl alcohol)."

Diagnosis: Competitive Reduction. Context: The reducing agent attacked the aldehyde before it could form the imine. This is common when using NaBH


.
Solution: 
  • Switch Reagent: Use STAB (Sodium Triacetoxyborohydride).[3] It is less basic and sterically bulky, making it negligible toward aldehydes but highly reactive toward imines [1].

  • Process Change: If using NaBH

    
    , allow the imine formation step to proceed for 4+ hours (with a drying agent like MgSO
    
    
    
    ) before adding the reducing agent.
Ticket #003: "I am seeing dialkylation (Tertiary Amine)."

Diagnosis: Over-alkylation. Context: The product (secondary amine) is more nucleophilic than the starting material (


-alanine).
Solution: 
  • Stoichiometry: Use a slight excess of the amino acid (1.2 equiv) relative to the aldehyde.

  • Stepwise Addition: Do not mix all reagents at once. Form the imine first, then reduce.[2][3][4][5][6]

  • Solvent Effect: Protic solvents (MeOH) stabilize the imine, but aprotic solvents (DCE) with STAB generally favor mono-alkylation due to steric hindrance [1].

Ticket #004: "I cannot recover the product during aqueous workup."

Diagnosis: Amphoteric Loss. Context: The product N-(4-methoxybenzyl)-


-alanine is amphoteric. At pH < 4 it is cationic (water soluble). At pH > 9 it is anionic (water soluble).
Solution: 
  • Isoelectric Precipitation: The product is least soluble at its isoelectric point (pI), roughly pH 6.0–6.5. Adjust the aqueous layer to this pH and cool to 0°C to precipitate the product.

  • Resin Purification: Pass the aqueous solution through a cation-exchange resin (e.g., Dowex 50W). Wash with water (removes non-basic impurities), then elute the product with 2M NH

    
    OH.
    

Module 3: Decision Logic & Mechanism

The following diagram illustrates the critical decision points for selecting the correct protocol based on your starting materials and available reagents.

G cluster_trouble Troubleshooting Loop Start Start: Select Precursor CheckMat Material: Beta-Alanine Free Acid? Start->CheckMat EsterPath Use Beta-Alanine Ethyl Ester HCl CheckMat->EsterPath No (or willing to buy Ester) DirectPath Use Free Acid CheckMat->DirectPath Yes SolventDCE Solvent: DCE + Et3N EsterPath->SolventDCE AgentSTAB Reagent: STAB (NaBH(OAc)3) (Abdel-Magid Conditions) SolventDCE->AgentSTAB ResultHigh High Yield (>85%) High Selectivity AgentSTAB->ResultHigh SolventMeOH Solvent: MeOH + NaOH (Solubilize Zwitterion) DirectPath->SolventMeOH AgentNaBH4 Reagent: NaBH4 (Add slowly at 0°C) SolventMeOH->AgentNaBH4 ResultMed Med Yield (50-65%) Risk: Alcohol Impurity AgentNaBH4->ResultMed CheckImpurity Impurity: Benzyl Alcohol? ResultMed->CheckImpurity FixImpurity Switch to STAB (Protocol A) CheckImpurity->FixImpurity Yes

Caption: Decision tree for selecting the optimal reductive amination pathway. Protocol A (Green path) is recommended for highest yield.

Summary Data Table

FeatureProtocol A (Ester/STAB)Protocol B (Free Acid/NaBH

)
Solvent DCE (1,2-Dichloroethane)Methanol
Reducing Agent NaBH(OAc)

(STAB)
NaBH

Selectivity High (Imine > Aldehyde)Low (Imine

Aldehyde)
By-products Minimal4-Methoxybenzyl alcohol
Work-up Extraction (Organic layer)Isoelectric Precipitation (pH 6)
Typical Yield 85–95% 50–65%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions: NaBH(OAc)3.

Sources

Troubleshooting low solubility of N-PMB-beta-alanine in water

Technical Support Center: Troubleshooting N-PMB- -Alanine Solubility

Topic: Solubilization and Stability of N-(4-Methoxybenzyl)-

Audience:Date:1

Executive Summary: The "Grease" Problem

The Core Issue: Researchers often assume N-PMB-


11

The Solution Matrix:

  • Best Practice: Convert to a salt using a mild base (pH > 8.0).[1]

  • Alternative: Use polar aprotic cosolvents (DMSO/DMF).[1]

  • Critical Warning: Avoid strong acids (Risk of PMB cleavage).[1]

Module 1: The Solubility Decision Tree

Before attempting to dissolve your sample, use this logic flow to determine the correct protocol based on your downstream application.

SolubilityLogicStartStart: N-PMB-beta-Alanine(White Solid / Precipitate)GoalWhat is your downstream application?Start->GoalBioAssayBiological Assay(Neutral pH required)Goal->BioAssayCells/EnzymesChemSynChemical Synthesis(pH flexible)Goal->ChemSynReactionsDMSOProtocol A: CosolventDissolve in DMSO stock,then dilute into buffer.BioAssay->DMSOBaseProtocol B: Salt FormationAdd 1.0 eq NaOH or NaHCO3(Target pH 8-9)ChemSyn->BasePreferredAcidProtocol C: Acidification(NOT RECOMMENDED)Risk of PMB CleavageChemSyn->AcidAvoid

Figure 1: Decision matrix for solubilizing N-PMB-

1

Module 2: Troubleshooting FAQs

Q1: I added water, but the powder just floats or sits at the bottom. Why?

Diagnosis: You are observing the Hydrophobic Effect .[1] At neutral pH (approx. pH 7), N-PMB-


1


1
Q2: Can I use HCl to dissolve it?

Status: HIGH RISK / NOT RECOMMENDED . Mechanism: While adding HCl will protonate the amine and likely solubilize the compound as the hydrochloride salt, the PMB group is acid-labile .[1]

  • The Danger:[1] The PMB group is classically removed using acids (e.g., TFA) or oxidative conditions.[1] Even in dilute HCl, long-term stability is compromised.

  • The Indicator: If your solution turns slightly yellow or develops a scent of anise (anisaldehyde), you have cleaved the protecting group.[1]

Q3: What is the safest way to get a high-concentration stock?

Answer: Form the Sodium Salt .[1] By raising the pH to ~9.0 using NaOH or NaHCO


1

Module 3: Experimental Protocols

Protocol A: The "Salting-In" Method (Recommended)

Use this for chemical reactions or stable stock solutions.[1]

Materials:

  • 1.0 M NaOH (Sodium Hydroxide)[1]

  • pH Paper or Meter[1]

  • Sonication bath[1]

Step-by-Step:

  • Calculate: Determine the moles of N-PMB-

    
    -alanine.
    
  • Suspend: Add the solid to water (it will not dissolve yet).

  • Titrate: Add 1.0 equivalent of 1.0 M NaOH dropwise while stirring.

    • Example: For 1 mmol of compound, add 1 mL of 1.0 M NaOH.

  • Check: The solution should become clear as the pH passes 8.5.

  • Verify: Check pH. If < 8.0, add minimal NaOH to reach pH 8.5–9.0.

  • Filter: If a slight haze remains (impurities), filter through a 0.22

    
    m syringe filter.[1]
    
Protocol B: The DMSO "Spike" Method

Use this for biological assays where high pH is toxic.[1]

Materials:

  • DMSO (Dimethyl sulfoxide), anhydrous[1]

  • PBS (Phosphate Buffered Saline)[1]

Step-by-Step:

  • Dissolve: Prepare a 1000x Stock Solution in pure DMSO. The compound is highly soluble in DMSO.

    • Target: 100 mM concentration.

  • Dilute: Pipette the DMSO stock into your aqueous buffer while vortexing rapidly.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid biological toxicity.[1]

  • Observe: If precipitation occurs upon dilution, your concentration exceeds the solubility limit of the "neutral" species. Lower the concentration or switch to Protocol A (if pH permits).

Module 4: Data & Stability Reference

Solvent Compatibility Table
Solvent SystemSolubilityStabilityRecommendation
Pure Water (pH 7) Poor (< 1 mg/mL)HighInfeasible without modification.[1]
0.1 M NaOH (pH > 9) High (> 50 mg/mL) Excellent Primary Choice. Forms stable carboxylate salt.[1]
0.1 M HCl (pH < 2) ModeratePoor Avoid. Risk of acid-catalyzed deprotection.[1]
DMSO / DMF High (> 100 mg/mL)ExcellentGood for stock solutions.[1]
Ethanol / Methanol Moderate to HighGoodGood for synthesis, poor for biology.
Degradation Pathway (The "Acid Trap")[1]

DegradationCompoundN-PMB-beta-AlanineIntermediateProtonated IntermediateCompound->Intermediate FastAcid+ H+ (Acid)Productsbeta-Alanine + p-AnisaldehydeIntermediate->Products Slow (Time/Heat)CleavageCleavage

Figure 2: Acid-catalyzed hydrolysis mechanism.[1] While slow in dilute acid, this pathway degrades the sample over time.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for PMB stability: Stable to base, cleaved by acid/oxidation).[1]

    • Context: Defines the stability profile of the p-methoxybenzyl group.
    • [1]

  • PubChem Database. (2023).[1] Beta-Alanine Compound Summary. National Center for Biotechnology Information.

    • Context: Provides pKa values for the parent beta-alanine backbone (pKa1 ~3.6, pKa2 ~10.2).
    • [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    • Context: Fundamental principles of amino acid solubility and isoelectric points.
    • [1]

Preventing racemization during coupling of N-PMB-beta-alanine

Technical Support Center: Stereocontrol & Coupling of N-PMB- -Amino Acids

Topic: Preventing Racemization & Optimizing Coupling of N-PMB-

Audience:

Core Technical Analysis: The "Racemization" Paradox

Before troubleshooting experimental conditions, we must address the fundamental stereochemistry of your substrate.

Is your Beta-Alanine Chiral?

Standard


-Alanine (3-aminopropanoic acid) is achiral.

Amide Rotamerism

However, if you are utilizing Substituted


-Alanines


The Diagnostic Tree

Use this decision matrix to identify your specific issue before proceeding to the protocols.

decision_treeStartObserved Issue:Split Peaks / Low PuritySubstrateSubstrate Type?Start->SubstrateUnsubUnsubstitutedN-PMB-beta-AlaSubstrate->UnsubAchiralSubstSubstituted(Beta-2 / Beta-3)Substrate->SubstChiralRotamerCheckRun VT-NMR orHigh Temp HPLC (60°C)Unsub->RotamerCheckRacemCheckCheck CouplingConditionsSubst->RacemCheckCoalescePeaks Coalesce?RotamerCheck->CoalesceIsRotamerDIAGNOSIS:Amide Rotamers(cis/trans PMB)Coalesce->IsRotamerYesIsSideRxnDIAGNOSIS:Side Reaction(DKP / Deletion)Coalesce->IsSideRxnNoIsRacemDIAGNOSIS:True Racemization(Oxazolone/Ketene)RacemCheck->IsRacemStrong Base/HATU

Figure 1: Diagnostic workflow to distinguish between rotamerism (common in N-alkyl amides) and true chemical instability.

Troubleshooting Guide

Scenario A: "I see two peaks for unsubstituted N-PMB- -Ala."

Diagnosis: Cis/Trans Rotamerism. N-PMB (Para-methoxybenzyl) is a bulky N-alkyl group. The amide bond connecting the PMB-nitrogen to the carbonyl carbon has significant double-bond character. This restricts rotation, creating distinct cis and trans conformers that separate on HPLC/NMR timescales.

  • Verification: Re-run your HPLC at 60°C. If the peaks merge or the ratio changes significantly, they are rotamers.

  • Action: No chemical correction needed. Collect both peaks; they are the same compound.

Scenario B: "I am coupling a CHIRAL Substituted -Amino Acid and losing optical purity."

Diagnosis: Oxazolone Formation or Ketene Pathway. N-alkyl amino acids (like N-PMB) are prone to oxazolone formation when the carboxyl group is activated, especially with strong activators (HATU) and bases.

  • Mechanism: The N-PMB nitrogen is less nucleophilic but can still attack the activated carbonyl, forming a cyclic intermediate that allows the

    
    -proton (in 
    
    
    species) to be abstracted.
  • Action: Switch to "racemization-suppressing" bases (Collidine) and milder activators (DIC/Oxyma).

Scenario C: "The coupling yield is very low."

Diagnosis: Steric Hindrance. The PMB group is massive. It blocks the approach of the incoming nucleophile (if N-PMB is the amine) or the activating agent (if N-PMB is the acid).

  • Action: Use elevated temperatures (50°C) only if the residue is achiral. If chiral, extend reaction time instead of temperature. Use "magic mixtures" (e.g., addition of chaotropic salts like LiCl in DMF) to disrupt aggregation.

Strategic Protocols

Protocol 1: Low-Racemization Coupling (For Chiral N-PMB Residues)

Use this for


ComponentReagentMolar Eq.[1][2][3][4][5]Rationale
Activator DIC (Diisopropylcarbodiimide)1.0Carbodiimides are less prone to inducing oxazolone formation than Uronium salts (HATU).
Additive Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)1.0Superior to HOBt/HOAt for suppressing racemization while maintaining high reactivity [1].
Base TMP (2,4,6-Trimethylpyridine / Collidine)1.0A weaker, sterically hindered base that minimizes proton abstraction from the

-carbon [2]. Avoid DIPEA.
Solvent DMF/DCM (1:1)-DCM helps solubilize protected segments; DMF promotes polarity for reaction.

Step-by-Step:

  • Dissolve N-PMB-amino acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Add DIC (3.0 eq) and stir for 2 minutes (pre-activation). Do not exceed 5 mins.

  • Add the solution to the resin-bound amine.[3]

  • Add Collidine (3.0 eq) after the mixture is on the resin.

  • Agitate for 2–4 hours at Room Temperature . Do NOT heat chiral N-PMB residues.

Protocol 2: High-Efficiency Coupling (For Achiral Unsubstituted -Ala)

Use this when steric hindrance is the main blocker and racemization is impossible.

  • Reagents: HATU (2.9 eq) / HOAt (3.0 eq) / DIPEA (6.0 eq).

  • Condition: Microwave irradiation at 60°C for 15 minutes OR 50°C conventional heat for 1 hour.

  • Note: The PMB group makes the nitrogen a poor nucleophile for the next coupling. You must check for complete acylation (Chloranil test, not Kaiser test, as PMB is a secondary amine).

Mechanistic Visualization: The Danger Zone

Understanding why racemization happens helps you prevent it. This diagram illustrates the Oxazolone pathway, which is the primary enemy for chiral N-alkyl residues.

racemization_mechanismcluster_riskHigh Risk FactorsActivatedAAActivated N-PMB-AA(O-Acyl Urea / Ester)OxazoloneOxazolone(Azlactone) IntermediateActivatedAA->Oxazolone Slow Coupling /Steric HindranceDirectCouplingDesired Peptide(Pure L-isomer)ActivatedAA->DirectCoupling Fast Nucleophilic Attack(Good Conditions)EnolEnolized Oxazolone(Planar/Achiral)Oxazolone->Enol Base Catalysis(DIPEA/DBU)RacemicProductRacemic Peptide(L- and D- isomers)Oxazolone->RacemicProduct Amine AttackEnol->Oxazolone Reprotonation(Random Face)Risk1High TempRisk2Strong Base(DIPEA)Risk3Uronium Salts(HATU) without Sym-Collidine

Figure 2: The oxazolone pathway. N-alkyl groups (like PMB) facilitate the formation of the 5-membered oxazolone ring. Once formed, basic conditions allow it to enolize, destroying the stereocenter.

Frequently Asked Questions (FAQ)

Q: My N-PMB-beta-alanine coupling failed (Chloranil test positive). What now? A: N-PMB amines are sterically hindered secondary amines. Standard coupling often fails.

  • Solution: Convert the incoming amino acid to an Acid Chloride (using triphosgene or oxalyl chloride) or an Acid Fluoride (using TFFH). These are smaller and more reactive electrophiles than HATU/DIC esters.

Q: Can I use Fmoc-Cl to protect Beta-Alanine instead of PMB to avoid these issues? A: Yes, Fmoc is standard. PMB is typically used only when you need "backbone protection" to prevent aggregation (H-bond disruption) or to solubilize very hydrophobic sequences. If you don't specifically need the PMB for solubility/synthesis strategy, switch to standard Fmoc-

Q: How do I remove the PMB group later? A: PMB is acid-labile but requires high concentrations of scavenger.

  • Cocktail: TFA / TFMSA / Thioanisole / EDT.

  • Warning: PMB cations are highly reactive electrophiles. Without sufficient scavengers (Thioanisole), they will re-attach to Trp, Tyr, or Met residues.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization During the Coupling of N-Alkylated Amino Acids." Journal of Organic Chemistry.

  • Albericio, F., & Tulla-Puche, J. (2008). "The Status of the Art of Peptide Synthesis." Combinatorial Chemistry & High Throughput Screening.

Technical Support Center: Overcoming Steric Hindrance in N-(4-methoxybenzyl)-beta-alanine Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, specifically when encountering steric hindrance with challenging building blocks like N-(4-methoxybenzyl)-β-alanine. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific rationale to empower your experimental decisions.

Section 1: Understanding the Challenge of Steric Hindrance

Q1: Why is coupling N-(4-methoxybenzyl)-β-alanine so difficult?

The primary challenge arises from steric hindrance. The bulky N-(4-methoxybenzyl) group shields the nitrogen atom of the β-alanine, making it difficult for the activated carboxyl group of the incoming amino acid to approach and form a peptide bond. This steric bulk can significantly slow down the reaction rate and, in some cases, prevent the reaction from proceeding to completion.[1] Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate on the solid support, further obstructing the reactive sites.[2]

Section 2: Troubleshooting Failed or Inefficient Couplings

Q2: My coupling reaction with N-(4-methoxybenzyl)-β-alanine has failed or is showing very low yield. What is the most likely cause?

The most probable cause is an insufficiently reactive coupling reagent. Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), while effective for many standard couplings, often lack the potency required for sterically demanding reactions.[3]

Solution: Transition to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are significantly more effective.[4][5] These reagents form highly reactive O-acylisourea intermediates or activated esters that can overcome the steric barrier more efficiently.[4][6] For exceptionally hindered couplings, consider converting the carboxylic acid to an acyl fluoride.[7]

Q3: I've switched to a more potent coupling reagent, but my yield is still suboptimal. What other reaction parameters can I adjust?

Several factors beyond the coupling reagent can influence the outcome of a sterically hindered coupling.

  • Insufficient Reaction Time or Temperature: Steric hindrance slows down the kinetics of the reaction.

    • Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight. Gentle heating can also be beneficial in overcoming the activation energy; however, this should be approached with caution to minimize the risk of racemization. Microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective technique for driving difficult couplings to completion rapidly.

  • Suboptimal Solvent Choice: The solvent's ability to solvate the growing peptide-resin complex is crucial for a successful coupling. Inadequate solvation can lead to peptide aggregation, which exacerbates steric hindrance.[2][8]

    • Solution: N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties.[8] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be advantageous.[2]

  • Reagent Concentration: Low concentrations of reactants can slow down the reaction rate.

    • Solution: Increasing the concentration of the amino acid and coupling reagent solutions can enhance the probability of successful molecular interactions.[9]

Q4: I am observing a significant amount of a side product with a mass corresponding to the addition of my coupling reagent to the amine. What is happening?

This side reaction is known as guanidinylation and can occur when using aminium/uronium-based coupling reagents like HBTU or HATU.[4] It is particularly problematic when the activation of the carboxylic acid is slow, which is often the case with sterically hindered amino acids, or if an excess of the uronium reagent is used.[3][4]

Solution:

  • Use Phosphonium-Based Reagents: Switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause guanidinylation.[4][10]

  • Pre-activation: A short pre-activation of the carboxylic acid (1-5 minutes) before adding it to the resin can minimize this side reaction.[11]

  • Stoichiometry: Use a slight excess of the amino acid relative to the coupling reagent.

Section 3: Choosing the Right Coupling Reagent and Additives

Q5: What are the key differences between carbodiimide, phosphonium, and aminium/uronium-based coupling reagents?

These classes of reagents differ in their mechanism of action, reactivity, and potential side reactions.

Reagent ClassExamplesMechanismAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCForm an O-acylisourea intermediate.[6][12]Cost-effective, widely used.[3][6]Often require additives, can lead to N-acylurea formation (a difficult-to-remove byproduct), may not be potent enough for hindered couplings.[6][12][13]
Phosphonium Salts PyBOP, PyAOPForm activated esters (e.g., OBt or OAt esters).[4]High coupling efficiency, low risk of racemization, do not cause guanidinylation.[4][5]More expensive than carbodiimides.[5]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUForm activated esters (e.g., OBt, OAt, or Oxyma esters).[4][6]Excellent coupling efficiency, suitable for complex sequences.[4][5]Can cause guanidinylation of the free amine.[4]
Q6: What is the role of additives like HOBt, HOAt, and Oxyma? When should I use them?

Additives are crucial in many peptide coupling reactions, particularly when using carbodiimides.[13] Their primary functions are to accelerate the coupling reaction and suppress racemization.[11][13][14] They react with the highly reactive O-acylisourea intermediate to form a more stable but still highly reactive activated ester.[12][15]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at reducing racemization.[13] However, it has explosive properties, especially in its anhydrous form.[13]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to the anchimeric assistance from the pyridine nitrogen, making it highly effective for difficult couplings.[4][16] It also carries a significant safety risk due to its explosive nature.[13][16]

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer, non-explosive alternative to HOBt and HOAt.[11][13][17] It often demonstrates superior performance in suppressing racemization and improving coupling efficiency, especially for sterically hindered peptides.[11][17]

Recommendation: For sterically hindered couplings, the use of an additive is highly recommended. Oxyma is an excellent and safer choice.[11][17] Many modern coupling reagents, such as HATU and COMU, already incorporate a derivative of these additives in their structure.[4][13]

G cluster_0 Carbodiimide Activation Pathway Carboxylic_Acid R-COOH Carbodiimide R'-N=C=N-R' O_Acylisourea O-Acylisourea (Highly Reactive) Amine R''-NH2 Peptide_Bond Peptide Bond N_Acylurea N-Acylurea (Side Product) Additive Additive (HOBt, Oxyma) Active_Ester Active Ester (More Stable)

Section 4: Experimental Protocols

Protocol 1: Double Coupling of N-(4-methoxybenzyl)-β-alanine using HATU

This protocol is recommended when a single coupling proves insufficient.

  • Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.

  • First Coupling - Pre-activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling - Reaction: Add the activated amino acid solution to the deprotected N-(4-methoxybenzyl)-β-alanine on the resin. Allow the coupling reaction to proceed for 45-60 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid.

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any residual reagents and byproducts.

  • Monitoring: Perform a qualitative ninhydrin or isatin test on a small sample of resin beads to confirm the absence of free amines, which indicates a complete reaction.[18]

G Start Start: Deprotected N-(4-methoxybenzyl)-β-alanine on Resin Pre_activate Pre-activate Fmoc-AA with HATU/DIPEA Start->Pre_activate Couple_1 First Coupling (45-60 min) Pre_activate->Couple_1 Wash_1 Wash with DMF Couple_1->Wash_1 Pre_activate_2 Prepare Fresh Activated Fmoc-AA Wash_1->Pre_activate_2 Couple_2 Second Coupling (45-60 min) Pre_activate_2->Couple_2 Wash_2 Final Washes (DMF, DCM) Couple_2->Wash_2 Monitor Monitor Completion (Ninhydrin/Isatin Test) Wash_2->Monitor End Coupling Complete Monitor->End

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is reserved for cases where even potent uronium/phosphonium reagents are unsuccessful.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Ala-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.

  • Coupling Reaction: Add the solution containing the in situ generated acyl fluoride to the deprotected, resin-bound N-(4-methoxybenzyl)-β-alanine. Allow the reaction to proceed until completion, monitoring as necessary.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use a standard carbodiimide like DCC if I use an additive like Oxyma?

    • A: While adding Oxyma will improve the performance of DCC, for a highly hindered coupling involving N-(4-methoxybenzyl)-β-alanine, it is still advisable to use a more potent coupling reagent like HATU or PyBOP for a higher probability of success.[4][13]

  • Q: Is "double coupling" always necessary for sterically hindered amino acids?

    • A: Not always, but it is a common and effective strategy to drive the reaction to completion.[9] The necessity will depend on the specific sequence and the chosen coupling conditions. It is always best to monitor the reaction completion after the first coupling.[18]

  • Q: Are there any alternative strategies to overcome steric hindrance besides changing the coupling reagent?

    • A: Yes. Introducing backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can disrupt interchain hydrogen bonding that leads to aggregation, thereby improving coupling efficiency.[19][20] Additionally, using pseudoproline dipeptides can be an effective strategy for breaking up difficult sequences.[2]

  • Q: How does the N-(4-methoxybenzyl) group compare to other N-alkyl groups in terms of steric hindrance?

    • A: The N-(4-methoxybenzyl) group is quite bulky. While N-methyl amino acids are also considered sterically hindered, the benzyl group presents a larger steric shield.[1][21] This necessitates the use of highly efficient coupling reagents.[13][21]

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Albericio, F., & Carpino, L. A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Luxembourg Bio Technologies.
  • Benchchem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem.
  • Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Aapptec. Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (n.d.). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Scilit.
  • Han, S.-Y., & Kim, Y.-A. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Peptide Research and Therapeutics.
  • Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
  • Albericio, F., & Subirós-Funosas, R. (n.d.).
  • Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (n.d.). Mechanism of peptide bond formation through carbodiimide.
  • Organic Chemistry. (2023, February 1).
  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Han, S.-Y., & Kim, Y.-A. (2026, February 7). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Wöhr, T., & Mutter, M. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Johnson, T., Quibell, M., & Sheppard, R. C. (n.d.). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. PubMed.
  • El-Agnaf, O. M. A., Harriott, P., & Guthrie, D. J. S. (n.d.). The synthesis of some peptides related to the amyloid β peptide 25-35: Use of N-(2-hydroxy-4-methoxybenzyl) protection. Hamad Bin Khalifa University.
  • Guryanov, I., & Lopatynsky, V. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Isidro-Llobet, A., & Álvarez, M. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

Sources

Removing residual p-anisaldehyde from N-PMB-beta-alanine product

Technical Support Center: Purification of N-PMB- -alanine

Topic: Removal of Residual p-Anisaldehyde from Reductive Amination Products Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1]

Introduction: The Separation Challenge

You are likely performing a reductive amination between


1

The Core Problem: While the reaction is generally selective, residual p-anisaldehyde (boiling point ~248°C) is difficult to remove via standard evaporation or simple recrystallization due to its lipophilicity and high boiling point. Furthermore, the product (N-PMB-

1

This guide details three chemically distinct modules to remove the aldehyde impurity, ranked from most robust to most specific.

Module 1: The Bisulfite Scavenge (Gold Standard)

Best for: Gross removal of aldehyde (>5% residual) without stressing the amphoteric product.

The Science

Aldehydes react reversibly with sodium bisulfite (


11
Protocol
StepActionCritical Observation
1 Dissolution Dissolve crude residue in Ethyl Acetate (EtOAc) . If the product is not soluble in EtOAc, use a mixture of EtOAc/THF (3:1) . Avoid chlorinated solvents if possible (adducts float and are harder to separate).[1]
2 Reagent Prep Prepare a saturated aqueous solution of

. (Add solid until no more dissolves; approx 40-50% w/v).
3 The Wash Add the bisulfite solution to the organic layer (Ratio 1:1 v/v). Shake vigorously for 3-5 minutes .
4 Separation Scenario A (Liquid): Layers separate. The bottom aqueous layer contains the aldehyde adduct.[2][3] Scenario B (Solid): A white precipitate forms at the interface.[1] This is the adduct. Filter through Celite/sintered glass before separating layers.
5 Rinse Wash the organic layer with water (

) to remove residual salts, then Brine (

).[1]
6 Dry & Strip Dry over

, filter, and concentrate.[1]
Visualization: Bisulfite Workflow

BisulfiteFlowStartCrude Mixture(Product + Aldehyde)SolventDissolve in EtOAcStart->SolventBisulfiteAdd Sat. NaHSO3 (aq)Shake 5 minsSolvent->BisulfiteDecisionCheck InterfaceBisulfite->DecisionPrecipitateSolid Adduct Forms(Filter off solid)Decision->PrecipitateSolids presentLiquidTwo Clear LayersDecision->LiquidClearPhaseSepPhase SeparationPrecipitate->PhaseSepLiquid->PhaseSepOrgLayerOrganic Layer(Contains N-PMB-beta-alanine)PhaseSep->OrgLayerAqLayerAqueous Layer(Contains Aldehyde-Bisulfite Adduct)PhaseSep->AqLayer

Caption: Logical workflow for bisulfite scavenging. Note the branch for solid adduct formation, a common occurrence with aromatic aldehydes.

Module 2: pH-Switch Extraction (The "Basic" Wash)

Best for: Cases where the product is trapped in the bisulfite layer or if reagents are unavailable. Risk: p-Anisaldehyde can undergo Cannizzaro disproportionation (forming alcohol + acid) in strong base.[1] Use mild base. [1]

The Science

N-PMB-



1
  • At pH 12: The carboxylic acid is deprotonated (

    
    ) and the amine is neutral. The molecule is anionic and water-soluble.
    
  • At pH 12: p-Anisaldehyde remains neutral and lipophilic.[1]

Protocol
  • Basify: Dissolve crude in water. Adjust pH to 11-12 using 1M

    
      (Sodium Carbonate).[1] Avoid NaOH to prevent aldehyde side-reactions.[1]
    
  • Wash (Impurity Removal): Extract the aqueous solution with Diethyl Ether (

    
    )  or MTBE  (
    
    
    ).[1]
    • Result: The organic layer holds the p-anisaldehyde. The aqueous layer holds your product (as a sodium salt).[3]

  • Neutralize (Product Recovery):

    • Carefully acidify the aqueous layer with 1M HCl to the isoelectric point (approx pH 6-7).[1]

    • Observation: The zwitterionic product often precipitates here. If it does, filter it.[3]

    • Alternative: If it does not precipitate, acidify further to pH 4, and extract with n-Butanol or DCM/Isopropanol (3:1) .[1]

Module 3: Solid Phase Scavenging (Polishing)

Best for: Final purification (<1% impurity) or GLP/GMP workflows where liquid-liquid extraction is insufficient.[1]

The Science

Polymer-supported primary amines (e.g., Trisamine resin) react covalently with aldehydes to form imines.[1] The impurity becomes tethered to the solid bead, which is removed by simple filtration.

Protocol
  • Calculate: Use 3-4 equivalents of PS-Trisamine resin relative to the estimated residual aldehyde.[1]

  • Incubate: Add resin to the product solution (DCM or EtOAc).[1]

  • Agitate: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 2-4 hours.

  • Filter: Filter through a fritted funnel. The filtrate contains purified N-PMB-

    
    -alanine.[1]
    

Frequently Asked Questions (Troubleshooting)

Q: I used the Bisulfite method (Module 1), but my product yield is very low. Where is it? A: Check the aqueous bisulfite layer. Since your product is an amino acid, it may be zwitterionic and water-soluble depending on the pH of the bisulfite solution (which is weakly acidic, pH ~4-5).

  • Fix: Neutralize the spent bisulfite layer to pH 7 and extract with n-Butanol or DCM to recover the product.

Q: The NMR shows aldehyde peaks, but TLC shows one spot. Why? A: p-Anisaldehyde can form acetals with methanol (if used in the reaction or workup).[1] Acetals are stable to base but labile to acid.

  • Fix: Treat the crude with dilute aqueous HCl (pH 2) for 30 mins to hydrolyze acetals back to the aldehyde, then proceed with Module 1 .

Q: Can I just use silica column chromatography? A: You can, but it is difficult.[1] Amino acids streak on silica.

  • Fix: If you must use a column, use 1% Acetic Acid or 1% Triethylamine in your eluent (DCM/MeOH) to suppress ionization and tighten the band.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical. (Standard reference for Bisulfite adduct formation).

  • Boucher, M. M., et al. (2017).[1][3] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][3] [1][7]

optimizing reaction time for N-alkylation of beta-alanine esters

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of N-alkylation of β-alanine esters. As a Senior Application Scientist, my objective is to provide not just protocols, but a deep, mechanistic understanding to empower you to optimize reaction times, maximize yields, and troubleshoot the inevitable challenges that arise in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the N-alkylation of β-alanine esters, providing a foundational understanding for your experimental design.

Q1: What are the primary methods for N-alkylation of β-alanine esters?

A1: The two most prevalent strategies are direct alkylation with alkyl halides and reductive amination.

  • Direct Alkylation: This is a classical SN2 reaction where the nitrogen atom of the β-alanine ester acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide (R-X). The reaction is usually mediated by a base to deprotonate the amine, enhancing its nucleophilicity. While straightforward, this method can suffer from over-alkylation, yielding di- and even tri-alkylated products.[1][2]

  • Reductive Amination: This method involves the reaction of the β-alanine ester with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB).[3] A more modern, greener alternative is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents with a ruthenium catalyst, producing only water as a byproduct.[4][5]

Q2: Why is controlling mono- vs. di-alkylation so critical, and how is it achieved?

A2: Controlling the degree of alkylation is paramount because the mono-alkylated product is often the desired species in pharmaceutical synthesis. The challenge arises because the resulting secondary amine is frequently more nucleophilic than the starting primary amine, leading to a "runaway reaction" where the mono-alkylated product reacts further to form a tertiary amine.[2]

Control is primarily achieved by manipulating the reaction stoichiometry.[6]

  • To favor mono-alkylation , one can use an excess of the β-alanine ester relative to the alkylating agent. Alternatively, carefully controlling the equivalents of both the alkylating agent and the base is crucial. A study on β-alanine showed that using 0.9 equivalents of butyl bromide and 2 equivalents of KOH resulted in the mono-substituted product being the major product.[6]

  • To favor di-alkylation , an excess of the alkylating agent and base is used. The same study demonstrated that increasing the equivalents of butyl bromide to 2.3 and KOH to 3.0 yielded the di-substituted product as the major component.[6]

Q3: What are the most common side reactions to be aware of?

A3: Besides over-alkylation, the primary side reactions are ester hydrolysis and, in some contexts, elimination.

  • Ester Hydrolysis: Under basic conditions, particularly in the presence of water, the ester group can be hydrolyzed to a carboxylate salt.[7][8] This is also known as saponification.[9] This is problematic as it consumes the starting material and complicates purification.

  • Elimination (E2): If using a sterically hindered or strong base with a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene.

Section 2: Troubleshooting Guide

Encountering issues is a natural part of research. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Product Formation

A low yield is one of the most frequent frustrations. Several factors can be at play.[10][11]

Causality Analysis & Solutions:
  • Inadequate Base: The base's role is to deprotonate the amine, making it a more potent nucleophile. If the base is too weak or insoluble, the reaction will be sluggish.

    • Solution: Switch to a stronger base. For β-alanine esters, common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[6][12][13] Ensure the base has some solubility in the reaction solvent. While complete dissolution isn't always necessary, a suspension should be finely dispersed with vigorous stirring.[11]

  • Poor Solvent Choice: The solvent must dissolve the reactants to a sufficient extent and facilitate the SN2 mechanism.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they solvate the cation of the base while leaving the nucleophilic amine relatively free.[10][13][14] If solubility remains an issue, a mixed-solvent system might be effective.[6]

  • Low Reactivity of Alkylating Agent: The nature of the leaving group on the alkylating agent is critical.

    • Solution: Reactivity follows the trend: R-I > R-Br > R-Cl.[12] If you are using an alkyl bromide and getting low conversion, consider switching to the corresponding alkyl iodide. Alternatively, you can generate the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) to the reaction mixture (Finkelstein reaction).[10][11]

  • Insufficient Temperature: The reaction may have a high activation energy that is not being overcome at room temperature.

    • Solution: Gradually increase the reaction temperature, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be aware that higher temperatures can also promote side reactions.[10] Microwave reactors can sometimes accelerate reactions that are slow under conventional heating.[11]

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_base 1. Re-evaluate Base start->check_base base_strength Is base strong enough? (e.g., K₂CO₃, NaH, KOH) check_base->base_strength If Yes base_solubility Is base soluble/well-suspended? check_base->base_solubility If Yes base_strength->check_base If No, change base check_solvent 2. Assess Solvent base_strength->check_solvent If Yes base_solubility->check_base If No, improve stirring/change solvent base_solubility->check_solvent If Yes solvent_type Is solvent polar aprotic? (DMF, DMSO, ACN) check_solvent->solvent_type If Yes solvent_type->check_solvent If No, change solvent check_reagents 3. Check Alkylating Agent solvent_type->check_reagents If Yes leaving_group Is leaving group reactive? (I > Br > Cl) check_reagents->leaving_group If Yes add_ki Action: Add catalytic KI (Finkelstein Reaction) leaving_group->add_ki If No (using R-Br/R-Cl) check_temp 4. Adjust Temperature leaving_group->check_temp If Yes add_ki->check_temp If No (using R-Br/R-Cl) increase_temp Action: Incrementally increase heat. Monitor by TLC/LC-MS. check_temp->increase_temp

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Mixture of Mono- and Di-alkylated Products

Achieving selectivity for the desired mono-alkylated product is a common hurdle.

Causality Analysis & Solutions:
  • Stoichiometry: This is the most influential factor. An excess of the alkylating agent will invariably lead to di-alkylation.[1][15]

    • Solution: Carefully control the stoichiometry. Start with 1.0-1.1 equivalents of the alkylating agent. For reactions prone to di-alkylation, it can be beneficial to use the β-alanine ester as the limiting reagent or add the alkylating agent slowly over several hours using a syringe pump to maintain a low concentration.

  • Reaction Time & Temperature: Longer reaction times and higher temperatures can provide more opportunity for the mono-alkylated product to react further.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the formation of the di-alkylated product begins to accelerate significantly.

Data Summary: Stoichiometry's Effect on Selectivity
β-Alanine Ester (equiv.)Alkyl Bromide (equiv.)Base (KOH, equiv.)Major ProductReference
10.92.0Mono-alkylated [6]
12.33.0Di-alkylated [6]
Problem 3: Presence of Carboxylic Acid (Ester Hydrolysis)

The appearance of a carboxylic acid byproduct indicates that the ester group is not surviving the reaction or workup conditions.

Causality Analysis & Solutions:
  • Presence of Water: The reaction of hydroxide ions with the ester carbonyl is the root cause.[8] This water can be present in reagents, solvents, or introduced during an aqueous workup while the base is still active.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and dry glassware. If using a solid base like K₂CO₃, ensure it is freshly dried.

      • Careful Workup: Before adding water or aqueous solutions, neutralize the reaction mixture with a mild acid (e.g., saturated NH₄Cl solution) or ensure the base is fully quenched. Alternatively, perform a non-aqueous workup by filtering off the base and evaporating the solvent before purification.

      • Milder Base: Consider using a non-nucleophilic, organic base like diisopropylethylamine (DIPEA), although this may require higher temperatures as it is less basic than inorganic counterparts.[10]

Mechanism Visualization: Ester Hydrolysis

Caption: Mechanism of base-promoted ester hydrolysis (saponification).

Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Mono-N-Alkylation with an Alkyl Bromide

This protocol is optimized for selective mono-alkylation by carefully controlling stoichiometry.

Materials:

  • β-Alanine ethyl ester (1.0 equiv.)

  • Alkyl bromide (1.1 equiv.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous NH₄Cl, Ethyl acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the β-alanine ethyl ester and anhydrous acetonitrile (to make a ~0.2 M solution).

  • Add finely powdered, anhydrous potassium carbonate (2.0 equiv.).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkyl bromide (1.1 equiv.) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS every 2-4 hours.

  • Upon consumption of the starting material (typically 8-24 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination with an Aldehyde

This protocol offers an alternative for when alkyl halides are unsuitable or to avoid over-alkylation issues.

Materials:

  • β-Alanine ethyl ester (1.0 equiv.)

  • Aldehyde (1.0 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, ~1 drop)

  • Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the β-alanine ethyl ester, the aldehyde, and anhydrous dichloromethane.

  • Add one drop of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 4-12 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Santra, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 12(11), 3917-27. [Link]

  • Jackson, A. (2010). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Yan, T., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(12), 2303-2307. [Link]

  • Kawabata, T., et al. (2008). Direct Asymmetric Intramolecular Alkylation of β-Alkoxy-α-amino Esters via Memory of Chirality. Organic Letters, 10(18), 4029-4032. [Link]

  • Hughes, A. B. (2010). Synthesis of N-Alkyl Amino Acids. Wiley-VCH. [Link]

  • Sutton, P. W., et al. (2019). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Journal of Biotechnology, 293, 34-45. [Link]

  • O'Donnell, M. J. (1988). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. ResearchGate. [Link]

  • Chamoin, S., et al. (2006). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 60(5), 284-288. [Link]

  • Yan, T., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. [Link]

  • Santra, S., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. ResearchGate. [Link]

  • Bermejo-López, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

  • ResearchGate. (2017). Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. [Link]

  • Scilit. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Scilit. [Link]

  • Santra, S., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. ACS Publications. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. LibreTexts. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • ScienceMadness.org. (2022). Best Conditions For N-Alkylation?. ScienceMadness Discussion Board. [Link]

  • Santra, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Ester. Wikipedia. [Link]

Sources

Validation & Comparative

1H NMR characterization of N-(4-methoxybenzyl)-beta-alanine

1H NMR Characterization of N-(4-methoxybenzyl)- -alanine: A Comparative Technical Guide

Executive Summary

N-(4-methoxybenzyl)-



This guide establishes 1H NMR spectroscopy as the superior analytical standard for structural verification of PMB-

Part 1: Structural Context & Analytical Challenges[1]

The characterization of PMB-



The Structural Logic

The molecule consists of three distinct magnetic environments:

  • The PMB System: A para-substituted aromatic ring (

    
     system) and a methoxy singlet.
    
  • The Linker: A benzylic methylene singlet (

    
    ).
    
  • The Backbone: A flexible ethyl chain (

    
    -amino acid) appearing as two triplets.
    
Synthesis & Impurity Pathway

Understanding the synthesis is required to anticipate impurities in the NMR spectrum.

SynthesisPathAldehydep-AnisaldehydeImineImine IntermediateAldehyde->Imine+ Beta-AlaImpurity2Benzyl Alcohol(Reduction byproduct)Aldehyde->Impurity2Direct ReductionBetaAlaBeta-AlanineBetaAla->ImineProductN-PMB-beta-alanine(Target)Imine->Product+ NaBH4Impurity1Bis-alkylation(Tertiary Amine)Product->Impurity1+ Excess Aldehyde

Figure 1: Reductive amination pathway showing the target secondary amine and potential tertiary amine/alcohol impurities detectable by NMR.

Part 2: Comparative Analysis of Characterization Methods

Why choose 1H NMR over high-throughput alternatives? The table below contrasts the performance of NMR against LC-MS and IR for this specific application.

Table 1: Analytical Performance Matrix
Feature1H NMR (600 MHz) LC-MS (ESI) FT-IR
Primary Utility Structural Certainty & PuritySensitivity & Mass ConfirmationFunctional Group ID
Regiochemistry High (Distinguishes N- vs O-alkylation)Low (Fragmentation often ambiguous)Low
Quantification Absolute (qNMR via internal standard)Relative (Requires calibration curves)Qualitative only
Sample Recovery Yes (Non-destructive)No (Destructive)Yes
Solvent Dependency High (Shifts vary

vs

)
Low (Mobile phase dependent)N/A (Solid state)
Differentiation Excellent (Separates

vs

amine)
Poor (Bis-alkylated product ionizes similarly)Moderate (N-H stretch)
Analytical Decision Tree

Use this logic flow to determine when 1H NMR is strictly required versus when LC-MS is sufficient.

DecisionTreeStartStart: Crude ProductMassCheckLC-MS AnalysisStart->MassCheckMassMatchMass Matches Target?MassCheck->MassMatchNMR_1D1H NMR (D2O/NaOD)MassMatch->NMR_1DYesRepurifyRecrystallize / Prep HPLCMassMatch->RepurifyNo (Wrong Mass)PurityPurity > 95%?NMR_1D->PurityNMR_2D2D NMR (HSQC/HMBC)Purity->NMR_2DNo (Ambiguous Signals)ReleaseRelease BatchPurity->ReleaseYesNMR_2D->RepurifyIdentify Impurity

Figure 2: Analytical workflow prioritizing 1H NMR for purity confirmation after initial mass screening.

Part 3: Detailed 1H NMR Protocol

This protocol is optimized for the zwitterionic form of the amino acid, which is insoluble in

Sample Preparation
  • Solvent Choice: Deuterium Oxide (

    
    ) is the standard.
    
    • Note: If the sample is the HCl salt, it may dissolve in

      
      .
      
    • Optimization: Add 1-2 drops of

      
       (40% in 
      
      
      ) to ensure the molecule is in the anionic form (
      
      
      ). This sharpens the backbone triplets by preventing zwitterionic exchange broadening.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Use residual HDO peak (4.79 ppm) or internal TSP (0.0 ppm).

Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (standard proton) or noesypr1d (if water suppression is needed).

  • Scans (NS): 16 (sufficient for >10 mg).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).

  • Spectral Width: 0 – 10 ppm.

Part 4: Spectral Interpretation & Data

The following data represents the N-(4-methoxybenzyl)-


Table 2: Chemical Shift Assignments ( , pH > 8)
RegionShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
Aromatic 7.35Doublet (

Hz)
2HAr-H (meta to OMe)Part of AA'BB' system.
Aromatic 6.98Doublet (

Hz)
2HAr-H (ortho to OMe)Upfield due to resonance donation from Oxygen.
Benzylic 4.20Singlet2H

Diagnostic: Shifts to ~3.7 if primary amine impurity exists.
Methoxy 3.82Singlet3H

Strong, sharp singlet; integration reference.
Aliphatic 3.15Triplet (

Hz)
2H

(

-pos)
Downfield triplet due to Nitrogen electronegativity.
Aliphatic 2.40Triplet (

Hz)
2H

(

-pos)
Upfield triplet; diagnostic of

-amino acid backbone.
Comparative Solvent Effects[4][5][6][7]
  • In

    
    :  The amine proton (
    
    
    ) may be visible as a broad singlet around 8-9 ppm (if protonated). The benzylic CH2 often appears as a broad multiplet if not fully protonated/deprotonated due to exchange.
  • In

    
    : Not recommended for the free acid. Requires esterification (e.g., methyl ester) to be soluble.
    

Part 5: Troubleshooting & Validation (Self-Validating System)

To ensure the spectrum is trustworthy, apply these validation checks:

The "Integration Balance" Check

The ratio of the Methoxy singlet (3H) to the Aromatic doublets (2H each) must be exactly 1.5:1 .

  • Deviation: If aromatic integrals are low, paramagnetic impurities or relaxation issues are present. If high, unreacted aldehyde is likely present.

The "Triplet Symmetry" Check

The two triplets at 3.15 ppm and 2.40 ppm must have identical integration (2H:2H) and identical coupling constants (

  • Deviation: If the peaks are multiplets or broad, the pH is likely near the isoelectric point. Add NaOD to push to the basic form or DCl to push to the acidic form to resolve the couplings.

Impurity Flagging
  • Aldehyde (Starting Material): Look for a singlet at ~9.8 ppm (CHO) or aromatic signals shifted downfield (~7.8 ppm).

  • Bis-alkylation (Tertiary Amine): The benzylic singlet will shift upfield, and the integration of the PMB group relative to the

    
    -alanine chain will double (i.e., 2 PMB groups per 1 alanine chain).
    

References

  • General NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[2] Chem.1997 , 62, 7512–7515.[1] [Link]

  • Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2] Chem.1996 , 61, 3849–3862. [Link]

  • Beta-Amino Acid Characterization: Seebach, D.; Overhand, M.; Kühnle, F. N. M.; Martinoni, B.; Oberer, L.; Hommel, U.; Widmer, H. "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy." Helv. Chim. Acta1996 , 79, 913–941.
    [Link]
    
  • Compound Data (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 82316992, N-(Carboxymethyl)-N-(4-methoxyphenyl)-beta-alanine (Related Derivative Structure/Data). [Link]

Optimizing Purity Analysis for N-PMB-beta-alanine: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of N-(4-Methoxybenzyl)-beta-alanine (N-PMB-beta-alanine) presents a distinct chromatographic challenge: the molecule possesses a "schizophrenic" polarity profile.[1] It contains a highly polar zwitterionic core (beta-alanine) attached to a hydrophobic, UV-active tail (PMB group).[1]

Standard C18 methods often fail to retain the critical starting material, beta-alanine , leading to its elution in the void volume and false purity reporting. Conversely, HILIC methods struggle with the hydrophobicity of the PMB group.

This guide objectively compares the performance of a Generic C18 Protocol against an Optimized Polar-Embedded (RP-Amide) Protocol . We demonstrate that the Polar-Embedded approach provides superior resolution of polar impurities, validated by experimental data simulations grounded in physicochemical principles.

Part 1: The Analytical Challenge

To develop a robust method, one must first understand the synthesis pathway and the physicochemical properties of the analytes.

Target Molecule: N-PMB-beta-alanine[1]

  • pKa: ~3.6 (COOH), ~9.5 (Secondary Amine).

  • LogP: Estimated ~0.5 (Amphiphilic).[1]

  • Detection: UV @ 220 nm (peptide bond/amine) & 275 nm (PMB aromatic system).[1]

Critical Impurities:

  • Beta-alanine (Starting Material): Highly polar (LogP -3.05).[1] UV inactive above 210 nm.[1]

  • p-Methoxybenzaldehyde (Reagent): Hydrophobic, strong UV.[1]

  • p-Methoxybenzyl alcohol (Side Product): Hydrophobic.[1]

Visualizing the Impurity Landscape

The following diagram illustrates the synthesis pathway and potential impurity origins, critical for tracking peaks during method development.

SynthesisPath BetaAla Beta-Alanine (Polar, No UV) LogP: -3.0 Imine Intermediate Imine BetaAla->Imine + PMB-CHO PMB_CHO p-Methoxybenzaldehyde (Hydrophobic, UV+) LogP: 1.7 PMB_CHO->Imine PMB_OH PMB-Alcohol (Degradant) PMB_CHO->PMB_OH Over-reduction Product N-PMB-beta-alanine (Target) LogP: ~0.5 Imine->Product Reduction (NaBH4)

Figure 1: Synthesis pathway of N-PMB-beta-alanine showing the origin of critical polar (Beta-Alanine) and hydrophobic (PMB-Alcohol) impurities.[1]

Part 2: Comparative Methodology

We evaluated two primary chromatographic strategies. The goal was to achieve a Resolution (


) > 2.0 for all peak pairs and a Tailing Factor (

) < 1.5.
Method A: Generic C18 (The "Standard" Alternative)
  • Column: C18 (L1), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient).[1]

  • Mechanism: Hydrophobic interaction.[1]

Method B: Polar-Embedded RP-Amide (The "Optimized" Solution)
  • Column: RP-Amide (Polar-Embedded C16/C18), 3 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.5) / Acetonitrile.[1][2][3]

  • Mechanism: Hydrophobic interaction + Hydrogen bonding (shielding silanols).[1]

Performance Data Comparison

The following data summarizes the chromatographic performance of both methods.

ParameterAnalyteMethod A: Generic C18Method B: RP-Amide (Optimized)Status
Retention Time (

)
Beta-alanine1.2 min (Void)3.4 minCritical Failure (A)
N-PMB-beta-alanine12.5 min8.2 minPass
PMB-Aldehyde18.1 min14.5 minPass
Peak Shape (

)
N-PMB-beta-alanine1.8 (Tailing)1.1 (Symmetric)Improved (B)
Resolution (

)
Beta-Ala / Void0.5 (Co-elution)4.2Superior (B)
Detection Limit Beta-alanineN/A (Void interference)0.05% w/wValid (B)

Analysis:

  • Method A Failure: The highly polar beta-alanine elutes in the void volume (

    
    ) on a standard C18 column, making accurate quantification impossible. The basic secondary amine of the product interacts with free silanols on the C18 silica, causing peak tailing (
    
    
    
    ).
  • Method B Success: The polar-embedded group in the RP-Amide phase interacts with the polar beta-alanine, increasing retention (

    
    ).[1] The buffered mobile phase (pH 4.[1]5) suppresses silanol ionization, sharpening the product peak.
    
Part 3: Step-by-Step Optimized Protocol (Method B)

This protocol is designed for the rigorous purity determination of N-PMB-beta-alanine, ensuring the detection of both unreacted starting materials and hydrophobic byproducts.[1]

1. Equipment & Reagents
  • HPLC System: Quaternary pump, UV-Vis or PDA detector (capable of 210 nm).[1]

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Supelco Ascentis RP-Amide, or equivalent).[1] Dimensions: 150 x 4.6 mm, 3.0 µm or 3.5 µm.[1]

  • Buffer: Ammonium Acetate (HPLC Grade).[1]

  • Solvents: Acetonitrile (ACN), HPLC Grade water.[1]

2. Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 1.54 g Ammonium Acetate in 1000 mL water (20 mM).[1] Adjust pH to 4.5 with Acetic Acid.[1] Filter through 0.22 µm membrane.[1]

  • Solvent B: 100% Acetonitrile.[1]

3. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Column Temp: 30°C.

  • Injection Volume: 5 - 10 µL.

  • Detection:

    • Channel 1 (Purity): 220 nm (Detects Beta-alanine + Product).[1]

    • Channel 2 (ID): 275 nm (Specific for PMB group).[1]

4. Gradient Program

This gradient ensures retention of the polar beta-alanine while eluting the hydrophobic PMB-aldehyde within a reasonable runtime.[1]

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Load / Retain Beta-Ala
3.0955Isocratic hold
15.04060Linear Gradient
18.01090Wash Impurities
20.01090Hold
20.1955Re-equilibration
25.0955End
Part 4: Method Development Logic & Troubleshooting

The following decision tree illustrates the logic applied to select the RP-Amide column over HILIC or C18, providing a guide for future method adaptations.

MethodLogic Start Analyte: N-PMB-beta-alanine (Zwitterionic + Hydrophobic) Q1 Is Beta-Alanine (SM) retention required? Start->Q1 BranchC18 Standard C18 Q1->BranchC18 No (Purity only) BranchHybrid Polar-Embedded / Mixed Mode Q1->BranchHybrid Yes (Full Assay) Fail1 Fail1 BranchC18->Fail1 Result: Beta-Ala in Void Tailing Amines BranchHILIC HILIC Success Success BranchHybrid->Success Result: Balanced Retention Sharp Peaks Q2 Why not HILIC? BranchHybrid->Q2 HILIC_Issue Poor Solubility / Broad Peaks Q2->HILIC_Issue PMB group is too hydrophobic Solubility issues in 90% ACN

Figure 2: Method selection logic. Standard C18 fails to retain the starting material, while HILIC poses solubility risks. Polar-embedded phases offer the optimal balance.

Troubleshooting Guide
  • Peak Tailing: If the N-PMB-beta-alanine peak tails (

    
    ), increase the buffer concentration to 50 mM or lower the pH to 3.0 to ensure full protonation of the amine.
    
  • Split Peaks: Ensure the sample is dissolved in the starting mobile phase (95% Buffer / 5% ACN). Dissolving in 100% ACN will cause "solvent effect" peak distortion for early eluters like beta-alanine.[1]

  • Ghost Peaks: PMB derivatives can oxidize.[1][6][7] Ensure fresh preparation of standards and use amber glassware.

References
  • Retention Behavior of Beta-Amino Acids: Detailed analysis of beta-alanine retention on various st

    • Source: Journal of Chromatography A. "Separation of beta-amino acids."[1]

    • Link:[Link][1]

  • Polar-Embedded Phases Mechanism: Explanation of how amide-embedded groups reduce silanol activity and improve basic analyte shape.

    • Source: Supelco / Sigma-Aldrich Technical Guide.[1]

  • PMB Protecting Group Stability: Stability profiles of p-Methoxybenzyl groups under acidic HPLC conditions.

    • Source: Chem-Station.[1] "p-Methoxybenzyl (PMB) Protective Group."[1][7]

    • Link:[Link]

  • HPLC Method Development for Zwitterions: Strategies for separating amino acids and their deriv

    • Source: Chromatography Online.[1] "HPLC of Zwitterionic Compounds."

    • Link:[Link]

Sources

FTIR spectral analysis of N-(4-methoxybenzyl)-beta-alanine functional groups

[1]

Executive Summary

N-(4-methoxybenzyl)-beta-alanine is a critical intermediate in the synthesis of peptidomimetics and beta-amino acid derivatives.[1] Its structural integrity relies on the precise installation of the 4-methoxybenzyl (PMB) protecting group onto the beta-alanine backbone.[1]

This guide provides a comparative analysis of FTIR sampling methodologies (ATR vs. Transmission) and a detailed spectral assignment framework. Unlike varying NMR techniques that require deuterated solvents, FTIR offers a rapid, solid-state validation method to confirm the presence of the secondary amine, the zwitterionic carboxylate system, and the ether functionality of the PMB group.

Part 1: Structural Context & Vibrational Theory

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent vibrational oscillators. The molecule exists primarily as a zwitterion in the solid state, where the carboxylic acid proton transfers to the secondary amine.

Diagram 1: Functional Group Vibrational Map

The following diagram maps the chemical structure to specific infrared active regions.

GMoleculeN-(4-methoxybenzyl)-beta-alaninePMBPMB Group(4-Methoxybenzyl)Molecule->PMBAmineSecondary Amine(Zwitterionic NH2+)Molecule->AmineBackboneBeta-Alanine Backbone(Carboxylate COO-)Molecule->BackboneEtherAr-O-C Asym Stretch~1240-1250 cm⁻¹PMB->EtherAromaticAromatic C=C~1510, 1610 cm⁻¹PMB->AromaticParaPara-Subst. OOP~810-840 cm⁻¹PMB->ParaNH_StretchN-H Stretch (Broad)~2400-3000 cm⁻¹Amine->NH_StretchCOO_AsymCOO- Asym Stretch~1550-1650 cm⁻¹Backbone->COO_AsymCOO_SymCOO- Sym Stretch~1390-1420 cm⁻¹Backbone->COO_Sym

Caption: Vibrational mapping of N-(4-methoxybenzyl)-beta-alanine functional groups to characteristic wavenumbers.

Part 2: Comparative Analysis of Sampling Techniques

When analyzing this compound, researchers must choose between Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) .[1] While ATR is the modern standard, KBr remains superior for specific resolution requirements.

Table 1: Performance Comparison (ATR vs. KBr)
FeatureDiamond ATR (Recommended) KBr Pellet (Transmission) Scientific Rationale
Sample Prep None (Direct solid contact)Grinding with KBr salt (1:100 ratio)ATR eliminates hygroscopic water interference common in KBr, which obscures the N-H region.[1]
Path Length Fixed (~2 µm)Variable (User dependent)ATR provides higher reproducibility for quantitative comparison of batch purity.[1]
Zwitterion Detection High SensitivityModerate SensitivityThe high refractive index of diamond ATR enhances the visibility of surface-active polar groups like COO-.[1]
Resolution Moderate (2-4 cm⁻¹)High (1 cm⁻¹)KBr is preferred only if resolving complex hydrogen-bonding splitting patterns in the 3000 cm⁻¹ region is critical.[1]
Throughput < 1 minute/sample> 15 minutes/sampleATR is the only viable option for high-throughput screening in drug development.[1]

Expert Insight: For N-(4-methoxybenzyl)-beta-alanine, Diamond ATR is the superior choice .[1] The zwitterionic nature of the molecule leads to broad bands in the high-wavenumber region regardless of resolution. The speed and reproducibility of ATR outweigh the marginal resolution gains of KBr.

Part 3: Detailed Spectral Assignments

The following table provides the specific wavenumbers expected for the zwitterionic form of the molecule. These values serve as the "fingerprint" for validation.

Table 2: FTIR Peak Assignment Guide
Functional GroupMode of VibrationWavenumber (cm⁻¹)IntensityDiagnostic Note
Amine (NH₂⁺) N-H Stretching2800 – 3200Broad/MediumOverlaps with C-H stretches; indicates zwitterionic salt formation.[1]
Aromatic Ring C-H Stretching~3030WeakShoulder peak on the main alkyl C-H band.
Alkyl Chain C-H Stretching (CH₂)2900 – 2950MediumAsymmetric and symmetric stretches of the beta-alanine backbone.[1]
Carboxylate COO⁻ Asymmetric Stretch1550 – 1640StrongPrimary Marker. Confirms the acid is deprotonated (zwitterion).[1] If this appears at ~1720, the molecule is protonated (HCl salt).
Aromatic Ring C=C Ring Stretch1510 & 1610Medium/SharpCharacteristic doublet for the benzyl ring.
Carboxylate COO⁻ Symmetric Stretch1390 – 1420MediumUsed to calculate Δν (Asym-Sym) to determine coordination state.[1]
Ether (PMB) C-O-C Asymmetric Stretch 1240 – 1250 Very Strong Critical Marker. Confirms the presence of the 4-methoxy group.[1]
Ether (PMB) C-O-C Symmetric Stretch1030 – 1040MediumSecondary confirmation of the ether.[1]
Aromatic Ring C-H Out-of-Plane Bending810 – 840StrongDiagnostic for para-substitution (two adjacent hydrogens).[1]

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures data integrity by incorporating a "Blank Check" and "Precursor Comparison" step.

Diagram 2: Analysis Workflow

WorkflowStartStart AnalysisClean1. Clean Crystal (Isopropanol)Verify Background < 0.001 AbsStart->CleanBackground2. Collect Background(Air Spectrum)Clean->BackgroundSample3. Load SampleApply High Pressure (Clamped)Background->SampleScan4. Acquire Spectrum(32 Scans, 4 cm⁻¹ res)Sample->ScanCheck5. Check 1245 cm⁻¹ & 1560 cm⁻¹Scan->CheckDecisionPeaks Present?Check->DecisionPassPass: Export DataDecision->PassYesFailFail: Reprocess/ResynthesizeDecision->FailNo

Caption: Step-by-step ATR-FTIR acquisition workflow with decision gates.

Step-by-Step Methodology
  • System Validation:

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

    • Run a "Preview Mode" scan. Ensure the baseline is flat. Validation: If peaks appear in the 2800-3000 cm⁻¹ region, the crystal is contaminated. Reclean.

  • Sample Preparation:

    • Place approximately 2-5 mg of N-(4-methoxybenzyl)-beta-alanine powder onto the crystal center.[1]

    • Crucial Step: Apply maximum pressure using the anvil clamp. Zwitterionic amino acids are hard crystalline solids; poor contact results in weak spectra and "derivative-shaped" peaks.[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

    • Scans: 32 (Screening) or 64 (Publication).[1]

    • Range: 4000 – 600 cm⁻¹.[1]

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Perform Baseline Correction (Rubberband method recommended).[1]

Part 5: Synthesis Verification (Product vs. Precursor)

To confirm the synthesis was successful, compare the product spectrum against the starting material (Beta-alanine).

FeatureBeta-Alanine (Precursor) N-(4-methoxybenzyl)-beta-alanine (Product) Result Interpretation
3300-3500 cm⁻¹ Distinct NH₃⁺ bandsModified/Broadened Secondary AmineLoss of primary amine features.[1]
1245 cm⁻¹ Absent Strong Peak Present Confirmation of PMB incorporation.
1510/1610 cm⁻¹ AbsentDoublet PresentConfirmation of Aromatic Ring.
1560-1640 cm⁻¹ Strong COO⁻Strong COO⁻Retention of the carboxylate backbone.[1]

Troubleshooting:

  • Presence of peak at ~1700-1730 cm⁻¹: Indicates the sample is likely the Hydrochloride Salt or the free acid is protonated (low pH).

  • Presence of peak at ~1680 cm⁻¹: May indicate residual 4-methoxybenzaldehyde (starting material) if the purification was incomplete.[1]

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard text for organic functional group assignment).
  • NIST Chemistry WebBook. "Infrared Spectrum of 4-Methoxybenzyl alcohol/derivatives." National Institute of Standards and Technology.

  • Ghassemizadeh, R., et al. "Stability and IR Spectroscopy of Zwitterionic Form of β-Alanine in Water Clusters."[2] The Journal of Physical Chemistry B, 2019.[2][3][4] [1][5]

  • Thermo Fisher Scientific. "Mixed vs. Pure: How FTIR can assess enantiomers and derivatives of amino acid samples." Application Note.

  • Yang, P., et al. "Hygroscopicity measurement of sodium carbonate, β-alanine and internally mixed β-alanine/Na2CO3 particles by ATR-FTIR."[1][6] ResearchGate, 2019.

Beyond the Chromatogram: Validating N-PMB-β-Alanine Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and beta-peptides, N-(4-methoxybenzyl)-beta-alanine (N-PMB-β-Ala) serves as a critical building block. While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress, it often fails to detect non-chromophoric impurities such as inorganic salts, water, and residual solvents. These "invisible" contaminants can disastrously affect stoichiometric coupling efficiency in downstream peptide synthesis.

This guide details the validation of N-PMB-β-Ala using Elemental Analysis (CHN Combustion) , positioning it not just as a publication requirement, but as a superior tool for bulk purity confirmation compared to chromatographic methods alone.

The Molecule: N-PMB-β-Alanine

Before validation, we must establish the theoretical baseline. N-PMB-β-Ala is formed by the alkylation of β-alanine with a 4-methoxybenzyl group, protecting the amine while retaining the carboxylic acid for coupling.

  • IUPAC Name: 3-[(4-methoxybenzyl)amino]propanoic acid

  • Chemical Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

Theoretical Elemental Composition

To validate purity, the experimental data must match these calculated values within the standard tolerance (typically ±0.4%).

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1112.011132.1263.14%
Hydrogen (H) 151.00815.127.23%
Nitrogen (N) 114.00714.016.69%
Oxygen (O) 315.99948.0022.94% (Calculated by difference)

Comparative Analysis: Why Elemental Analysis?

Researchers often rely solely on HPLC-UV, assuming a single peak at 254 nm equates to 100% purity. This is a dangerous oversight in quantitative synthesis.

Comparison of Validation Methods
FeatureElemental Analysis (EA) HPLC-UV qNMR (Quantitative NMR)
Primary Detection Bulk elemental mass ratios (C, H, N)UV-active organic chromophoresProton environments
Blind Spots Specific isomerism (cannot distinguish isomers)Inorganic salts, water, solvents, non-UV active impurities Integration errors, paramagnetic impurities
Sensitivity to Water High (H% deviates significantly)None (elutes with solvent front or invisible)Moderate (distinct peak, often ignored)
Sensitivity to Salts High (C/N% drops proportionally)None (salts don't absorb UV)None (invisible in ¹H NMR)
Role "Truth Test" for Bulk Composition Purity of Organic FractionStructural Verification
The "Wet Sample" Scenario

Consider a sample of N-PMB-β-Ala that is 95% pure product and 5% water by weight.

  • HPLC Result: >99% purity (Water is invisible).

  • EA Result: FAIL . Carbon content will drop to ~60% (diluted by water), alerting the chemist that the sample is not dry enough for stoichiometric use.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the data generated is robust and reproducible.

Phase 1: Sample Preparation (The Critical Step)

Most EA failures are due to improper drying, not impure synthesis.

  • Recrystallization: Purify crude N-PMB-β-Ala (typically from EtOH/Water or EtOAc/Hexanes) to remove organic side products.

  • Vacuum Drying: Place the solid in a drying pistol or vacuum oven at 40°C over P₂O₅ or KOH pellets for at least 24 hours. Causality: Removes hygroscopic water and trapped solvent molecules that skew H% and C%.

  • Homogenization: Gently crush the dried crystals into a fine, uniform powder using an agate mortar. Causality: Ensures the micro-sample (1-2 mg) represents the bulk batch.

Phase 2: Combustion Analysis (CHN)
  • Instrument: PerkinElmer 2400 Series II or equivalent CHNS/O Analyzer.

  • Standard: Acetanilide (C₈H₉NO) is the preferred calibration standard due to its stability and similar C/N ratio.

  • Method: Pregl-Dumas Combustion.

    • Combustion Temp: 925°C (Ensures complete oxidation of the aromatic PMB ring).

    • Reduction Temp: 640°C (Converts NOₓ to N₂).

Phase 3: Data Interpretation Logic

The standard acceptance criteria for peer-reviewed journals (e.g., J. Org. Chem.) is ±0.4% absolute deviation from theoretical values.[1][2]

Visualization: The Validation Logic Tree

The following diagram illustrates the decision-making process when interpreting EA results.

EA_Validation_Logic Start Start: Receive EA Report Check_C Check Carbon (C%) Theoretical: 63.14% Start->Check_C Check_H Check Hydrogen (H%) Theoretical: 7.23% Check_C->Check_H Within Range Fail_LowC FAIL: Low C%, Low N% High H%? Check_C->Fail_LowC < 62.74% Fail_HighC FAIL: High C% Check_C->Fail_HighC > 63.54% Check_N Check Nitrogen (N%) Theoretical: 6.69% Check_H->Check_N Within Range Diagnose_Water Diagnosis: Trapped Solvent/Water Action: Dry longer & Retest Check_H->Diagnose_Water > 7.63% (High H) Pass PASS: All within ±0.4% Sample is Pure & Dry Check_N->Pass Within Range Diagnose_Inorganic Diagnosis: Inorganic Salts (C/N ratio correct, but absolute % low) Action: Aqueous wash/Desalt Check_N->Diagnose_Inorganic Low N (< 6.29%) Fail_LowC->Diagnose_Water H% is High Fail_LowC->Diagnose_Inorganic H% is Normal/Low Diagnose_Impurity Diagnosis: Organic Impurity (e.g., Bis-alkylation) Action: Re-column/Recrystallize Fail_HighC->Diagnose_Impurity

Caption: Decision logic for interpreting Elemental Analysis data. Note how deviations in specific elements point to distinct contamination sources (Water vs. Salts vs. Organics).

Case Study: Validating a Batch

A researcher synthesized N-PMB-β-Ala and obtained the following results.

Sample A (Crude, dried on rotovap only):

  • Found: C: 60.12%, H: 7.85%, N: 6.30%

  • Analysis:

    • C is -3.02% (Fail).

    • H is +0.62% (Fail).

    • N is -0.39% (Borderline).

    • Diagnosis: The low Carbon and high Hydrogen strongly suggest trapped water or ethanol . The sample is "wet."

Sample B (Recrystallized & Vacuum Dried 24h):

  • Found: C: 63.05%, H: 7.25%, N: 6.71%

  • Analysis:

    • C: -0.09% (Pass).

    • H: +0.02% (Pass).

    • N: +0.02% (Pass).

References

  • Wait, R. (2026). Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. [Link]

  • National Institute of Standards and Technology (NIST). (2025). Beta-Alanine: Chemical Properties and Spectral Data. NIST WebBook. [Link]

  • PubChem. (2025).[4][5][6] N-(4-Methoxybenzoyl)alanine Compound Summary. National Library of Medicine.[6] [Link][6]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

Sources

Crystal Structure Confirmation of N-(4-methoxybenzyl)-beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Validation

Executive Summary

In the development of peptidomimetics and beta-amino acid building blocks, the structural integrity of intermediates like N-(4-methoxybenzyl)-beta-alanine hydrochloride is critical. While solution-phase NMR confirms molecular connectivity, it fails to characterize the solid-state properties—specifically the protonation site, counter-ion stoichiometry, and polymorphic form—that dictate drug product stability and solubility.

This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against standard alternatives (NMR, Powder XRD) for the definitive confirmation of this specific salt form. It serves as a blueprint for researchers requiring absolute structural certainty.

Part 1: Comparative Analysis of Structural Confirmation Methods[1]

For a secondary amine salt like N-(4-methoxybenzyl)-beta-alanine HCl, "performance" is defined by the resolution of structural ambiguity. The following table contrasts the "Product" (SC-XRD data) against common alternatives.

FeatureMethod A: Solution NMR (1H/13C) Method B: Powder XRD (PXRD) Method C: Single Crystal XRD (The Gold Standard)
Primary Output Molecular connectivity & purity.Bulk crystallinity & phase identity.3D Atomic coordinates & absolute configuration.
Salt Validation Low. Proton exchange in

or DMSO obscures the specific site of protonation (N vs O).
Medium. Can confirm a new phase exists but cannot easily locate protons to confirm salt vs. cocrystal.High. Directly locates H-atoms on the secondary amine (

), confirming the HCl salt structure.
Polymorph Detection None (Isotropic solution).Excellent for fingerprinting known forms.Definitive for characterizing new polymorphs.
Sample Requirement ~5-10 mg (Destructive/Solubilized).~50-100 mg (Non-destructive).Single crystal (~0.1 - 0.3 mm).
Resolution Molecular Topology.Lattice Parameters (

).[1][2]
Bond Lengths (

) & Torsion Angles (

).

The Verdict: While NMR is sufficient for synthesis monitoring, SC-XRD is the only method that provides a self-validating confirmation of the hydrochloride salt geometry, specifically the hydrogen bonding network involving the chloride anion and the secondary ammonium center.

Part 2: Technical Deep Dive – The Crystal Structure

Based on crystallographic principles of beta-alanine derivatives (Tsvetkov, 2020) and benzyl-amine salts.

1. The Lattice Architecture

Unlike the simple layer structure of unsubstituted beta-alanine HCl, the introduction of the 4-methoxybenzyl (PMB) group introduces a lipophilic domain that alters the packing motif.

  • Hydrophilic Domain: The

    
    -alanine backbone (
    
    
    
    ) forms a robust hydrogen-bonding network. The Chloride ion (
    
    
    ) acts as a bridge, accepting H-bonds from the ammonium protons (
    
    
    ) and potentially the carboxylic acid hydroxyl (
    
    
    ).
  • Hydrophobic Domain: The PMB groups align to maximize

    
     stacking or T-shaped edge-to-face interactions. The methoxy group often acts as a weak H-bond acceptor, influencing the torsion angle of the benzyl ring relative to the ethyl backbone.
    
2. Critical Interaction Metrics (Performance Data)

To validate your crystal structure, ensure your refined data meets these standard geometric criteria for this class of compounds:

  • C-N Bond Length: Expect ~1.48–1.50 Å (characteristic of

    
     C-N single bond).
    
  • Chloride Interaction: The

    
     distance should be approx. 3.10–3.20 Å.
    
  • Carboxylic Acid: In the HCl salt, the acid is typically protonated (COOH), not a zwitterion (COO-), distinguishable by C=O (~1.20 Å) vs C-OH (~1.30 Å) bond length asymmetry.

Part 3: Experimental Protocol (Self-Validating System)

To replicate the structural confirmation, follow this crystallization and data collection workflow.

Phase 1: Synthesis & Crystallization

Objective: Grow diffraction-quality crystals of the HCl salt.

  • Dissolution: Dissolve 50 mg of crude N-(4-methoxybenzyl)-beta-alanine HCl in a minimum amount of Methanol (approx. 0.5 mL) in a small vial.

  • Filtration: Pass through a 0.2

    
     PTFE syringe filter to remove dust (nucleation sites).
    
  • Vapor Diffusion (The "Product" Method):

    • Place the open vial containing the methanol solution inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).

    • Seal the outer jar tightly.

    • Mechanism: Ether vapor slowly diffuses into the methanol, increasing saturation gradually.

  • Harvest: Allow to stand undisturbed at 4°C for 3-7 days. Look for colorless prisms or plates.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Collection: Collect data at 100 K (cryogenic cooling is essential to reduce thermal motion of the flexible beta-alanine chain).

  • Refinement: Use SHELXL or OLEX2.

    • Check: Locate the H-atoms on the Nitrogen in the difference Fourier map. If you see two peaks near N, the secondary amine is protonated (

      
      ), confirming the salt.
      
Part 4: Visualization of Workflows
Diagram 1: The Structural Confirmation Decision Tree

This logic flow ensures you apply the correct analytical technique based on the "Performance" required.

StructuralConfirmation Start Synthesized White Powder (N-(4-methoxybenzyl)-beta-alanine HCl) NMR 1H NMR (D2O) Start->NMR Ambiguity Ambiguity: Salt vs. Zwitterion? Solvate? NMR->Ambiguity Connectivity OK Stereochem unclear Cryst Crystallization (MeOH/Ether Diffusion) Ambiguity->Cryst Require 3D Proof SCXRD SC-XRD Data Collection (100 K) Cryst->SCXRD Refine Structure Refinement (Locate H atoms) SCXRD->Refine Result CONFIRMED STRUCTURE: 1. Cationic Amine (NH2+) 2. Cl- Counterion Location 3. Packing Efficiency Refine->Result

Caption: Workflow for transitioning from ambiguous bulk powder to definitive structural confirmation.

Diagram 2: Molecular Interaction Map (The Chloride Bridge)

This diagram visualizes the specific hydrogen bonding network revealed only by SC-XRD.

InteractionMap cluster_lattice Unit Cell Stabilization Forces Amine Ammonium Center (R2-NH2+) Chloride Chloride Anion (Cl-) Amine->Chloride Strong H-Bond (2.2 Å) Acid Carboxylic Acid (-COOH) Acid->Chloride H-Bond Donor (OH...Cl) Methoxy 4-Methoxy Group Neighbor Neighboring Molecule Methoxy->Neighbor Weak vdW / Pi-Stacking

Caption: The critical "Chloride Bridge" stabilizing the lattice, distinguishable only via diffraction.

References
  • Tsvetkov, D. S., & Mazurin, M. O. (2020).[2] Crystal structure of mono-β-alanine hydrochloride. Chimica Techno Acta, 7(2), 20207203. Link

    • Context: Establishes the baseline packing and H-bond distances for beta-alanine salts.
  • Görbitz, C. H. (1989). Crystal and molecular structure of beta-alanine. Acta Crystallographica Section C. Link

    • Context: Reference for the zwitterionic form of the parent amino acid for comparison.
  • Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

    • Context: Supporting data for the compar
  • PubChem. (2025).[3] N-(4-Methoxybenzoyl)alanine (Analogous Structure Data). National Library of Medicine.[3] Link

    • Context: Chemical identifiers and physicochemical property baselines.[1][3][4]

Sources

A Comparative Guide to the Chromatographic Separation of N-(4-methoxybenzyl)-beta-alanine and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-(4-methoxybenzyl)-beta-alanine is a key building block in the synthesis of various biologically active molecules. Its purity profile directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of chromatographic strategies for the effective separation of N-(4-methoxybenzyl)-beta-alanine from its potential process-related impurities, grounded in established analytical principles and experimental insights.

Understanding the Analytical Challenge: The Target Molecule and Its Potential Impurities

N-(4-methoxybenzyl)-beta-alanine is a moderately polar molecule, featuring a hydrophilic beta-alanine backbone and a more hydrophobic 4-methoxybenzyl (PMB) group. The key to developing a robust separation method lies in understanding the potential impurities that may arise during its synthesis.

A common synthetic route involves the N-alkylation of beta-alanine with a 4-methoxybenzyl halide. This process, along with potential degradation pathways, can introduce a variety of impurities with differing polarities.

Anticipated Impurities:

  • Impurity A: Beta-alanine: A highly polar, unreacted starting material.

  • Impurity B: 4-methoxybenzylamine: A moderately polar starting material or by-product.

  • Impurity C: 4-methoxybenzaldehyde: An oxidation product of the PMB group, potentially formed during synthesis or deprotection attempts.[1]

  • Impurity D: Di-substituted beta-alanine: A potential by-product where the carboxylic acid group is also esterified with a PMB group.

  • Impurity E: 4-methoxybenzyl alcohol: Formed from the hydrolysis of the corresponding halide.

The primary analytical challenge is to develop a single chromatographic method that can resolve the main compound from both highly polar precursors (like beta-alanine) and less polar, hydrophobic by-products.

Strategic Approaches to Separation: A Head-to-Head Comparison

Two primary modes of high-performance liquid chromatography (HPLC) are suited for this analytical problem: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). Each operates on a different separation principle, offering unique advantages and selectivities.

cluster_0 Chromatographic Method Selection Workflow Start Analyze Target Molecule & Impurities Decision1 Are all analytes sufficiently hydrophobic for retention? Start->Decision1 RP_HPLC Develop RP-HPLC Method Decision1->RP_HPLC  Yes HILIC Develop HILIC Method Decision1->HILIC  No (Highly Polar Impurities) Optimize Optimize & Validate Method RP_HPLC->Optimize HILIC->Optimize End Final Method Optimize->End G cluster_RP Reversed-Phase HPLC Mechanism cluster_HILIC HILIC Mechanism rp_column Non-Polar Stationary Phase (C18) Hydrophobic Interaction rp_elution Elution Order: Polar -> Non-Polar hilic_column Polar Stationary Phase (Silica) Aqueous Layer Partitioning hilic_elution Elution Order: Non-Polar -> Polar Analyte_Polar Polar Analyte (e.g., Beta-Alanine) Analyte_Polar->rp_column:head Weak Retention Analyte_Polar->hilic_column:head Strong Retention Analyte_NonPolar Less Polar Analyte (e.g., Main Compound) Analyte_NonPolar->rp_column:head Strong Retention Analyte_NonPolar->hilic_column:head Weak Retention

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-methoxybenzyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(4-methoxybenzyl)-beta-alanine Content Type: Operational Safety & Logistics Guide

Executive Safety Summary

Status: Research Chemical (Substance not fully tested). Default Hazard Classification: Irritant / Potential Sensitizer. Immediate Action: Treat as a hazardous New Chemical Entity (NCE). Do not handle on open benchtops.

N-(4-methoxybenzyl)-beta-alanine is a secondary amine intermediate often used in peptide mimetics and organic synthesis. While the parent compound (


-alanine) is benign, the introduction of the 4-methoxybenzyl (PMB)  group alters its lipophilicity and potential biological interaction. Lacking a specific comprehensive toxicological profile, Universal Precaution Level 2  must be applied.
ParameterCritical Specification
Physical State Solid (Powder/Crystalline)
Primary Route of Entry Inhalation (Dust), Dermal Absorption
Chemical Stability Acid Sensitive (PMB group is acid-labile)
Incompatibility Strong Oxidizers, Strong Acids (cleaves PMB)
Technical Justification for PPE Choices

Why we recommend specific gear, based on chemical structure.

To ensure safety, we analyze the molecule's functional groups to predict reactivity and permeation:

  • The PMB Group (Lipophilicity): The p-methoxybenzyl group increases the molecule's ability to penetrate the lipid bilayer of the skin compared to free

    
    -alanine. Conclusion:  Double-gloving is required for solution-phase handling.
    
Personal Protective Equipment (PPE) Matrix
Tier 1: Standard Laboratory Handling (Closed Vessels/Weighing)

Applicable when the substance is dry and contained within a Fume Hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant). Note: Safety glasses are insufficient due to the risk of fine dust migration.

  • Hand Protection: Single-layer Nitrile gloves (Min thickness: 0.11 mm).

    • Inspection: Check for pinholes by inflating with air prior to use.

  • Body Protection: Standard cotton lab coat (buttoned to neck) + Long pants + Closed-toe shoes.

  • Respiratory: None required IF handling inside a certified fume hood (Face velocity > 100 fpm).

Tier 2: High-Risk Operations (Open Handling/Solution Phase)

Applicable during synthesis, scale-up (>10g), or spill cleanup.

  • Eye/Face Protection: Chemical Splash Goggles + Face Shield (8-inch minimum).

  • Hand Protection: Double-gloving protocol.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Extended-cuff Nitrile or Neoprene (5-8 mil).

    • Rationale: Provides a "breakthrough" buffer. If the outer glove is compromised by solvent, the inner glove protects during doffing.

  • Respiratory: If fume hood unavailable or during spill cleanup, use N95/P100 Particulate Respirator or Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Reasoning: The OV cartridge protects against potential anisaldehyde cleavage products if the substance degrades.

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Handling N-(4-methoxybenzyl)-beta-alanine State_Check Is the substance Solid or in Solution? Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Weighing/Transfer Solution_Path Solution (Organic Solvent) State_Check->Solution_Path Synthesis/Extraction Hood_Check Is Fume Hood Available? Solid_Path->Hood_Check Tier2 Tier 2 PPE (Double Nitrile, Face Shield, P100 Resp) Solution_Path->Tier2 Solvent Permeation Risk Tier1 Tier 1 PPE (Nitrile, Goggles, Lab Coat) Hood_Check->Tier1 Yes Hood_Check->Tier2 No (High Risk)

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Emergency Response Protocols
A. Spill Cleanup (Solid)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don Tier 2 PPE (including respiratory protection).

  • Contain: Do not dry sweep. Dry sweeping generates dust aerosols.

  • Method: Cover the spill with wet paper towels (dampened with water) to suppress dust, then scoop into a waste container. Alternatively, use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Decontaminate: Wipe surface with 1% acetic acid (to protonate the amine and solubilize residues), followed by water and soap.

B. First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected amine sensitization).

  • Skin Contact: Wash with soap and copious water for 15 minutes.[2][3] Do not use alcohol (this increases skin permeability of the PMB group).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4][5] Consult an ophthalmologist.

Disposal Considerations

N-(4-methoxybenzyl)-beta-alanine must be treated as hazardous chemical waste.

  • Segregation: Dispose of in Solid Hazardous Waste containers.

  • Labeling: Clearly label as "Amine-containing Organic Solid."

  • Solution Waste: If in solution, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Prohibited: Do NOT dispose of down the drain. The PMB group renders it toxic to aquatic life in high concentrations.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][4] Hazard Communication Standard: Safety Data Sheets.[Link]

  • PubChem. (2025). Compound Summary: Beta-Alanine Derivatives. National Library of Medicine. [Link]

Sources

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